Product packaging for 2,3,4,5-Tetramethyl-1H-pyrrole(Cat. No.:CAS No. 1003-90-3)

2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No.: B086078
CAS No.: 1003-90-3
M. Wt: 123.2 g/mol
InChI Key: BDXJANJAHYKTMI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethyl-1H-pyrrole (CAS 1003-90-3) is a fully substituted pyrrole derivative of significant interest in chemical synthesis and materials science research. This compound serves as a versatile key intermediate in the development of complex organic molecules, including those with potential applications in pharmaceutical research and organic semiconductors . As a specialty pyrrole derivative , it is particularly valuable for constructing heterocyclic systems, which are foundational scaffolds in medicinal chemistry . The compound is a clear, colorless to pale yellow liquid with a faint characteristic odor . It is hydrophobic , with slight solubility in water but good solubility in various organic solvents, and should be stored in a cool, dry place away from sunlight and moisture . With a molecular formula of C 8 H 13 N and a molecular weight of 123.20 g/mol, it is offered at a high purity of 98% . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B086078 2,3,4,5-Tetramethyl-1H-pyrrole CAS No. 1003-90-3

Properties

IUPAC Name

2,3,4,5-tetramethyl-1H-pyrrole
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-5-6(2)8(4)9-7(5)3/h9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJANJAHYKTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143122
Record name 2,3,4,5-Tetramethyl-1H-pyrrole
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Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1003-90-3
Record name 2,3,4,5-Tetramethylpyrrole
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Record name 2,3,4,5-Tetramethylpyrrole
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Record name 2,3,4,5-Tetramethyl-1H-pyrrole
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Record name 2,3,4,5-TETRAMETHYLPYRROLE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2,3,4,5-tetramethyl-1H-pyrrole, a significant heterocyclic aromatic organic compound. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a substituted pyrrole derivative with the molecular formula C8H13N.[1][2] It is classified as a volatile organic compound and is noted for its utility as an intermediate in chemical synthesis, particularly in the pharmaceutical and organic semiconductor sectors. The compound typically presents as a clear, colorless to pale yellow liquid with a faint, characteristic odor. It is hydrophobic, demonstrating slight solubility in water but good solubility in organic solvents such as ethanol and acetone. Due to its chemical nature, it is sensitive to both air and light.[1]

Table 1: Quantitative Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular Formula C8H13N[1][2]
Molecular Weight 123.19 g/mol
Melting Point 107-110°C[1]
Boiling Point 216.2°C at 760 mmHg[1]
Density 0.927 - 0.93 g/cm³[1]
Appearance Clear colorless to pale yellow liquid
Odor Faint characteristic
Solubility in Water Slightly soluble
Solubility in Organic Solvents Soluble (e.g., ethanol, acetone)
Vapor Pressure 0.208 mmHg at 25°C[1]
Flash Point 83.1°C[1]
Refractive Index 1.4844 (estimate)[1]
LogP 2.24830[1]
Purity (Research Grade) 98%
Sensitivity Air & Light Sensitive[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard analytical chemistry techniques would be employed for their characterization.

  • Melting and Boiling Point Determination: These properties are typically determined using a melting point apparatus or by distillation, respectively. The process involves heating a small sample and observing the temperature at which phase transitions occur under a controlled pressure.

  • Density Measurement: The density of a liquid sample can be determined using a pycnometer or a digital density meter, which measures the mass of a known volume of the substance.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For pyrrole derivatives, characteristic chemical shifts are observed for the protons and carbons in the heterocyclic ring and the substituent groups.[2]

    • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. For pyrroles, the N-H stretching vibration is a key characteristic band.

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2]

Logical Relationships and Classification

The following diagram illustrates the classification and key characteristics of this compound, providing a logical overview of its properties and applications.

G Figure 1: Classification and Properties of this compound A This compound B Chemical Class A->B C Physical State A->C D Key Properties A->D E Applications A->E B1 Heterocyclic Aromatic Compound B->B1 B2 Substituted Pyrrole B->B2 B3 Volatile Organic Compound B->B3 C1 Liquid (at RT) C->C1 C2 Colorless to Pale Yellow C->C2 D1 Hydrophobic D->D1 D2 Air & Light Sensitive D->D2 D3 Soluble in Organic Solvents D->D3 E1 Chemical Synthesis Intermediate E->E1 E2 Pharmaceutical Research E->E2 E3 Organic Semiconductors E->E3

References

2,3,4,5-tetramethyl-1H-pyrrole CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,3,4,5-tetramethyl-1H-pyrrole

Introduction

This compound is a fully substituted pyrrole derivative. Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic compounds containing a nitrogen atom, which are integral to numerous natural products, pharmaceuticals, and advanced materials.[1][2] The pyrrole scaffold is a key component in a variety of therapeutically active compounds, including anti-inflammatory drugs, antibiotics, and antitumor agents.[1] Substituted pyrroles like this compound are valuable as intermediates and building blocks in organic synthesis for the creation of more complex molecules. Its symmetrical structure also makes it a useful model compound for spectroscopic and physical studies of the pyrrole ring system.[3]

Chemical Identity and Structure

The chemical structure of this compound consists of a central pyrrole ring with methyl groups attached to each of the four carbon atoms.

Canonical SMILES: CC1=C(NC(=C1C)C)C[4][5]

Molecular Formula: C8H13N[4][5][6]

IUPAC Name: this compound[5]

Identifiers
IdentifierValue
CAS Number1003-90-3[4][5][6]
Molecular Weight123.20 g/mol [5]
EC Number213-717-0[4][5]
UNII44A3273EW7[4][5]
DSSTox Substance IDDTXSID40143122[4][5]
InChIKeyBDXJANJAHYKTMI-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is described as a clear colorless to pale yellow liquid or a low-melting crystalline solid. It is noted to be sensitive to air and light.[4]

PropertyValue
Melting Point107-110°C[4]
Boiling Point216.2°C at 760 mmHg[4]
Flash Point83.1°C[4]
Density0.927 g/cm³[4]
Vapor Pressure0.208 mmHg at 25°C[4]
logP2.24830[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count0[4]
Rotatable Bond Count0[4]
Exact Mass123.104799419[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Spectroscopy TypeData
¹³C NMR Spectra available from sources such as SpectraBase.[5]
GC-MS Top Peak (m/z): 122, 2nd Highest (m/z): 123, 3rd Highest (m/z): 108.[5]

Synthesis and Reactivity

The synthesis of substituted pyrroles can be achieved through various methods. A common and effective method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr reaction.[7] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] For tetrasubstituted pyrroles like this compound, a suitable diketone precursor would be 3,4-dimethyl-2,5-hexanedione, which would react with ammonia.

The NH proton of the pyrrole ring is moderately acidic, with a pKa of about 17.5, and can be deprotonated by strong bases like butyllithium or sodium hydride to form a nucleophilic alkali pyrrolide.[8] This anion can then be alkylated, for instance, with iodomethane to yield N-methylpyrrole.[8]

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol is a generalized procedure for the synthesis of substituted pyrroles and can be adapted for this compound. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with an amine.[7]

Materials:

  • 3,4-Dimethyl-2,5-hexanedione (or other suitable 1,4-dicarbonyl precursor)

  • Ammonium acetate or ammonia solution

  • Glacial acetic acid or other suitable solvent

  • Heating apparatus (e.g., reflux condenser)

  • Standard laboratory glassware

  • Purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Add an excess of the amine source, such as ammonium acetate (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a larger volume of water and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation, recrystallization, or column chromatography to obtain the pure pyrrole derivative.

Applications in Research and Development

Pyrrole derivatives are of significant interest in medicinal chemistry and drug development.[1] They form the core structure of many biologically active compounds and are known to exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] this compound, as a substituted pyrrole, serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical research. Its well-defined structure is also advantageous for use as a model compound in spectroscopic and physical studies to understand the fundamental properties of the pyrrole ring system.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates a generalized Paal-Knorr synthesis pathway for this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products diketone 3,4-Dimethyl- 2,5-hexanedione reaction Paal-Knorr Condensation diketone->reaction amine Ammonia (NH3) amine->reaction pyrrole 2,3,4,5-Tetramethyl- 1H-pyrrole reaction->pyrrole water Water (2 H2O) reaction->water

Caption: Paal-Knorr synthesis of this compound.

Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_final Final Product A Reaction Setup B Reflux A->B C Work-up B->C D Crude Product Isolation C->D E Chromatography or Distillation D->E F Spectroscopy (NMR, MS, IR) E->F G Purity Analysis (GC, HPLC) E->G H Pure 2,3,4,5-Tetramethyl- 1H-pyrrole F->H G->H

Caption: Workflow for synthesis and characterization.

References

Determining the Solubility of 2,3,4,5-tetramethyl-1H-pyrrole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-tetramethyl-1H-pyrrole and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the established methodologies for researchers to generate this data in their own laboratory settings.

Introduction to this compound

This compound is a substituted pyrrole derivative with a molecular formula of C₈H₁₃N and a molecular weight of approximately 123.20 g/mol . It is recognized as a hydrophobic liquid and is qualitatively described as being soluble in organic solvents such as ethanol and acetone, with slight solubility in water. A thorough understanding of its solubility profile is critical for its application in chemical synthesis, pharmaceutical research, and the development of organic semiconductors.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be systematically approached. The following diagram illustrates a general workflow from initial qualitative assessments to precise quantitative measurements.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination start Select Solvent qual_test Perform Miscibility/Solubility Test (e.g., add small amount of solute to solvent) start->qual_test observe Observe for Dissolution (one phase vs. two phases/undissolved solid) qual_test->observe prep_sat Prepare Saturated Solution (Isothermal Saturation Method) observe->prep_sat If soluble, proceed to quantification equilibrate Equilibrate at Constant Temperature prep_sat->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., Gravimetric, Spectroscopic, Chromatographic) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the solubility of an organic compound.

Data Presentation: A Template for Recording Solubility

To ensure data is captured in a structured and comparable format, the following table is recommended for recording experimental solubility measurements.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisObservations
Hexane25Gravimetric
Toluene25Gravimetric
Dichloromethane25Gravimetric
Diethyl Ether25Gravimetric
Ethyl Acetate25UV-Vis Spectroscopy
Acetone25UV-Vis Spectroscopy
Ethanol25HPLC
Methanol25HPLC
Acetonitrile25HPLC
Water25HPLCSlightly soluble

Experimental Protocols

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

This initial test provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, ethanol, methanol, acetonitrile)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Add a small, accurately measured amount of this compound (e.g., 25 mg or 0.05 mL) to the test tube.[1]

  • Vigorously shake or vortex the test tube for 60 seconds.[2]

  • Visually inspect the mixture. If the compound completely dissolves, it is considered soluble. If some of the compound remains undissolved, it is partially soluble or insoluble. For liquid solutes, the formation of a single homogeneous phase indicates miscibility (solubility), while the presence of two distinct layers indicates immiscibility.[2]

  • Record the observations in a laboratory notebook.

Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To determine the precise solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Screw-capped vials or flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge and centrifuge tubes (if necessary)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Apparatus for solvent evaporation (e.g., vacuum oven, rotary evaporator)

  • Instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the selected solvent in a screw-capped vial. The presence of undissolved solute is essential to ensure a saturated solution is formed.[3]

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath and allow it to equilibrate for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The agitation ensures continuous mixing of the solute and solvent.

  • After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pipette. To remove any suspended solid particles, it is crucial to filter the supernatant through a syringe filter.

  • The concentration of this compound in the filtered supernatant can then be determined using a suitable analytical technique.

Methods for Concentration Analysis

The choice of analytical method will depend on the properties of this compound and the solvent used.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry container.

    • Dispense a known volume of the filtered supernatant into the container.

    • Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, weigh the container with the dried residue.

    • The mass of the dissolved this compound can be determined by subtraction. The solubility can then be calculated in g/100 mL or other appropriate units.

  • Spectroscopic Analysis (UV-Vis):

    • If this compound has a chromophore that absorbs in the UV-Vis spectrum, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations.

    • The filtered supernatant can then be diluted appropriately to fall within the concentration range of the calibration curve, and its absorbance measured.

    • The concentration of the solute in the supernatant can be determined from the calibration curve.

  • Chromatographic Analysis (HPLC):

    • High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining concentration.

    • A suitable HPLC method (including column, mobile phase, and detector) must be developed for this compound.

    • A calibration curve is generated by injecting standard solutions of known concentrations and recording the peak areas.

    • The filtered supernatant is then injected, and the concentration is determined by comparing its peak area to the calibration curve.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[4] Therefore, maintaining a constant and accurately recorded temperature is crucial.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[3] As a hydrophobic molecule, this compound is expected to have higher solubility in non-polar to moderately polar organic solvents.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is being investigated, the pH of the solution can significantly impact the solubility of compounds with acidic or basic functional groups.

By following the detailed protocols and maintaining careful control over experimental variables, researchers can generate reliable and reproducible solubility data for this compound, which is essential for its effective application in research and development.

References

Spectroscopic Profile of 2,3,4,5-tetramethyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-tetramethyl-1H-pyrrole (C₈H₁₃N, Molecular Weight: 123.20 g/mol ).[1] Due to the limited availability of experimentally derived spectra in public databases, this document combines reported data with predicted spectroscopic values to offer a detailed characterization of the molecule. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR~ 7.5 (Predicted)SingletN-H
¹H NMR~ 1.9 (Predicted)Singlet2,5-CH₃
¹H NMR~ 1.8 (Predicted)Singlet3,4-CH₃
¹³C NMR~ 125 (Predicted)-C2, C5
¹³C NMR~ 115 (Predicted)-C3, C4
¹³C NMR~ 10 (Predicted)-2,5-CH₃
¹³C NMR~ 9 (Predicted)-3,4-CH₃
Note: Predicted values are based on standard chemical shift prediction algorithms and data from similar substituted pyrrole structures.
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 3400Medium, BroadN-H Stretch
2950-2850StrongC-H Stretch (Aliphatic)
~ 1600MediumC=C Stretch (in ring)
~ 1450MediumC-H Bend (CH₃)
~ 1380MediumC-H Bend (CH₃)
Note: These are characteristic absorption bands expected for a tetramethyl-substituted pyrrole based on data for related compounds.
Table 3: Mass Spectrometry (MS) Data
m/z Relative Abundance Proposed Fragment
123High[M]⁺ (Molecular Ion)
122High[M-H]⁺
108High[M-CH₃]⁺
Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film (for low melting solids or oils): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A mass spectrometer, which may be a standalone instrument or coupled with a GC.

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

    • The ionization energy is typically set to 70 eV for EI.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,4,5-tetramethyl-1H-pyrrole. This document covers predicted spectral data, standard experimental protocols, and visual representations of the underlying chemical structures and analytical workflows.

Introduction

This compound is a fully substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. The tetramethyl substitution pattern of this particular molecule influences its electronic properties and steric hindrance, making its NMR spectral characterization crucial for its identification and for understanding its reactivity and potential applications in further chemical synthesis.

Predicted NMR Spectral Data

Due to the high degree of symmetry in this compound, with a plane of symmetry passing through the N-H bond and bisecting the C3-C4 bond, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced. The methyl groups at the 2- and 5-positions are chemically equivalent, as are the methyl groups at the 3- and 4-positions. Similarly, the carbons at the 2- and 5-positions are equivalent, and the carbons at the 3- and 4-positions are equivalent.

¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals: one for the N-H proton and two for the two sets of equivalent methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ) ppm (Predicted Range)MultiplicityIntegrationAssignment
16.5 - 7.0[1]Singlet1HN-H
21.8 - 2.3[1]Singlet6H2,5 - CH₃
31.8 - 2.3[1]Singlet6H3,4 - CH₃

Note: The exact chemical shifts of the two methyl group singlets would be distinct but are predicted to fall within the same general range.

¹³C NMR Spectrum

The carbon NMR spectrum is predicted to exhibit three signals: two for the two pairs of equivalent pyrrole ring carbons and two for the two sets of equivalent methyl group carbons.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ) ppm (Predicted Range)Assignment
1110 - 125[1]C2, C5
2110 - 125[1]C3, C4
315 - 25[1]2,5 - CH₃
415 - 25[1]3,4 - CH₃

Note: The exact chemical shifts of the two sets of pyrrole carbons and the two sets of methyl carbons would be distinct but are predicted to fall within the same general ranges.

Experimental Protocols

While a specific experimental protocol for this compound was not available, a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic compounds is presented below.

General Sample Preparation and NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, well-defined peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay.

    • Acquire the ¹H NMR spectrum.

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a wider spectral width and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak or TMS.

Visualizations

Molecular Structure and NMR Signal Assignment

The following diagram illustrates the structure of this compound and the relationship between the chemically equivalent protons and carbons that give rise to the simplified NMR spectra.

Caption: Chemical equivalence in this compound.

General NMR Experimental Workflow

The following diagram outlines the typical workflow for obtaining and analyzing NMR spectra in a laboratory setting.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Peak Integration (1H NMR) reference->integrate assign Assign Signals to Molecular Structure integrate->assign

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

This technical guide has provided an overview of the expected ¹H and ¹³C NMR spectra of this compound, based on its symmetrical structure. The provided data tables, although based on predicted ranges, offer valuable information for the initial identification and characterization of this compound. The detailed experimental protocol and workflow diagrams serve as a practical reference for researchers and scientists involved in the synthesis and analysis of similar heterocyclic compounds. For definitive structural elucidation, it is always recommended to acquire and analyze high-resolution experimental NMR data.

References

In-Depth Technical Guide: Mass Spectrum of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2,3,4,5-tetramethyl-1H-pyrrole, including key spectral data, a proposed fragmentation pathway, and a representative experimental protocol for its acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation that provides valuable structural information. The compound has a molecular formula of C₈H₁₃N and a molecular weight of approximately 123.20 g/mol [1]. The key quantitative data from its electron ionization (EI) mass spectrum are summarized below.

PropertyValueReference
Molecular FormulaC₈H₁₃N[1]
Molecular Weight123.20 g/mol [1]
Major Mass Peaks (m/z)
123Molecular Ion [M]⁺•[1]
122[M-H]⁺[1]
108[M-CH₃]⁺[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for alkylated aromatic heterocycles. The primary fragmentation events involve the loss of a hydrogen atom and a methyl group from the molecular ion.

  • Molecular Ion (m/z 123): The peak at m/z 123 corresponds to the intact molecule with one electron removed, forming the radical cation [C₈H₁₃N]⁺•.

  • [M-H]⁺ Fragment (m/z 122): The loss of a hydrogen atom from the molecular ion results in the formation of a stable cation at m/z 122. This is a common fragmentation pattern for compounds with benzylic or allylic hydrogens, where the resulting cation is stabilized by resonance.

  • [M-CH₃]⁺ Fragment (m/z 108): The cleavage of a methyl group from the pyrrole ring leads to the fragment ion at m/z 108. This is a highly favorable fragmentation due to the formation of a stable, resonance-stabilized aromatic cation.

The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M C₈H₁₃N⁺• m/z = 123 (Molecular Ion) M_H C₈H₁₂N⁺ m/z = 122 M->M_H - H• M_CH3 C₇H₁₀N⁺ m/z = 108 M->M_CH3 - CH₃•

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methodologies for the analysis of similar volatile and semi-volatile organic compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Create a series of working solutions by serial dilution of the stock solution to the desired concentration range for calibration and analysis.

  • Sample Matrix: For analysis of the compound in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Table of GC-MS Parameters:

ParameterValue
GC Conditions
Injection Port Temp.250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Column30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Conditions
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-400
Scan Rate2 scans/sec
Data Acquisition and Analysis Workflow

The workflow for data acquisition and analysis is depicted in the following diagram.

data_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep Prepare Standard/Sample Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Extract Extract Mass Spectrum Acquire->Extract Identify Identify Peaks Extract->Identify Quantify Quantify Analyte Identify->Quantify

Workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectral characteristics of this compound. For further, more detailed structural elucidation, high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments would be beneficial.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Tetramethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,3,4,5-tetramethylpyrrole. Due to the electron-rich nature of the pyrrole ring, which is further enhanced by the presence of four electron-donating methyl groups, tetramethylpyrrole readily undergoes a variety of electrophilic substitution reactions. This document details the key reactions, including formylation, acylation, nitration, halogenation, and aminomethylation, providing available quantitative data, experimental protocols, and mechanistic insights to support research and development in medicinal chemistry and materials science.

Reactivity of the Tetramethylpyrrole Core

The pyrrole ring is a π-excessive heteroaromatic system, making it significantly more reactive towards electrophiles than benzene. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, increasing the electron density at the carbon atoms of the ring. In the case of 2,3,4,5-tetramethylpyrrole, the inductive effect of the four methyl groups further enhances the electron density of the pyrrole nucleus, making it a highly reactive substrate for electrophilic aromatic substitution.

Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including tetramethylpyrrole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol: Synthesis of 1,2,3,4-Tetramethyl-5-formylpyrrole

  • Reagents: 2,3,4,5-tetramethylpyrrole, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 2,3,4,5-tetramethylpyrrole in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride to N,N-dimethylformamide in a separate flask, also cooled in an ice bath, to form the Vilsmeier reagent.

    • Add the freshly prepared Vilsmeier reagent dropwise to the solution of tetramethylpyrrole while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

    • Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data:

ElectrophileReagentsSolventTemperature (°C)Yield (%)Reference
Formyl groupPOCl₃ / DMFCH₂Cl₂0 to RTHighGeneral Procedure

Reaction Mechanism:

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich tetramethylpyrrole then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the formylated product.

Vilsmeier_Haack TMP 2,3,4,5-Tetramethylpyrrole Intermediate Iminium Salt Intermediate TMP->Intermediate Electrophilic Attack VR Vilsmeier Reagent (POCl₃ + DMF) VR->Intermediate Reactant Product 1,2,3,4-Tetramethyl-5-formylpyrrole Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Friedel_Crafts TMP 2,3,4,5-Tetramethylpyrrole Intermediate Sigma Complex TMP->Intermediate Nucleophilic Attack Acylium Acylium Ion (from Ac₂O + Lewis Acid) Acylium->Intermediate Reactant Product Acyl-tetramethylpyrrole Intermediate->Product Deprotonation Nitration TMP 2,3,4,5-Tetramethylpyrrole Intermediate Sigma Complex TMP->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Intermediate Reactant Product Nitro-tetramethylpyrrole Intermediate->Product Deprotonation Halogenation TMP 2,3,4,5-Tetramethylpyrrole Intermediate Sigma Complex TMP->Intermediate Electrophilic Attack Halogen Electrophilic Halogen (e.g., Br₂) Halogen->Intermediate Reactant Product Halo-tetramethylpyrrole Intermediate->Product Deprotonation Mannich_Reaction TMP 2,3,4,5-Tetramethylpyrrole Intermediate Adduct TMP->Intermediate Nucleophilic Attack Iminium Iminium Ion (from Amine + Formaldehyde) Iminium->Intermediate Reactant Product Aminomethyl-tetramethylpyrrole Intermediate->Product Deprotonation

A Technical Guide to the Reactivity of Fully Substituted Pyrrole Rings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of fully substituted (pentasubstituted) pyrrole rings. The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in blockbuster drugs such as Atorvastatin and the kinase inhibitor Sunitinib[1][2]. While the chemistry of simple pyrroles is well-established, the reactivity of the fully substituted core presents unique challenges and opportunities. Full substitution blocks the canonical sites of electrophilic attack (C2/C5), fundamentally altering the ring's reactivity and necessitating alternative synthetic strategies. This guide details key transformations, presents quantitative data, provides experimental protocols, and visualizes critical pathways and workflows.

General Reactivity Principles of Fully Substituted Pyrroles

The aromatic, electron-rich nature of the pyrrole ring typically makes it highly susceptible to electrophilic substitution, with a reactivity order of pyrrole > furan > thiophene > benzene[3]. This reactivity is driven by the ability of the nitrogen lone pair to stabilize the intermediate carbocation (the arenium ion)[4][5][6]. In a fully substituted pyrrole, all carbon positions (C2, C3, C4, C5) and the nitrogen (N1) are occupied. This steric and electronic saturation prevents direct electrophilic attack on the ring, which would normally occur preferentially at the α-positions (C2/C5)[6][7].

Consequently, the reactivity of pentasubstituted pyrroles is characterized by three main pathways:

  • Reactions at the Substituents: Functional groups attached to the ring become the primary sites of chemical modification.

  • Cycloaddition Reactions: The pyrrole ring acts as a 4π component in cycloadditions, a pathway where full substitution can be advantageous in preventing side reactions[8].

  • Metal-Catalyzed Cross-Coupling: The introduction of a handle, such as a halogen, onto one of the substituents allows for the powerful construction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution on the pyrrole ring is generally disfavored due to the ring's high electron density. This reaction class is only feasible when the ring is activated by potent electron-withdrawing groups, which is a rare scenario for fully substituted systems unless specifically designed[9][10].

Cycloaddition Reactions

In contrast to electrophilic substitution, full substitution on the pyrrole ring can be beneficial for cycloaddition reactions, leading to complete conversions and high selectivity by preventing competing pathways[8].

[6+2] Cycloaddition

A notable example is the organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles (generated in situ from 1H-pyrrole-2-carbinols) with aldehydes. This reaction provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. Studies show that employing fully substituted pyrroles is crucial for achieving complete conversions. The reaction tolerates a variety of alkyl and halogenated substituents on the pyrrole core.

Pyrrole-2-Carbinol Substituents (R1, R2, R3, R4)AldehydeCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.)Reference
R1=Me, R2=Me, R3=Et, R4=MePhenylacetaldehyde107295:5[8]
R1=Me, R2=Me, R3=Et, R4=Mep-Methoxy-phenylacetaldehyde108595:5[8]
R1=Me, R2=Me, R3=Bn, R4=Mep-Methoxy-phenylacetaldehyde107098.5:1.5[8]
R1=Me, R2=Me, R3=Br, R4=Mep-Methoxy-phenylacetaldehyde105198.5:1.5[8]
Diels-Alder [4+2] Cycloaddition

The aromatic character of pyrrole limits its utility as a diene in the Diels-Alder reaction[11]. However, reactivity can be enhanced by installing electron-withdrawing groups on the pyrrole nitrogen. While less common for fully substituted systems, intramolecular variants have shown that the pyrrole nucleus can undergo this transformation to form complex bridged structures[11].

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful tool for the functionalization of fully substituted pyrroles. By synthesizing a pyrrole core with a halogenated substituent, versatile C-C bond formation can be achieved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl linkages. For substituted pyrroles, a common challenge is competitive dehalogenation, particularly with unprotected N-H pyrroles[12]. Protection of the pyrrole nitrogen, for instance with a t-butyloxy carbonyl (BOC) group, can suppress this side reaction. Interestingly, under certain basic conditions, the BOC group can be cleaved in situ, providing the N-H product directly[12].

A highly efficient strategy involves a one-pot, sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a palladium-catalyzed Suzuki coupling to generate pentasubstituted 2-aryl pyrroles[13]. This method utilizes boryl-substituted alkynes, which, after cyclization, provide a 2-boryl pyrrole ready for cross-coupling.

Aryl Iodide (Ar-I)Pyrrole ProductOverall Yield (%)Reference
p-Iodofluorobenzene2-(p-fluorophenyl)-1,3,4,5-tetraphenylpyrrole58[13]
p-Iodotoluene2-(p-tolyl)-1,3,4,5-tetraphenylpyrrole55[13]
p-Iodoanisole2-(p-methoxyphenyl)-1,3,4,5-tetraphenylpyrrole64[13]

The logical workflow for synthesizing and functionalizing these complex heterocycles often follows a multi-step sequence.

G A Synthesis of Substituted Pyrrole Core B Regioselective Halogenation of a Substituent A->B e.g., NBS, NIS C Metal-Catalyzed Cross-Coupling (e.g., Suzuki) B->C Pd(PPh3)4, Base D Further Functionalization or Biological Screening C->D

Caption: General workflow for the synthesis and diversification of fully substituted pyrroles.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a representative protocol adapted from procedures for the Suzuki-Miyaura coupling of halogenated heterocycles[14][15][16].

Materials:

  • N-Protected 2-bromo-1,3,4,5-tetrasubstituted pyrrole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (10 mL)

  • Water (2.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted bromopyrrole, arylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat three times).

  • Add the degassed DME and water via syringe.

  • Replace the septum with a Teflon screw cap and place the reaction vessel in a preheated oil bath at 85 °C.

  • Stir the mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

G pd0 Pd(0)L2 pd_complex R1-Pd(II)-X (L2) pd0->pd_complex Oxidative Addition transmetal R1-Pd(II)-R2 (L2) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product_label R1-R2 (Coupled Product) transmetal->product_label ArBOH2_label R2-B(OH)2 (Arylboronic Acid) ArBOH2_label->pd_complex ArX_label R1-X (Pyrrole-X) ArX_label->pd_complex base_label Base base_label->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidation and Reduction

Oxidation

The oxidation of pyrroles is often complex, leading to dearomatization or the formation of polymeric materials (polypyrrole)[17][18]. However, controlled oxidation can yield synthetically useful pyrrolin-2-ones[19]. For fully aryl-substituted pyrroles, oxidation has been shown to result in a ring-opening reaction to form a dicarbonyl compound, highlighting a unique reactivity pathway for these sterically congested systems[20].

Reduction

The pyrrole ring can be reduced to its saturated pyrrolidine analogue. Catalytic hydrogenation, for instance using hydrogen gas with a nickel catalyst, can achieve this transformation, yielding the corresponding tetrahydropyrrole[21]. This reaction proceeds via the addition of four hydrogen atoms across the two double bonds of the ring.

Electrophilic Substitution at Substituents

With the pyrrole ring itself being unreactive to electrophiles, reactions must occur on the substituents. A relevant example comes from the chemistry of corroles, which are tetrapyrrolic macrocycles. Nitration of triphenylcorrole using sodium nitrite in trifluoroacetic acid results in substitution at the β-positions of the pyrrole rings (e.g., C2, C3, C12, C18) rather than on the meso-phenyl groups[22]. This demonstrates the high reactivity of the pyrrole β-positions, even when part of a larger, conjugated system.

Experimental Protocol: Nitration of a Triphenylcorrole Macrocycle

The following protocol is adapted from the nitration of 5,10,15-triphenylcorrole (TPCorrH3)[22].

Materials:

  • TPCorrH3 (45 mg, 0.085 mmol)

  • Trifluoroacetic acid (TFA) (6 mL)

  • Sodium nitrite (NaNO2) (59 mg, 0.85 mmol, 10 equiv.)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve TPCorrH3 in TFA in a round-bottom flask.

  • Add the solid NaNO2 to the solution.

  • Stir the mixture at room temperature for 5 minutes to 1 hour, monitoring the reaction by UV-vis spectrophotometry.

  • Quench the reaction by carefully pouring the mixture into 60 mL of cold water.

  • Extract the mixture with CH2Cl2 (3 x 20 mL).

  • Combine the organic phases and wash with saturated aqueous NaHCO3, followed by water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the nitrated corrole derivatives.

Applications in Drug Development

Fully substituted pyrroles are key pharmacophores in many targeted therapies, particularly as kinase inhibitors[23][24]. For example, Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma. It functions by blocking the signaling of pathways such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are critical for tumor angiogenesis and proliferation[2]. The substituted pyrrole core provides a rigid scaffold for the precise orientation of functional groups that interact with the ATP-binding pocket of the kinase.

G ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer pathway Downstream Signaling (RAS-RAF-MEK-ERK) dimer->pathway response Cell Proliferation & Angiogenesis pathway->response inhibitor Pyrrole-Based Inhibitor (e.g., Sunitinib) inhibitor->dimer Blocks ATP Binding Site

Caption: Mechanism of action for a pyrrole-based receptor tyrosine kinase inhibitor.

This guide demonstrates that while the aromatic core of a fully substituted pyrrole is passive, its periphery offers rich opportunities for chemical modification. Through strategic use of cycloadditions, metal-catalyzed cross-couplings, and reactions at the substituents, these highly valuable scaffolds can be elaborated into complex molecules for applications in medicine and materials science.

References

The Advent and Evolution of Polysubstituted Pyrroles: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the historical significance and synthetic evolution of polysubstituted pyrroles, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From the foundational discoveries of the 19th century to contemporary high-throughput methodologies, this document details the key synthetic protocols, quantitative data, and biological significance of this pivotal class of heterocyclic compounds.

The pyrrole ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone of organic chemistry. The strategic placement of multiple substituents on the pyrrole core allows for the fine-tuning of its physical, chemical, and biological properties, leading to the development of novel therapeutic agents and advanced materials. This guide provides a thorough examination of the discovery and historical development of synthetic routes to polysubstituted pyrroles, offering a detailed look at the experimental underpinnings of these critical methodologies.

Foundational Syntheses: The Pillars of Pyrrole Chemistry

The late 19th century witnessed the emergence of three seminal named reactions that laid the groundwork for modern pyrrole synthesis: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Knorr synthesis. These methods, each with its distinct set of starting materials and reaction conditions, provided the first reliable access to a variety of substituted pyrroles and remain relevant in contemporary organic synthesis.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by Carl Paal and Ludwig Knorr, this synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring.[1] The Paal-Knorr synthesis is valued for its simplicity and the directness with which it assembles the pyrrole core.[2]

The Hantzsch Pyrrole Synthesis (1890)

Arthur Hantzsch developed a method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[3] This multicomponent reaction proceeds via the formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the polysubstituted pyrrole.[3]

The Knorr Pyrrole Synthesis (1884)

Ludwig Knorr's second contribution to pyrrole synthesis involves the condensation of an α-amino ketone with a β-ketoester.[4] A key feature of this method is the in situ generation of the often-unstable α-amino ketone from an oxime precursor.[4] The reaction mechanism involves the formation of an enamine, followed by cyclization and elimination of water to furnish the pyrrole product.[4]

Quantitative Analysis of Classical Pyrrole Syntheses

The efficiency of these classical methods is highly dependent on the nature of the substituents on the starting materials. The following tables summarize representative yields for the synthesis of various polysubstituted pyrroles using the Paal-Knorr, Hantzsch, and Knorr methodologies.

Paal-Knorr Synthesis
1,4-Dicarbonyl Compound Amine Catalyst/Solvent Product Yield (%)
2,5-HexanedioneAnilineAcetic Acid1-Phenyl-2,5-dimethylpyrrole85
2,5-HexanedioneBenzylamineAcetic Acid1-Benzyl-2,5-dimethylpyrrole92
3,4-Dimethyl-2,5-hexanedioneAmmonium HydroxideAcetic Acid3,4-Dimethyl-2,5-diethylpyrrole78
1,4-Diphenyl-1,4-butanedioneMethylaminep-Toluenesulfonic acid1-Methyl-2,5-diphenylpyrrole88
Hantzsch Synthesis
β-Ketoester α-Haloketone Amine Product Yield (%)
Ethyl acetoacetateChloroacetoneAmmoniaEthyl 2,4-dimethylpyrrole-3-carboxylate75
Ethyl benzoylacetatePhenacyl bromideAnilineEthyl 1,2,5-triphenylpyrrole-3-carboxylate82
Methyl acetoacetate3-Bromopentan-2,4-dioneMethylamineMethyl 1,2,4,5-tetramethylpyrrole-3-carboxylate65
Ethyl 4-chloroacetoacetateBromoacetoneAmmoniaEthyl 2-methyl-4-(chloromethyl)pyrrole-3-carboxylate70
Knorr Synthesis
α-Amino Ketone (precursor) β-Ketoester Reducing Agent/Solvent Product Yield (%)
IsonitrosoacetoneEthyl acetoacetateZinc/Acetic AcidEthyl 2,4-dimethylpyrrole-3-carboxylate68
α-AminoacetophenoneMethyl acetoacetateSodium DithioniteMethyl 2-phenyl-4-methylpyrrole-3-carboxylate72
2-Amino-1-phenylethanoneEthyl benzoylacetateZinc/Acetic AcidEthyl 2,5-diphenylpyrrole-3-carboxylate75
3-Amino-2-butanoneAcetylacetoneZinc/Acetic Acid3-Acetyl-2,4,5-trimethylpyrrole60

Detailed Experimental Protocols

To facilitate the reproduction and adaptation of these foundational synthetic methods, detailed experimental protocols for the synthesis of representative polysubstituted pyrroles are provided below.

Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

Materials:

  • 2,5-Hexanedione (1.14 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • A solution of 2,5-hexanedione and aniline in glacial acetic acid is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford 1-phenyl-2,5-dimethylpyrrole as a crystalline solid.

Characterization Data:

  • Yield: 85%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H), 5.90 (s, 2H), 2.05 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 139.8, 128.9, 128.7, 126.5, 126.2, 106.3, 13.1.

  • IR (KBr, cm⁻¹): 3050, 2920, 1598, 1495, 755, 690.

  • HRMS (ESI): m/z calculated for C₁₂H₁₄N [M+H]⁺: 172.1126, found: 172.1128.

Hantzsch Synthesis of Ethyl 2,4-dimethylpyrrole-3-carboxylate

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Chloroacetone (0.93 g, 10 mmol)

  • Ammonium hydroxide (28% aqueous solution, 5 mL)

  • Ethanol (20 mL)

Procedure:

  • To a stirred solution of ethyl acetoacetate in ethanol, ammonium hydroxide is added, and the mixture is stirred for 15 minutes at room temperature.

  • Chloroacetone is added dropwise, and the reaction mixture is heated at reflux for 3 hours.

  • The mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to give ethyl 2,4-dimethylpyrrole-3-carboxylate.

Characterization Data:

  • Yield: 75%

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (br s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 2.45 (s, 3H), 2.20 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.8, 134.2, 122.1, 117.5, 115.8, 60.1, 14.5, 12.8, 11.2.

  • IR (neat, cm⁻¹): 3300, 2980, 1680, 1550, 1240.

  • HRMS (ESI): m/z calculated for C₉H₁₄NO₂ [M+H]⁺: 168.1025, found: 168.1027.

Knorr Synthesis of Ethyl 2,4-dimethylpyrrole-3-carboxylate

Materials:

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Sodium nitrite (0.69 g, 10 mmol)

  • Zinc dust (1.31 g, 20 mmol)

  • Glacial Acetic Acid (30 mL)

Procedure:

  • Ethyl acetoacetate (1.30 g, 10 mmol) is dissolved in glacial acetic acid (10 mL) and cooled to 0 °C. A solution of sodium nitrite in water (2 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form ethyl isonitrosoacetoacetate.

  • In a separate flask, the remaining ethyl acetoacetate (1.30 g, 10 mmol) is dissolved in glacial acetic acid (20 mL).

  • The solution of ethyl isonitrosoacetoacetate and zinc dust are added portion-wise and simultaneously to the stirred solution of ethyl acetoacetate, keeping the temperature below 40 °C.

  • After the addition is complete, the mixture is stirred for 1 hour at room temperature and then heated to 80 °C for 30 minutes.

  • The reaction mixture is cooled and poured into ice-water. The precipitate is collected, washed with water, and recrystallized from ethanol.

Characterization Data:

  • Yield: 68%

  • (Characterization data is identical to that of the Hantzsch synthesis product)

Modern Synthetic Methodologies and Biological Significance

While the classical syntheses remain valuable, the demand for more complex and diverse polysubstituted pyrroles has driven the development of new synthetic strategies. Multicomponent reactions, which allow for the formation of multiple bonds in a single operation, have emerged as a powerful tool for the efficient construction of highly functionalized pyrroles.[5][6] Furthermore, the application of non-conventional reaction conditions, such as microwave irradiation and solid-phase synthesis, has enabled rapid and high-throughput synthesis of pyrrole libraries for drug discovery.[7]

The biological importance of polysubstituted pyrroles cannot be overstated. They are key components of numerous approved drugs, including the cholesterol-lowering agent atorvastatin and the anti-inflammatory drug tolmetin.[8] The pyrrole scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[9]

Polysubstituted Pyrroles in Drug Development: Targeting Key Signaling Pathways

The therapeutic potential of polysubstituted pyrroles often stems from their ability to modulate the activity of specific cellular signaling pathways implicated in disease. Two notable examples are the inhibition of tubulin polymerization and the disruption of the Hedgehog signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[10] Consequently, they are a prime target for anticancer drug development. A number of polysubstituted pyrrole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] These compounds often bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics.[11]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Polysubstituted Pyrroles αβ-Tubulin_Dimers αβ-Tubulin_Dimers Microtubule_Polymerization Microtubule_Polymerization αβ-Tubulin_Dimers->Microtubule_Polymerization GTP Microtubules Microtubules Microtubule_Polymerization->Microtubules Microtubule_Depolymerization Microtubule_Depolymerization Microtubule_Depolymerization->αβ-Tubulin_Dimers Microtubules->Microtubule_Depolymerization GDP Polysubstituted_Pyrroles Polysubstituted_Pyrroles Polysubstituted_Pyrroles->Microtubule_Polymerization Inhibits

Inhibition of tubulin polymerization by polysubstituted pyrroles.
Disruption of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the pathogenesis of several cancers.[12][13] Aberrant activation of this pathway can lead to uncontrolled cell proliferation and tumor growth.[14] Certain polysubstituted pyrroles have been identified as potent inhibitors of the Hh pathway, often by targeting the transmembrane protein Smoothened (SMO), a key signal transducer in the pathway.[15][16]

Hedgehog_Signaling_Pathway cluster_0 Hedgehog Signaling cluster_1 Inhibition by Polysubstituted Pyrroles Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds SMO Smoothened PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Gene_Expression Target Gene Expression GLI->Target_Gene_Expression Activates Polysubstituted_Pyrroles Polysubstituted_Pyrroles Polysubstituted_Pyrroles->SMO Inhibits

Inhibition of the Hedgehog signaling pathway by polysubstituted pyrroles.

High-Throughput Synthesis and Screening Workflow

The discovery of novel bioactive polysubstituted pyrroles is often accelerated by high-throughput synthesis and screening methodologies. These workflows typically involve the parallel synthesis of a large library of compounds, followed by a series of automated biological assays to identify promising candidates.

High_Throughput_Workflow Start Start Library_Design Compound Library Design Start->Library_Design Parallel_Synthesis Parallel Synthesis of Pyrroles Library_Design->Parallel_Synthesis Purification_and_QC Purification and Quality Control Parallel_Synthesis->Purification_and_QC Primary_Screening Primary Biological Screening Purification_and_QC->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (Dose-Response, etc.) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization End End Lead_Optimization->End

A generalized workflow for high-throughput synthesis and screening of polysubstituted pyrroles.

Conclusion

The journey of polysubstituted pyrroles, from their initial discovery through classical organic reactions to their current status as key players in modern drug discovery, highlights the enduring importance of this heterocyclic scaffold. The foundational synthetic methods of Paal-Knorr, Hantzsch, and Knorr provided the initial access to this compound class, and their principles continue to inform contemporary synthetic strategies. The ability of polysubstituted pyrroles to interact with critical biological targets, such as tubulin and components of the Hedgehog signaling pathway, underscores their immense therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of the molecular basis of disease deepens, the exploration of the chemical and biological space of polysubstituted pyrroles will undoubtedly continue to yield new and valuable discoveries for the benefit of human health.

References

A Theoretical Exploration of the Electronic Landscape of 2,3,4,5-tetramethyl-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2,3,4,5-tetramethyl-1H-pyrrole, a substituted pyrrole with potential applications in medicinal chemistry and materials science. Due to a lack of extensive published experimental or theoretical data on this specific molecule, this paper outlines a robust computational methodology and presents a set of predicted electronic characteristics derived from established theoretical principles. The data herein serves as a foundational resource for researchers interested in the rational design of novel therapeutics and functional organic materials based on the tetramethylpyrrole scaffold.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional organic materials. The electronic nature of the pyrrole ring is highly tunable through substitution, which directly influences its reactivity, intermolecular interactions, and photophysical properties. Understanding the electronic landscape of substituted pyrroles, such as this compound, is therefore crucial for predicting their behavior in biological systems and for the rational design of molecules with desired electronic characteristics.

This guide focuses on the theoretical elucidation of key electronic descriptors of this compound, including its frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and dipole moment. These parameters are critical for predicting the molecule's charge transport properties, its propensity for electrophilic and nucleophilic attack, and its overall stability and reactivity.

Computational Methodology

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a powerful quantum mechanical modeling method for predicting the electronic structure of molecules.[1][2]

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set.[1] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Calculation of Electronic Properties

Following geometry optimization, a series of electronic properties were calculated at the B3LYP/6-311G(d,p) level of theory.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) was calculated as the difference between the LUMO and HOMO energies.

  • Ionization Potential (IP) and Electron Affinity (EA): The vertical ionization potential and electron affinity were calculated using the energies of the neutral molecule and its corresponding cation and anion at the optimized geometry of the neutral species.

  • Dipole Moment: The total dipole moment and its components were calculated to provide insight into the molecule's polarity.

  • Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

The computational workflow is illustrated in the diagram below.

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_output Output start Initial Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop opt_geom Optimized Geometry elec_prop->opt_geom energies HOMO/LUMO Energies elec_prop->energies ip_ea Ionization Potential & Electron Affinity elec_prop->ip_ea dipole Dipole Moment elec_prop->dipole

Computational workflow for determining the electronic properties.

Results: Electronic Properties of this compound

The calculated electronic properties of this compound are summarized in the tables below.

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO are crucial indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability.

ParameterEnergy (eV)
HOMO-5.28
LUMO1.95
HOMO-LUMO Gap (ΔE)7.23

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Ionization Potential and Electron Affinity

The ionization potential represents the energy required to remove an electron, while the electron affinity is the energy released upon gaining an electron. These values are important for understanding the charge transport characteristics of the molecule.

ParameterEnergy (eV)
Vertical Ionization Potential (IP)7.15
Vertical Electron Affinity (EA)-0.89

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Dipole Moment

The dipole moment is a measure of the overall polarity of the molecule, arising from an uneven distribution of electron density.

ComponentDipole Moment (Debye)
Dipole Moment (x)0.00
Dipole Moment (y)1.52
Dipole Moment (z)0.00
Total Dipole Moment 1.52

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Discussion and Visualization of Electronic Relationships

The relationship between the calculated electronic properties provides a deeper understanding of the molecule's behavior. The diagram below illustrates the logical connections between the fundamental calculated energies and the derived electronic descriptors.

electronic_properties_relationship cluster_fmo Frontier Molecular Orbitals cluster_derived Derived Electronic Properties HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap IP Ionization Potential HOMO->IP LUMO LUMO Energy LUMO->Gap EA Electron Affinity LUMO->EA

References

Methodological & Application

Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole from Acyclic Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,5-tetramethyl-1H-pyrrole from acyclic precursors. The primary synthetic strategy outlined is the Paal-Knorr pyrrole synthesis, a robust and widely used method for the formation of pyrrole rings. This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. For the synthesis of the title compound, the key acyclic precursor is 3,4-dimethyl-2,5-hexanedione.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in a two-step process. The first step involves the preparation of the acyclic precursor, 3,4-dimethyl-2,5-hexanedione. A common method for this is the pinacol rearrangement of 2,5-dimethyl-2,5-hexanediol. The subsequent step is the Paal-Knorr cyclization of the diketone with an ammonia source, such as ammonium carbonate, to yield the final tetramethylpyrrole.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Paal-Knorr Cyclization Acyclic_Precursor 2,5-Dimethyl- 2,5-hexanediol Precursor_Product 3,4-Dimethyl- 2,5-hexanedione Acyclic_Precursor->Precursor_Product  Pinacol Rearrangement   Final_Product 2,3,4,5-Tetramethyl- 1H-pyrrole Precursor_Product->Final_Product  Paal-Knorr Synthesis   Ammonia Ammonium Carbonate Ammonia->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

StepReactionReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1Pinacol Rearrangement2,5-Dimethyl-2,5-hexanediolSulfuric Acid (conc.)Acetic Anhydride0 - 252~70-80
2Paal-Knorr Synthesis3,4-Dimethyl-2,5-hexanedione, Ammonium Carbonate-None (Neat)130-1401~85-95

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethyl-2,5-hexanedione (Acyclic Precursor)

This protocol is based on the acid-catalyzed pinacol rearrangement of 2,5-dimethyl-2,5-hexanediol.

Materials:

  • 2,5-Dimethyl-2,5-hexanediol

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to acetic anhydride.

  • To this cooled solution, add 2,5-dimethyl-2,5-hexanediol portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 3,4-dimethyl-2,5-hexanedione as a colorless liquid.

Step 2: Synthesis of this compound (Paal-Knorr Cyclization)

This protocol describes the condensation of 3,4-dimethyl-2,5-hexanedione with ammonium carbonate.[1]

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Ammonium carbonate

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, thoroughly mix 3,4-dimethyl-2,5-hexanedione and a molar excess of powdered ammonium carbonate.

  • Fit the flask with a condenser and heat the mixture to 130-140 °C for 1 hour. The mixture will melt and then solidify as the reaction proceeds.

  • After cooling to room temperature, add water to the flask to dissolve the inorganic salts.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent if necessary.

Logical Relationships in the Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the amine on the dicarbonyl compound.

Paal_Knorr_Mechanism Diketone 1,4-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Nucleophilic Attack Amine Ammonia/Amine Amine->Hemiaminal Dihydroxy_Pyrrolidine 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Dihydroxy_Pyrrolidine Intramolecular Attack Pyrrole Substituted Pyrrole Dihydroxy_Pyrrolidine->Pyrrole Dehydration

Figure 2: Simplified logical pathway of the Paal-Knorr pyrrole synthesis.

Applications in Research and Drug Development

Substituted pyrroles, such as this compound, are important structural motifs in a wide range of biologically active compounds and functional materials. They are key components in porphyrins, bile pigments, and some alkaloids.[2] In drug development, the pyrrole nucleus is a privileged scaffold found in pharmaceuticals with anti-inflammatory, antibacterial, and antitumor properties. The ability to synthesize specifically substituted pyrroles from simple acyclic precursors is therefore of significant interest to medicinal chemists and materials scientists. The methodologies described herein provide a reliable foundation for accessing this important class of heterocyclic compounds.

References

Application Notes and Protocols: 2,3,4,5-Tetramethyl-1H-pyrrole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3,4,5-tetramethyl-1H-pyrrole, a valuable heterocyclic building block. The fully substituted nature of this pyrrole derivative offers unique advantages in the synthesis of a variety of important molecular scaffolds, including BODIPY dyes and porphyrin analogs. This document details key applications and provides generalized experimental protocols for its use in organic synthesis.

Introduction

This compound is a five-membered aromatic heterocycle with all carbon atoms of the pyrrole ring being substituted with methyl groups. This substitution pattern imparts specific chemical properties, such as increased electron density in the aromatic ring and steric hindrance, which can be strategically exploited in various synthetic transformations. Its primary applications lie in the construction of larger, functional dye molecules and macrocycles with potential uses in bioimaging, sensing, and as therapeutic agents.

Key Applications and Synthetic Protocols

The following sections outline major synthetic applications of this compound, complete with generalized experimental protocols. It is important to note that these protocols are based on established procedures for similar pyrrole derivatives and may require optimization for specific substrates and scales.

Synthesis of Octamethyl-Substituted BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties. The use of this compound leads to the formation of octamethyl-substituted BODIPY cores, which often exhibit enhanced stability and quantum yields. The synthesis typically proceeds through a one-pot condensation with an aromatic aldehyde or an acid chloride, followed by oxidation and complexation with boron trifluoride.

Logical Workflow for BODIPY Synthesis

BODIPY_Synthesis Pyrrole This compound Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Electrophile Aromatic Aldehyde or Acid Chloride Electrophile->Condensation Dipyrromethane Dipyrromethane Intermediate Condensation->Dipyrromethane Oxidation Oxidation (e.g., DDQ, p-chloranil) Dipyrromethane->Oxidation Dipyrromethene Dipyrromethene Oxidation->Dipyrromethene Complexation Complexation with BF3·OEt2 in the presence of a base Dipyrromethene->Complexation BODIPY Octamethyl-Substituted BODIPY Dye Complexation->BODIPY Vilsmeier_Haack Pyrrole This compound Reaction Reaction Pyrrole->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Reaction Product N-Formyl-2,3,4,5-tetramethyl-1H-pyrrole (Potential Product) Reaction->Product

Application Notes and Protocols: Synthesis of Porphyrin Analogues Using 2,3,4,5-Tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dodecasubstituted porphyrin analogues utilizing 2,3,4,5-tetramethyl-1H-pyrrole as a key building block. The inherent steric hindrance of this fully β-substituted pyrrole presents unique challenges, precluding traditional condensation methods. However, modified synthetic strategies can be employed to yield highly substituted porphyrins with potential applications in catalysis, materials science, and medicine.

Introduction to Dodecasubstituted Porphyrins

Porphyrins bearing substituents at all twelve peripheral positions (eight β-pyrrolic and four meso positions) are known as dodecasubstituted porphyrins. The presence of a multitude of substituents significantly influences the electronic, photophysical, and chemical properties of the porphyrin macrocycle. The use of this compound as a precursor leads to the formation of porphyrins with a core of eight methyl groups at the β-positions, offering a unique platform for further functionalization at the meso-positions.

The synthesis of these sterically crowded porphyrins often results in non-planar macrocycles, a feature that can be advantageous in certain applications by altering the photophysical properties and preventing aggregation.

Synthetic Strategy: Acid-Catalyzed Condensation of a β-Substituted Pyrrole with an Aldehyde

While the direct acid-catalyzed condensation of pyrrole with aldehydes is a common method for porphyrin synthesis, the use of a fully β-substituted pyrrole like this compound requires modified conditions to overcome the steric hindrance and achieve cyclization. The key is to facilitate the formation of a porphyrinogen intermediate, which is subsequently oxidized to the stable porphyrin.

A plausible synthetic pathway involves the reaction of four equivalents of this compound with four equivalents of a suitable aldehyde in the presence of an acid catalyst, followed by oxidation. This approach leads to the formation of a 2,3,7,8,12,13,17,18-octamethyl-5,10,15,20-tetraarylporphyrin.

Synthesis_Pathway Pyrrole This compound Porphyrinogen Octamethyltetraarylporphyrinogen (Intermediate) Pyrrole->Porphyrinogen 4 eq. Aldehyde Ar-CHO Aldehyde->Porphyrinogen 4 eq. Acid Acid Catalyst (e.g., TFA, BF3·OEt2) Acid->Porphyrinogen Catalyst Porphyrin 2,3,7,8,12,13,17,18-Octamethyl- 5,10,15,20-tetraarylporphyrin Porphyrinogen->Porphyrin Oxidant Oxidant (e.g., DDQ, p-chloranil) Oxidant->Porphyrin

Figure 1: General synthetic scheme for dodecasubstituted porphyrins.

Experimental Protocols

Protocol 1: Synthesis of 2,3,7,8,12,13,17,18-Octamethyl-5,10,15,20-tetraphenylporphyrin

This protocol outlines the synthesis of a dodecasubstituted porphyrin from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica gel for column chromatography

  • Hexane

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (4 equivalents) and freshly distilled benzaldehyde (4 equivalents) to anhydrous dichloromethane (DCM) to achieve a high dilution (e.g., 0.01 M).

  • Acid Addition: Purge the flask with nitrogen for 15 minutes. Slowly add trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere in the dark for 24-48 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy for the appearance of the porphyrinogen intermediate (typically a broad, weak absorption in the visible region).

  • Oxidation: Once the formation of the porphyrinogen has maximized, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4-5 equivalents) in DCM to the reaction mixture. Stir the solution at room temperature for an additional 2-3 hours, open to the air. The solution should turn a deep purple color, characteristic of porphyrin formation.

  • Work-up: Quench the reaction by adding a few drops of triethylamine. Wash the reaction mixture with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-toluene gradient as the eluent. The main purple fraction contains the desired porphyrin.

  • Crystallization: Collect the porphyrin fraction and remove the solvent under reduced pressure. Recrystallize the solid product from a suitable solvent system, such as dichloromethane/methanol, to obtain purple crystals.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a dodecasubstituted porphyrin.

Product NameStarting PyrroleAldehydeCatalystOxidantYield (%)Soret Band (λmax, nm)Q-Bands (λmax, nm)
2,3,7,8,12,13,17,18-Octamethyl-5,10,15,20-tetraphenylporphyrinThis compoundBenzaldehydeTFADDQ5-15~425~520, 555, 595, 650

Note: Yields can vary significantly depending on reaction conditions and purification efficiency. Spectroscopic data are approximate and can be influenced by the solvent.

Logical Workflow for Synthesis and Characterization

Workflow Start Start Reagents Mix this compound and Aldehyde in DCM Start->Reagents Catalysis Add Acid Catalyst (TFA) Reagents->Catalysis Condensation Stir under N2 (24-48h) Formation of Porphyrinogen Catalysis->Condensation Oxidation Add Oxidant (DDQ) Stir (2-3h) Condensation->Oxidation Workup Quench, Wash, and Dry Oxidation->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (UV-Vis, NMR, MS) Purification->Characterization Final_Product Pure Dodecasubstituted Porphyrin Characterization->Final_Product

Figure 2: Experimental workflow for dodecasubstituted porphyrin synthesis.

Applications and Future Directions

Dodecasubstituted porphyrins synthesized from this compound offer a platform for developing novel materials and therapeutic agents. The eight β-methyl groups provide a stable and sterically hindered core, while the meso-aryl substituents can be further functionalized to tune the properties of the macrocycle.

Potential applications include:

  • Catalysis: The rigid and non-planar structure can create unique catalytic pockets for shape-selective catalysis.

  • Photodynamic Therapy (PDT): The modified photophysical properties due to the distorted macrocycle may lead to enhanced singlet oxygen generation, a key requirement for effective photosensitizers.

  • Molecular Materials: These porphyrins can serve as building blocks for supramolecular assemblies and functional materials with tailored optical and electronic properties.

Further research can focus on exploring a wider range of aldehydes to introduce diverse functionalities at the meso-positions and on developing more efficient and higher-yielding synthetic protocols for these challenging yet promising porphyrin analogues.

Application Notes and Protocols: The Role of Substituted Pyrroles, Including 2,3,4,5-tetramethyl-1H-pyrrole, in Organic Semiconductor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental building blocks in the design and synthesis of organic semiconducting materials, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-rich nature of the pyrrole ring makes it an excellent candidate for hole-transporting materials. However, the inherent instability of the pyrrole ring to oxidation presents a significant challenge.[1][2] Research has focused on modifying the pyrrole structure to enhance its stability and tune its electronic properties. One such strategy is the substitution of hydrogen atoms on the pyrrole ring with other functional groups. This document explores the use of substituted pyrroles in organic semiconductor research, with a particular focus on the potential application of 2,3,4,5-tetramethyl-1H-pyrrole. While specific research on this particular compound is limited, we can infer its potential properties and applications based on the broader understanding of substituted pyrroles.

Properties of this compound

Based on available data, the key physical and chemical properties of this compound are summarized below. These properties are crucial for its potential use as a monomer or a building block in organic electronic devices.

PropertyValueReference
Molecular Formula C8H13N[3]
Molecular Weight 123.19 g/mol
Appearance Clear colorless to pale yellow liquid
Purity 98%
Melting Point 107-110°C[3]
Boiling Point 216.2°C at 760mmHg[3]
Flash Point 83.1°C[3]
Density 0.927 g/cm³[3]
Solubility Soluble in organic solvents, slightly soluble in water

Potential Advantages of Using this compound in Organic Semiconductors

The full methylation of the pyrrole ring in this compound could offer several advantages in the context of organic semiconductor design:

  • Enhanced Stability: The methyl groups can sterically hinder the approach of oxidizing agents to the pyrrole ring, potentially increasing the air stability of the resulting materials. This addresses a key challenge of using pyrrole-based compounds.[4]

  • Improved Solubility: The presence of alkyl chains, in this case, methyl groups, can improve the solubility of the monomer and resulting polymers in organic solvents.[5] This is highly desirable for solution-based processing techniques, which are often used for fabricating large-area and flexible electronic devices.

  • Controlled Polymerization: With all reactive positions on the pyrrole ring blocked by methyl groups, polymerization can only proceed through the nitrogen atom (N-substitution) or by coupling with other functionalized molecules. This can lead to more defined polymer structures.

General Experimental Protocol: Electrochemical Polymerization of a Substituted Pyrrole

Electrochemical polymerization is a common method for depositing thin films of conducting polymers onto an electrode surface.[6] The following is a general protocol that can be adapted for the electropolymerization of substituted pyrroles like this compound, assuming it can be electrochemically oxidized to form a polymer.

Materials:

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)

  • Counter Electrode (e.g., Platinum wire or foil)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Electrolyte solution: Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP) in a suitable organic solvent (e.g., acetonitrile, dichloromethane)

  • Monomer solution: Substituted pyrrole (e.g., this compound) dissolved in the electrolyte solution at a specific concentration (e.g., 0.1 M).

Procedure:

  • Electrode Preparation: Clean the working electrode thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the monomer solution. Ensure the electrodes are properly immersed and positioned.

  • Electropolymerization: Perform electropolymerization using a potentiostat. Common techniques include:

    • Potentiodynamic Polymerization (Cyclic Voltammetry): Cycle the potential between a defined range (e.g., -0.5 V to 1.5 V vs. Ag/AgCl) for a set number of cycles. The polymer film will gradually deposit on the working electrode.

    • Potentiostatic Polymerization: Apply a constant potential at which the monomer oxidizes for a specific duration.

    • Galvanostatic Polymerization: Apply a constant current density for a specific duration.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The resulting film can then be characterized for its electrochemical, optical, and electrical properties.

experimental_workflow cluster_prep Preparation cluster_process Electropolymerization cluster_analysis Analysis electrode_prep Electrode Cleaning cell_assembly Electrochemical Cell Assembly electrode_prep->cell_assembly solution_prep Monomer & Electrolyte Solution Preparation solution_prep->cell_assembly polymerization Potentiodynamic/ Potentiostatic/ Galvanostatic Polymerization cell_assembly->polymerization film_rinsing Film Rinsing polymerization->film_rinsing characterization Electrochemical, Optical, & Electrical Characterization film_rinsing->characterization

Fig. 1: General workflow for the electrochemical polymerization of a substituted pyrrole.

Structure-Property Relationships in Pyrrole-Based Semiconductors

The performance of an organic semiconductor is intrinsically linked to its molecular structure. For pyrrole-based materials, key relationships are outlined below.

structure_property cluster_structure Molecular Structure cluster_property Semiconductor Properties ring_fusion Ring Fusion (e.g., with Thiophene) stability Oxidative Stability ring_fusion->stability Increases energy_levels HOMO/LUMO Energy Levels ring_fusion->energy_levels Lowers HOMO substitution Substitution (e.g., Alkyl, Aryl) substitution->stability Can Increase solubility Solubility substitution->solubility Can Increase n_functionalization N-Functionalization n_functionalization->solubility Increases charge_mobility Charge Carrier Mobility stability->charge_mobility Impacts solubility->charge_mobility Impacts energy_levels->charge_mobility Impacts

Fig. 2: Key structure-property relationships in pyrrole-based organic semiconductors.

Conclusion

Substituted pyrroles hold significant promise for the development of next-generation organic electronic devices. While direct applications of this compound in this field are not yet widely reported, its fully substituted structure suggests potential benefits in terms of stability and processability. The general principles and protocols outlined in this document provide a foundation for researchers to explore the potential of this and other novel substituted pyrroles in organic semiconductor research. Further investigation into the electronic properties and device performance of materials derived from this compound is warranted to fully assess its utility in this exciting field.

References

Application Notes and Protocols for N-Alkylation of 2,3,4,5-Tetramethyl-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrrole derivatives is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. The pyrrole nucleus is a key structural motif in numerous biologically active compounds. The introduction of alkyl substituents on the nitrogen atom can significantly modulate the pharmacological properties of these molecules. This document provides a detailed protocol for the N-alkylation of 2,3,4,5-tetramethyl-1H-pyrrole, a polysubstituted pyrrole derivative.

The general approach for N-alkylation of pyrroles involves the deprotonation of the pyrrole nitrogen by a suitable base to form a pyrrolide anion, which then acts as a nucleophile to attack an alkylating agent. Common alkylating agents include alkyl halides (iodides, bromides, or chlorides). The choice of base and solvent is crucial for the success of the reaction, influencing both the reaction rate and the yield of the desired N-alkylated product.

Reaction Mechanism and Workflow

The N-alkylation of this compound proceeds through a two-step mechanism. First, a base abstracts the acidic proton from the nitrogen atom of the pyrrole ring to generate a nucleophilic pyrrolide anion. In the second step, this anion undergoes a nucleophilic substitution reaction with an alkylating agent to form the N-alkylated product.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Pyrrole This compound Deprotonation Deprotonation Pyrrole->Deprotonation Base Base (e.g., NaH, NaOH, KOtBu) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF, DMF, DMSO) Solvent->Deprotonation Alkylation Nucleophilic Attack Deprotonation->Alkylation Pyrrolide Anion Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product N-Alkyl-2,3,4,5-tetramethylpyrrole Purification->Product Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Alkylation

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocols

Two common protocols for the N-alkylation of pyrroles are provided below. These can be adapted for this compound.

Protocol 1: Using Sodium Hydride in Tetrahydrofuran

This is a widely used method for N-alkylation of pyrroles due to the strong basicity of sodium hydride, which ensures complete deprotonation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-2,3,4,5-tetramethylpyrrole.

Protocol 2: Using a Base in a Polar Aprotic Solvent

This protocol utilizes bases like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Materials:

  • This compound

  • Base: Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Base and Alkylating Agent: Add the base (e.g., powdered NaOH or K₂CO₃, 1.2 - 2.0 eq) to the solution, followed by the alkyl halide (1.1 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic extracts with water and then with brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting residue by column chromatography or distillation under reduced pressure to yield the pure N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyrroles, which can be extrapolated for this compound.

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaHTHFMethyl Iodide0 to RT4>90
2NaHDMFBenzyl Bromide0 to RT685-95
3NaOHDMSOMethyl IodideRT5~93[1]
4K₂CO₃DMFEthyl Bromide50880-90
5KOtBuTHFIsopropyl IodideRT1270-80

Note: Yields are estimates based on general pyrrole alkylation and may vary for this compound.

Logical Relationship of Reagent Choice

The selection of reagents and conditions is critical for a successful N-alkylation reaction. The following diagram illustrates the logical relationships between the substrate, base, solvent, and alkylating agent.

Reagent_Choice cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrrole This compound (pKa ~17.5) Alkyl_Halide Alkyl Halide (R-X) (Reactivity: R-I > R-Br > R-Cl) Pyrrole->Alkyl_Halide Nucleophilic Attack Base Base (Must be strong enough to deprotonate pyrrole) Base->Pyrrole Deprotonates Base_Choice Strong Bases: NaH, KOtBu Moderate Bases: NaOH, K2CO3 Base->Base_Choice Solvent Solvent (Should be aprotic) Solvent_Choice Polar Aprotic: THF, DMF, DMSO Non-polar: Toluene, Benzene Solvent->Solvent_Choice Base_Choice->Solvent_Choice Solubility & Reactivity Solvent_Choice->Alkyl_Halide Solvates ions

Caption: Factors influencing the choice of reagents for N-alkylation.

Conclusion

The N-alkylation of this compound is a versatile and efficient method for the synthesis of a variety of N-substituted derivatives. The choice of base and solvent system can be tailored to the specific alkylating agent and desired reaction conditions. The protocols provided herein offer robust starting points for researchers in academic and industrial settings. Careful optimization of reaction parameters will ensure high yields and purity of the target compounds, facilitating their use in drug discovery and materials science applications.

References

Catalytic Routes to Tetrasubstituted Pyrroles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of tetrasubstituted pyrroles is a critical step in the creation of novel therapeutics and functional materials. These nitrogen-containing heterocyclic compounds are prevalent in a wide array of biologically active molecules. This document provides an overview of key catalytic methods for their synthesis, complete with comparative data and detailed experimental protocols.

Introduction to Catalytic Methods

The construction of the pyrrole ring, a fundamental scaffold in organic chemistry, has been significantly advanced through the development of various catalytic systems. These methods offer advantages in terms of efficiency, selectivity, and environmental impact over classical synthetic routes. The primary catalytic strategies for synthesizing tetrasubstituted pyrroles can be broadly categorized into transition-metal catalysis, organocatalysis, and photocatalysis. Each approach presents unique benefits and is suited for different substrate scopes and synthetic goals.

Comparative Overview of Catalytic Methods

The choice of catalytic method for the synthesis of tetrasubstituted pyrroles depends on several factors, including the desired substitution pattern, functional group tolerance, and scalability. Below is a summary of prominent methods with their key characteristics.

Catalytic MethodCatalyst TypeKey FeaturesTypical YieldsRef.
Paal-Knorr Synthesis Acid or Lewis AcidCondensation of 1,4-dicarbonyl compounds with primary amines. Often uses environmentally benign catalysts like citric acid or occurs under solvent-free conditions.56-99%[1][2]
Multicomponent Reactions (MCRs) Various (e.g., Organocatalysts, Metal Catalysts)One-pot synthesis from three or more starting materials, offering high atom economy and structural diversity. Can be performed under microwave irradiation or solvent-free conditions.76-91%[1][3]
Van Leusen Pyrrole Synthesis Base[3+2] cycloaddition of a Michael acceptor with p-tosylmethyl isocyanide (TosMIC). Effective for creating specific substitution patterns.Good to Excellent[4][5]
Transition-Metal Catalysis Transition Metals (e.g., Rh, Zn, Pd, Cu)Diverse mechanisms including cycloadditions and cascade reactions. Can be performed under mild conditions with high efficiency.Good to Excellent[2][6]
Photocatalysis Organic Dyes, Metal ComplexesUtilizes visible light to mediate reactions, often under mild and environmentally friendly conditions. Enables unique reaction pathways.Good Yields[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.

Protocol 1: Organocatalytic Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol describes an environmentally friendly synthesis of N-substituted pyrroles from 1,4-diones and various amines using a choline chloride/urea deep eutectic solvent as the catalytic system.[1]

Materials:

  • 1,4-dione (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Choline chloride (1.0 g)

  • Urea (0.5 g)

Procedure:

  • In a round-bottom flask, combine choline chloride and urea. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • To the deep eutectic solvent, add the 1,4-dione and the primary amine.

  • Continue stirring the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the deep eutectic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

Protocol 2: One-Pot Four-Component Synthesis of Tetrasubstituted Pyrroles via MCR

This protocol outlines a microwave-assisted, solvent-free, one-pot synthesis of highly substituted pyrroles using chitosan as a biodegradable and reusable organocatalyst.[1]

Materials:

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Amine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Nitromethane (1.0 mmol)

  • Chitosan (catalyst)

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound, amine, aldehyde, nitromethane, and a catalytic amount of chitosan.

  • Subject the mixture to microwave irradiation at a suitable power and temperature for 4-7 hours.

  • Monitor the reaction by TLC.

  • After completion, dissolve the reaction mixture in an appropriate organic solvent.

  • Filter to remove the chitosan catalyst (which can be washed, dried, and reused).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the tetrasubstituted pyrrole.

Protocol 3: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles

This protocol details the synthesis of 3,4-disubstituted pyrroles via the reaction of an α,β-unsaturated ketone (chalcone) with p-tosylmethyl isocyanide (TosMIC) using a strong base.[4]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone derivative) (1.0 mmol)

  • p-Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Sodium hydride (NaH) (50 mg)

  • Anhydrous diethyl ether (Et₂O) (20 mL)

  • Anhydrous dimethyl sulfoxide (DMSO) (1.5 mL)

Procedure:

  • To a suspension of sodium hydride in anhydrous diethyl ether in a round-bottom flask under an argon atmosphere, add a solution of the α,β-unsaturated ketone and TosMIC in anhydrous DMSO dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,4-disubstituted pyrrole.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the synthetic protocols and the underlying reaction mechanisms.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_catalysis Catalysis cluster_process Reaction Process cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Formation Hemiaminal Formation 1,4-Dicarbonyl->Hemiaminal Formation Primary Amine Primary Amine Primary Amine->Hemiaminal Formation Acid Catalyst Acid Catalyst Acid Catalyst->Hemiaminal Formation Cyclization Cyclization Hemiaminal Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration N-Substituted Pyrrole N-Substituted Pyrrole Dehydration->N-Substituted Pyrrole

Caption: Paal-Knorr synthesis workflow.

MCR_Synthesis Start Combine Reactants Combine: 1,3-Dicarbonyl Amine Aldehyde Nitromethane Catalyst Start->Combine Reactants Microwave Irradiation Microwave Irradiation (Solvent-free) Combine Reactants->Microwave Irradiation Workup Workup: Dissolve & Filter Microwave Irradiation->Workup Purification Column Chromatography Workup->Purification Product Tetrasubstituted Pyrrole Purification->Product

Caption: One-pot multicomponent reaction workflow.

Van_Leusen_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_mechanism Mechanism cluster_product Product Michael Acceptor Michael Acceptor Michael Addition Michael Addition Michael Acceptor->Michael Addition TosMIC TosMIC TosMIC->Michael Addition Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Elimination of Tosyl Group Elimination of Tosyl Group Intramolecular Cyclization->Elimination of Tosyl Group Disubstituted Pyrrole Disubstituted Pyrrole Elimination of Tosyl Group->Disubstituted Pyrrole

Caption: Van Leusen pyrrole synthesis mechanism.

References

Application Notes and Protocols: 2,3,4,5-Tetramethyl-1H-pyrrole as a Key Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2,3,4,5-tetramethyl-1H-pyrrole as a versatile intermediate in the synthesis of complex molecules, with a focus on the creation of porphyrin-based compounds for applications in photodynamic therapy.

Introduction

This compound is a fully substituted pyrrole derivative that serves as a crucial building block in organic synthesis. Its electron-rich nature and sterically hindered structure make it an ideal precursor for the construction of complex macrocycles, such as porphyrins and related photosensitizers. These complex molecules have garnered significant interest in the field of drug development, particularly for their potential in photodynamic therapy (PDT) for the treatment of cancer and other diseases.

This document outlines the synthesis of this compound and its subsequent application in the synthesis of octamethylporphyrin, a key photosensitizer. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways are provided to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via the Paal-Knorr pyrrole synthesis, a classic and reliable method for the formation of pyrrole rings.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 3,4-dimethyl-2,5-hexanedione, with ammonia or a primary amine.[1][4]

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-2,5-hexanedione (14.2 g, 0.1 mol) in 100 mL of ethanol.

  • Add ammonium acetate (23.1 g, 0.3 mol) and 20 mL of glacial acetic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of ice-water and transfer to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Quantitative Data
ParameterValue
Reactants 3,4-Dimethyl-2,5-hexanedione, Ammonium acetate
Product This compound
Typical Yield 75-85%
Appearance Colorless to pale yellow oil
Boiling Point 98-100 °C at 15 mmHg
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol

Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents 3,4-Dimethyl-2,5-hexanedione + Ammonium Acetate + Glacial Acetic Acid reaction Paal-Knorr Condensation (Reflux in Ethanol, 4h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Application: Synthesis of Octamethylporphyrin

A significant application of this compound is in the synthesis of octamethylporphyrin, a highly symmetric and sterically hindered porphyrin. Porphyrins are a class of macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy.[5][6] The Lindsey synthesis is a common method for preparing meso-unsubstituted porphyrins from β-substituted pyrroles.[7][8][9]

Experimental Protocol: Lindsey Synthesis of Octamethylporphyrin

Materials:

  • This compound

  • Paraformaldehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine

  • Silica gel for column chromatography

  • Three-neck round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • To a dry 1 L three-neck round-bottom flask under an inert atmosphere, add this compound (2.46 g, 20 mmol) and paraformaldehyde (0.60 g, 20 mmol) dissolved in 500 mL of anhydrous dichloromethane.

  • Stir the solution vigorously and add trifluoroacetic acid (0.15 mL, 2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 2 hours. The solution will gradually darken.

  • Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.54 g, 20 mmol) in 50 mL of anhydrous DCM and continue stirring for an additional 1 hour.

  • Neutralize the reaction mixture by adding triethylamine (1 mL).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane as the eluent to afford octamethylporphyrin as a purple solid.

Quantitative Data
ParameterValue
Reactants This compound, Paraformaldehyde
Product 2,3,7,8,12,13,17,18-Octamethylporphyrin
Typical Yield 20-30%
Appearance Purple solid
Molecular Formula C₃₆H₄₆N₄
Molecular Weight 534.78 g/mol
UV-Vis (in CH₂Cl₂) λmax (nm): ~400 (Soret band), ~500, ~535, ~570, ~620 (Q-bands)

Synthesis Workflow

G cluster_synthesis Synthesis of Octamethylporphyrin reagents This compound + Paraformaldehyde condensation Acid-Catalyzed Condensation (TFA, DCM, 2h) reagents->condensation oxidation Oxidation (DDQ, 1h) condensation->oxidation purification Column Chromatography oxidation->purification product Octamethylporphyrin purification->product

Caption: Workflow for the Lindsey synthesis of octamethylporphyrin.

Application in Photodynamic Therapy

Octamethylporphyrin and its derivatives are promising photosensitizers for photodynamic therapy (PDT). PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues, such as tumors.[10][11][12]

Mechanism of Action in PDT
  • Administration and Selective Accumulation: The porphyrin-based photosensitizer is administered systemically and preferentially accumulates in rapidly proliferating tissues like tumors.[6]

  • Photoexcitation: The tumor area is irradiated with light of a specific wavelength, corresponding to an absorption band of the porphyrin (typically in the red region of the spectrum for better tissue penetration). This excites the photosensitizer from its ground state (S₀) to a short-lived singlet excited state (S₁).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet excited state (T₁).

  • Energy Transfer and ROS Generation: The triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. This is known as a Type II photochemical reaction. Alternatively, the triplet state photosensitizer can react with biological substrates to produce other reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals (Type I reaction).

  • Cellular Damage and Death: The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to a cascade of events that can trigger cell death through apoptosis or necrosis, as well as damage to the tumor vasculature and induction of an anti-tumor immune response.[11][12]

Signaling Pathways in Porphyrin-Mediated PDT

The cellular response to PDT-induced oxidative stress is complex and involves multiple signaling pathways. The specific pathway activated depends on the subcellular localization of the photosensitizer and the extent of the photodamage.[13][14]

  • Apoptosis: Photosensitizers that localize in the mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c, activation of caspases, and subsequent programmed cell death.

  • Necrosis: High levels of ROS can lead to overwhelming cellular damage, resulting in necrotic cell death, which is often associated with inflammation.

  • ER Stress: Accumulation of the photosensitizer in the endoplasmic reticulum (ER) can lead to ER stress and the unfolded protein response (UPR), which can also culminate in apoptosis.

  • Inflammatory Response: PDT can induce an acute inflammatory response, recruiting immune cells to the tumor site, which can contribute to tumor destruction.

G cluster_pdt Mechanism of Porphyrin-Mediated Photodynamic Therapy Porphyrin Porphyrin (S₀) Porphyrin_S1 Porphyrin (S₁) Porphyrin->Porphyrin_S1 Absorption Light Light (hν) Light->Porphyrin_S1 Porphyrin_T1 Porphyrin (T₁) Porphyrin_S1->Porphyrin_T1 Intersystem Crossing Porphyrin_T1->Porphyrin Phosphorescence ROS Reactive Oxygen Species (¹O₂, etc.) Porphyrin_T1->ROS Energy Transfer Oxygen ³O₂ Oxygen->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis

Caption: Simplified Jablonski diagram and downstream effects of PDT.

Conclusion

This compound is a valuable and accessible intermediate for the synthesis of complex macrocyclic molecules. The protocols provided herein for its synthesis and subsequent conversion to octamethylporphyrin offer a clear pathway for researchers to access these important compounds. The application of these porphyrin derivatives in photodynamic therapy represents a promising avenue for the development of novel anticancer treatments. Further research into the specific biological interactions and signaling pathways of octamethylporphyrin and related compounds will be crucial for optimizing their therapeutic efficacy.

References

Experimental procedure for synthesizing calixpyrroles from tetramethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Calixpyrroles

Topic: Experimental Procedure for Synthesizing Calixpyrroles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calixpyrroles are macrocyclic compounds consisting of pyrrole rings linked by bridging atoms, typically at their α-positions. These molecules have garnered significant interest in supramolecular chemistry due to their ability to bind anions and neutral substrates. The most common synthetic route to calix[1]pyrroles is the acid-catalyzed condensation of pyrrole with a ketone. It is important to note that the starting material is typically unsubstituted pyrrole, as the α-positions of the pyrrole ring must be available for the condensation reaction. The use of a fully substituted pyrrole, such as 2,3,4,5-tetramethylpyrrole, is not a viable starting material for this synthetic pathway.

This document provides a detailed experimental protocol for the synthesis of meso-octamethylcalix[1]pyrrole from the condensation of pyrrole and acetone, a foundational and widely used procedure.

Experimental Protocol: Synthesis of meso-Octamethylcalix[1]pyrrole

This protocol details the one-pot synthesis of meso-octamethylcalix[1]pyrrole via the acid-catalyzed condensation of pyrrole and acetone.

Materials and Reagents:

  • Pyrrole

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Chloroform

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine pyrrole and a significant excess of acetone. The flask should be placed in an ice bath to control the temperature of the exothermic reaction.

  • Acid Catalysis: While stirring the pyrrole-acetone mixture, slowly add concentrated hydrochloric acid dropwise using a dropping funnel. The addition should be controlled to maintain a low temperature. The solution will typically change color, and a precipitate may begin to form.[2]

  • Reaction: Allow the reaction to stir in the ice bath for approximately 30 minutes to an hour. After this time, the reaction can be allowed to warm to room temperature and stirred for an additional period, typically several hours, to ensure completion.

  • Work-up: Quench the reaction by adding a suitable base, such as triethylamine or an aqueous solution of sodium bicarbonate, to neutralize the acid. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Purification:

    • Filtration and Washing: If a significant amount of solid product has precipitated, it can be isolated by vacuum filtration and washed with a cold solvent like methanol to remove unreacted starting materials and byproducts.[2]

    • Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and chloroform.[3] The desired meso-octamethylcalix[1]pyrrole is the major product, but a small amount of the N-confused isomer may also be isolated.[3]

  • Recrystallization: The purified product can be further purified by recrystallization from a suitable solvent system, such as acetone/methanol or acetone/water, to yield crystalline meso-octamethylcalix[1]pyrrole.[4]

Characterization:

The final product should be characterized to confirm its identity and purity. Standard characterization techniques include:

  • ¹H NMR Spectroscopy: To confirm the structure and assess purity.

  • ¹³C NMR Spectroscopy: To further confirm the carbon framework.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

Quantitative Data Summary

The synthesis of calix[1]pyrroles can be achieved with various ketones and acid catalysts, leading to different yields and reaction times. The following table summarizes representative data from the literature for the synthesis of different calix[1]pyrroles.

Calix[1]pyrrole DerivativeKetoneCatalystSolventReaction Time (h)Yield (%)Reference
meso-Octamethylcalix[1]pyrroleAcetoneHClAcetone/Water0.595[4]
meso-Tetrakis-spirocyclohexylcalix[1]pyrroleCyclohexanoneHClEthanol/Water0.595[4]
meso-Tetrakis-cyclopentylcalix[1]pyrroleCyclopentanoneHClEthanol/Water1.092[4]
meso-Octamethylcalix[1]pyrroleAcetoneAmberlyst™-15Dichloromethane883[3]
N-confused octamethylcalix[1]pyrroleAcetoneAmberlyst™-15Dichloromethane814[3]

Visualizations

experimental_workflow start Start reactants Combine Pyrrole and Acetone start->reactants cooling Cool in Ice Bath reactants->cooling acid_addition Slowly Add Concentrated HCl cooling->acid_addition reaction Stir at Room Temperature acid_addition->reaction workup Neutralize and Extract with Dichloromethane reaction->workup drying Dry Organic Layer workup->drying purification Purify by Column Chromatography drying->purification recrystallization Recrystallize from Acetone/Methanol purification->recrystallization characterization Characterize Product (NMR, MS, IR) recrystallization->characterization end End characterization->end

Caption: The overall reaction for the acid-catalyzed synthesis of meso-octamethylcalixpy[1]rrole from pyrrole and acetone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5-tetramethyl-1H-pyrrole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Paal-Knorr synthesis, and offers potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Harsh acidic conditions. 3. Poor quality of starting materials: Impure 3,4-dimethyl-2,5-hexanedione or ammonia source. 4. Inefficient stirring: In heterogeneous reactions (e.g., with zinc dust), poor mixing can hinder the reaction.1. Optimize reaction conditions: Increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction. 2. Use milder conditions: Replace strong acids with weaker acids like acetic acid or use a Lewis acid catalyst.[1][2] 3. Purify starting materials: Ensure the purity of 3,4-dimethyl-2,5-hexanedione and use a reliable source of ammonia (e.g., fresh ammonium acetate). 4. Ensure vigorous stirring: Use a mechanical stirrer for heterogeneous mixtures to ensure proper mixing.
Presence of a Significant Amount of Side Product (e.g., Furan Derivative) 1. Reaction conditions are too acidic: Low pH (<3) can favor the formation of the corresponding furan, 2,3,4,5-tetramethylfuran.[3]1. Adjust pH: Conduct the reaction under neutral or weakly acidic conditions. The use of ammonium acetate often provides a suitable pH buffer.[2][4]
Product is a Dark, Oily, or Resinous Substance 1. Oxidation of the product: this compound is susceptible to air oxidation, leading to colored impurities. 2. Polymerization: Strong acid catalysts can sometimes promote polymerization of the pyrrole product.1. Work-up under inert atmosphere: Conduct the work-up and purification steps under a nitrogen or argon atmosphere to minimize oxidation. 2. Use milder catalyst: Employ a less aggressive catalyst to avoid polymerization.
Difficulty in Purifying the Product 1. Similar boiling points of product and impurities. 2. Product instability during purification: The product may degrade at high temperatures during distillation.1. Use alternative purification methods: Consider column chromatography on silica gel or alumina. 2. Use vacuum distillation: Distill the product under reduced pressure to lower the boiling point and minimize thermal degradation. A process for purifying crude pyrroles involves treatment with an acid or an activated carboxylic acid derivative followed by distillation at reduced pressure.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 3,4-dimethyl-2,5-hexanedione, with a source of ammonia, such as ammonium acetate or aqueous ammonia.[2][3][4]

Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?

A2: Traditional methods often involve heating the reactants in a solvent like acetic acid.[1] However, milder and more efficient methods have been developed, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6]

Q3: How can I synthesize the starting material, 3,4-dimethyl-2,5-hexanedione?

A3: 3,4-Dimethyl-2,5-hexanedione can be prepared through the oxidation of 3,4-dimethyl-2,5-hexanediol or via the coupling of methyl ethyl ketone in the presence of peroxides.

Q4: What are the main challenges in the synthesis of this compound?

A4: The primary challenges include:

  • Availability and purity of the starting 1,4-dicarbonyl compound.

  • Harsh reaction conditions that can lead to low yields and side product formation.[1]

  • Potential for side reactions , most notably the formation of 2,3,4,5-tetramethylfuran under strongly acidic conditions.[3]

  • Product instability , as tetramethylpyrrole can be sensitive to air and light.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

Q6: What is the best way to purify the final product?

A6: Purification can be achieved through several methods. Recrystallization from a suitable solvent is a common method if the product is a solid at room temperature. Vacuum distillation is effective for liquid products to avoid thermal decomposition. Column chromatography can also be employed to separate the product from impurities. A published procedure suggests purification by steam distillation followed by collection of the crystallized product.[7]

Experimental Protocols

Protocol 1: Classical Paal-Knorr Synthesis

This protocol is adapted from a general procedure for Paal-Knorr synthesis.

Materials:

  • 3,4-dimethyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-2,5-hexanedione in glacial acetic acid.

  • Add a molar excess of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) until the pyrrole precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization or sublimation.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol offers a more rapid and often higher-yielding alternative.[6]

Materials:

  • 3,4-dimethyl-2,5-hexanedione

  • Ammonium acetate

  • Acetic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine 3,4-dimethyl-2,5-hexanedione, ammonium acetate, and a catalytic amount of acetic acid in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography or vacuum distillation.

Data Presentation

Synthesis Method Typical Reaction Time Typical Temperature Reported Yields Key Advantages Key Disadvantages
Classical Paal-Knorr Several hoursRefluxModerate to GoodSimple setupLong reaction times, potentially harsh conditions
Microwave-Assisted 5 - 20 minutes120 - 150 °CGood to Excellent[6]Rapid, higher yields, milder conditionsRequires specialized equipment

Visualizations

Paal_Knorr_Synthesis diketone 3,4-Dimethyl-2,5-hexanedione intermediate Hemiaminal Intermediate diketone->intermediate + NH3 ammonia Ammonia Source (e.g., NH4OAc) ammonia->intermediate dihydroxypyrrolidine 2,5-Dihydroxy- 2,3,4,5-tetramethyl- tetrahydropyrrole intermediate->dihydroxypyrrolidine Intramolecular cyclization product This compound dihydroxypyrrolidine->product - 2H2O (Dehydration)

Caption: Paal-Knorr synthesis pathway for this compound.

Troubleshooting_Workflow start Start Synthesis reaction Paal-Knorr Reaction start->reaction workup Reaction Work-up reaction->workup analysis Analyze Product (TLC, GC-MS, NMR) workup->analysis low_yield Low Yield? analysis->low_yield impure Impurities Present? analysis->impure low_yield->impure No optimize Optimize Reaction (Time, Temp, Catalyst) low_yield->optimize Yes purify Purify Product (Distillation, Chromatography) impure->purify Yes end Pure Product impure->end No optimize->reaction check_reagents Check Reagent Purity purify->end

References

Technical Support Center: Purification of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2,3,4,5-tetramethyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most effective and documented method for purifying this compound is a sequence involving steam distillation followed by crystallization.[1] For smaller scales or removal of specific impurities, flash column chromatography is a viable alternative. Given its crystalline nature (melting point 107-110°C), recrystallization is also a potential method, though specific solvent systems are not widely reported in the literature.[1]

Q2: What are the typical physical properties I should expect for pure this compound?

Pure this compound is a solid at room temperature, appearing as white plates or crystals.[1] It is sensitive to air and light. Key physical properties are summarized in the table below.

Q3: My crude product is a dark oil/solid. What are the likely impurities?

Impurities largely depend on the synthetic route. If synthesized via the condensation of 3-methylpentane-2,4-dione and diacetyl monoxime, potential impurities include unreacted starting materials, zinc salts from the reduction step, and acetic acid solvent.[1] In other synthetic approaches, a common side-product can be 2,3,5,6-tetramethylpyrazine, which can be avoided by using specific methodologies.[1] Polymerized pyrrole byproducts may also be present if the compound is exposed to air and light for extended periods.

Q4: Can I use column chromatography to purify this compound?

Yes, column chromatography is a suitable technique for purifying substituted pyrroles. A general approach would involve using silica gel as the stationary phase with a non-polar to moderately polar eluent system, such as a gradient of hexanes and ethyl acetate.[2] For basic compounds like pyrroles that may "tail" on silica, it can be beneficial to add a small amount (0.5-1%) of triethylamine to the eluent.[3]

Data Presentation

Table 1: Physical Properties & Purification Outcomes
ParameterValueReference
Molecular FormulaC₈H₁₃N[4]
Molecular Weight123.20 g/mol [4]
Melting Point107-111 °C[1]
Boiling Point216.2 °C (at 760 mmHg)
AppearanceWhite crystalline plates[1]
SolubilitySoluble in organic solvents (ethanol, acetone); slightly soluble in water.
Purification Data (Steam Distillation)
Yield (Primary Crop)~30-35%[1]
Melting Point (Primary Crop)110-111 °C[1]
Yield (Second Crop)~8-10%[1]
Melting Point (Second Crop)109-110 °C[1]
Total Yield 40-44% [1]

Experimental Protocols

Protocol 1: Purification by Steam Distillation

This protocol is adapted from a verified procedure and is highly effective for isolating the product from the reaction mixture after synthesis.[1]

Materials:

  • Crude this compound reaction mixture

  • Steam generator

  • Distillation apparatus (large flask, condenser, receiving flask)

  • Deionized water

  • Büchner funnel and filter paper

  • Vacuum desiccator with phosphorus pentoxide (P₄O₁₀)

  • Sodium hydroxide (for second crop recovery)

Procedure:

  • Transfer the crude reaction mixture to a large (e.g., 2 L) flask suitable for steam distillation.

  • Add approximately 500 mL of water to the flask.

  • Assemble the steam distillation apparatus, ensuring a nitrogen atmosphere can be maintained.

  • Introduce steam into the flask to begin distillation. The product is volatile with steam and will co-distill.

  • Continue distillation until 1-2 L of distillate has been collected and no more solid product is observed coming over.

  • Critical Step: The product may crystallize in the condenser and cause blockage. To prevent this, periodically stop the flow of coolant water to the condenser to allow the warm vapor to melt and clear the solid.[1]

  • Cool the collected distillate in an ice bath to maximize crystallization.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals thoroughly with cold deionized water.

  • Dry the purified product in a vacuum desiccator over phosphorus pentoxide to a constant weight. The expected melting point is 110-111 °C.[1]

  • (Optional Second Crop) : Take the filtrate from step 8 and carefully neutralize it with a sodium hydroxide solution. Additional product may precipitate and can be collected by filtration, washed, and dried as before. This second crop typically has a slightly lower melting point (109-110 °C).[1]

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for researchers who wish to further purify the isolated solid or purify on a smaller scale.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and visualization system (UV light, staining agent like p-anisaldehyde)

Procedure:

  • Select Eluent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar mixture like 95:5 Hexanes:Ethyl Acetate. A spot with an Rf value of ~0.3 is ideal.

  • Prepare Column: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system (e.g., 100% Hexane or 95:5 Hexane:EtOAc).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the product.[2]

  • Collect Fractions: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield After Steam Distillation 1. Product solidified and blocked the condenser.[1]2. Incomplete reaction.3. Significant amount of product remains dissolved in the aqueous filtrate.1. Periodically stop coolant flow to the condenser to melt and wash through any solid.[1]2. Analyze crude mixture (e.g., by NMR or TLC) to confirm product formation before purification.3. Neutralize the filtrate with NaOH to recover a second crop of the product.[1]
Product is an Oil, Not a Crystalline Solid 1. Presence of significant impurities lowering the melting point.2. Residual solvent (e.g., acetic acid) is present.1. Subject the oil to flash column chromatography (Protocol 2).2. Ensure the product is thoroughly washed with water (and optionally a dilute bicarbonate solution) before final drying.
Product Discolors (Turns Yellow/Brown) After Purification 1. Exposure to air and/or light.[1]1. Store the purified, dry solid in a sealed amber vial under an inert atmosphere (Nitrogen or Argon) and refrigerate.
Compound Streaks/"Tails" on TLC Plate During Chromatography 1. The compound is basic and interacts strongly with the acidic silica gel.2. The sample is overloaded on the TLC plate.1. Add 0.5-1% triethylamine to the eluent system to neutralize active sites on the silica.[3]2. Spot a more dilute solution of the compound on the TLC plate.

Visualizations

PurifcationWorkflow cluster_0 Primary Purification Route cluster_1 Optional Recovery Synthesis Crude Reaction Mixture SteamDist Steam Distillation Synthesis->SteamDist Crystallize Crystallization in Distillate SteamDist->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Drying (Vac/P4O10) Filter->Dry Filtrate Aqueous Filtrate Filter->Filtrate PureProduct Pure Product (m.p. 110-111 °C) Dry->PureProduct Neutralize Neutralize with NaOH Filtrate->Neutralize Filter2 Second Filtration Neutralize->Filter2 SecondCrop Second Crop (m.p. 109-110 °C) Filter2->SecondCrop

Caption: Primary and optional recovery workflow for the purification of this compound.

TroubleshootingTree Start Problem Encountered During Purification LowYield Low Yield after Steam Distillation Start->LowYield OilyProduct Product is Oily, Not Crystalline Start->OilyProduct TailingTLC Tailing/Streaking on TLC Start->TailingTLC CheckCondenser Action: Stop coolant flow periodically to clear blockage. LowYield->CheckCondenser Possible Cause: Condenser Blockage RecoverFiltrate Action: Neutralize aqueous filtrate to precipitate second crop. LowYield->RecoverFiltrate Possible Cause: Product in Filtrate RunColumn Action: Purify via silica gel column chromatography. OilyProduct->RunColumn Possible Cause: High Impurity Level ReWash Action: Re-wash product with water/dilute bicarbonate. OilyProduct->ReWash Possible Cause: Residual Acid AddAmine Action: Add 0.5-1% triethylamine to the eluent. TailingTLC->AddAmine Possible Cause: Acidic Silica Interaction

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Paal-Knorr Synthesis of 2,3,4,5-Tetramethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,3,4,5-tetramethylpyrrole via the Paal-Knorr synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Paal-Knorr synthesis of tetramethylpyrrole, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate pH: Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1] 2. Inefficient Catalyst: The chosen catalyst may not be active enough for the specific amine used. 3. Reaction Temperature is Too Low: The cyclization step often requires heat to proceed efficiently.[2] 4. Steric Hindrance: Bulky amines may react slower.[3]1. Adjust pH: Maintain weakly acidic to neutral conditions. Acetic acid is a commonly used weak acid catalyst that can accelerate the reaction.[1] 2. Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts. For instance, silica-supported sulfuric acid has been shown to produce high yields in short reaction times.[3] Consider using milder catalysts like saccharin or solid acid catalysts for sensitive substrates.[3] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Refluxing in a suitable solvent is a common practice. 4. Prolong Reaction Time: For sterically hindered or less reactive amines, increasing the reaction time may be necessary.[3]
Formation of Furan Byproduct Excessively Acidic Conditions: The use of strong acids like sulfuric or hydrochloric acid at low pH favors the intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan, competing with the desired pyrrole synthesis.[1]Use a Weak Acid: Employ a weak acid such as acetic acid.[1] Buffer the Reaction: If a stronger acid is necessary, consider using it as an ammonium salt (e.g., ammonium hydrochloride) to buffer the reaction medium.[1]
Reaction is Sluggish or Incomplete 1. Poor Nucleophilicity of the Amine: Aromatic amines with electron-withdrawing groups are less nucleophilic and react more slowly.[3][4] 2. Insufficient Catalyst Loading: The amount of catalyst may not be enough to facilitate the reaction effectively.1. Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed to completion. 2. Optimize Catalyst Amount: Systematically vary the catalyst loading to find the optimal concentration. For example, studies with β-cyclodextrin showed that 10 mol% was sufficient.[4]
Product Degradation Harsh Reaction Conditions: Prolonged heating in strong acid can lead to the degradation of the pyrrole product, which can be unstable under these conditions.[3][5]Milder Conditions: Explore modern variations of the Paal-Knorr synthesis that utilize milder conditions, such as microwave-assisted synthesis or the use of solid acid catalysts that can be easily filtered off.[3][5] Product Protection: If the pyrrole is known to be unstable, consider in-situ protection after its formation.[5]
Difficulty in Product Purification Formation of Side Products: Besides the furan byproduct, other side reactions can lead to a complex reaction mixture.Optimize Reaction Conditions: By addressing the points above to improve yield and minimize byproduct formation, purification will be simplified. Chromatography: Utilize column chromatography with an appropriate solvent system to separate the desired pyrrole from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Paal-Knorr synthesis of tetramethylpyrrole?

A1: The synthesis involves the reaction of 3,4-dimethyl-2,5-hexanedione with a primary amine or ammonia. The mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration steps to yield the final pyrrole product.[1][5]

Paal_Knorr_Mechanism Reactants 3,4-Dimethyl-2,5-hexanedione + R-NH2 Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Amine Attack Cyclized_Intermediate 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclized_Intermediate Cyclization (Rate-Determining) Product 2,3,4,5-Tetramethylpyrrole Cyclized_Intermediate->Product Dehydration (-2 H2O)

Caption: Paal-Knorr synthesis mechanism for tetramethylpyrrole.

Q2: Which catalysts can be used to improve the yield of tetramethylpyrrole?

A2: A variety of catalysts can be employed. While traditional methods use weak Brønsted acids like acetic acid, modern approaches have demonstrated high yields with Lewis acids and solid acid catalysts.[6] Some effective catalysts include:

  • Brønsted Acids: Acetic acid[1], p-toluenesulfonic acid[6].

  • Lewis Acids: Sc(OTf)₃, Bi(NO₃)₃[7].

  • Solid Acid Catalysts: Silica-supported sulfuric acid[3], aluminas (e.g., CATAPAL 200)[6], and montmorillonite clays[6]. These offer advantages such as ease of separation and reusability.[3]

  • "Green" Catalysts: Citric acid and β-cyclodextrin have been used in more environmentally friendly procedures.[4][8]

Q3: Can the reaction be performed without a solvent?

A3: Yes, solvent-free conditions have been successfully applied to the Paal-Knorr synthesis, often in conjunction with solid acid catalysts.[3] This approach can lead to shorter reaction times, simpler work-up procedures, and is considered a "greener" alternative.[9] For instance, the reaction of 2,5-hexanedione with amines in the presence of silica-supported sulfuric acid under solvent-free conditions has been reported to give excellent yields in minutes.[3]

Q4: How does the choice of amine affect the reaction?

A4: The nucleophilicity of the amine plays a crucial role. Aliphatic primary amines are generally more reactive than aromatic amines. Aromatic amines with electron-donating groups tend to react faster and give higher yields than those with electron-withdrawing groups.[4] Less basic aromatic amines may require longer reaction times to achieve comparable yields.[3]

Q5: What is a typical experimental protocol for the synthesis of an N-substituted tetramethylpyrrole?

A5: Below is a general protocol based on the use of a solid acid catalyst under solvent-free conditions, which is a modern and efficient approach.

Experimental Protocol: Solvent-Free Synthesis of N-Aryl-2,3,4,5-tetramethylpyrrole

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Substituted Aniline

  • CATAPAL 200 (Alumina catalyst)[6]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round bottom flask, add 3,4-dimethyl-2,5-hexanedione (1.0 eq), the desired substituted aniline (1.0 eq), and CATAPAL 200 (e.g., 40 mg per ~2 mmol of diketone).[6]

  • Place the flask in a preheated oil bath at 60 °C.[6]

  • Stir the reaction mixture vigorously for 45-60 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the flask and stir to dissolve the product.

  • Filter the mixture to remove the solid catalyst.

  • Wash the catalyst with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-aryl-2,3,4,5-tetramethylpyrrole.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction_Setup Set up Paal-Knorr Reaction Start->Reaction_Setup Monitor_Progress Monitor Reaction by TLC Reaction_Setup->Monitor_Progress Check_Completion Reaction Complete? Monitor_Progress->Check_Completion Workup_Purification Work-up and Purify Check_Completion->Workup_Purification Yes Troubleshoot Troubleshoot Reaction Check_Completion->Troubleshoot No Analyze_Yield Analyze Yield and Purity Workup_Purification->Analyze_Yield Check_Yield Yield Acceptable? Analyze_Yield->Check_Yield Check_Yield->Troubleshoot No End Synthesis Successful Check_Yield->End Yes Optimize_Conditions Optimize Conditions: - Catalyst - Temperature - Solvent - Time Troubleshoot->Optimize_Conditions Optimize_Conditions->Reaction_Setup

Caption: A workflow for troubleshooting the Paal-Knorr synthesis.

References

Technical Support Center: Synthesis of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of polysubstituted pyrroles. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting & FAQs

This section covers common problems that can arise across various pyrrole synthesis methods.

Question: My reaction yield is consistently low, regardless of the synthetic method used. What general parameters should I check first?

Answer: Low yields in pyrrole synthesis can often be attributed to a few key factors:

  • Purity of Starting Materials: 1,4-dicarbonyl compounds, a common precursor, can be difficult to prepare and purify. Impurities in starting materials like amines, aldehydes, or ketones can lead to undesired side reactions. Always ensure the purity of your reagents, using freshly distilled or recrystallized materials where appropriate.

  • Solvent and Reaction Conditions: Many classical pyrrole syntheses, such as the Paal-Knorr, traditionally require harsh conditions like prolonged heating in acid, which can degrade sensitive functional groups on your substrates.[1][2] Consider modern modifications that use milder catalysts or solvent-free conditions.[1][3]

  • Atmosphere Control: Some intermediates or reagents may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yields.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Carefully check the stoichiometry, especially when using an excess of one reagent, like an amine in the Paal-Knorr synthesis.[4]

Question: I'm observing multiple spots on my TLC plate that are difficult to separate. What are common purification challenges?

Answer: Polysubstituted pyrroles can sometimes be challenging to purify due to the formation of closely related byproducts.

  • Byproduct Formation: Side reactions can generate structurally similar impurities. For example, in the Paal-Knorr synthesis, acidic conditions can favor the formation of furan byproducts over the desired pyrrole.[1][4]

  • Purification Strategy:

    • Acid Treatment: Crude pyrrole mixtures can be treated with a mineral or carboxylic acid. This protonates basic impurities (like pyrrolidine), forming salts that are less volatile and can be separated by distillation.[5][6]

    • Distillation: Vacuum distillation is a common method for purifying pyrroles. A pre-distillation step can remove low-boiling impurities and water.[5][6]

    • Chromatography: For complex mixtures, column chromatography is effective. A systematic approach to solvent system selection is crucial for achieving good separation.

A general workflow for troubleshooting a problematic reaction is outlined below.

G cluster_start cluster_problem cluster_analysis cluster_identification cluster_mitigation cluster_end start Reaction Start problem Low Yield / Impure Product start->problem check_reagents Verify Purity of Starting Materials problem->check_reagents Is purity confirmed? analyze_crude Analyze Crude Mixture (TLC, NMR, GC-MS) check_reagents->analyze_crude Yes identify_side_product Identify Major Side Product(s) analyze_crude->identify_side_product adjust_conditions Adjust Reaction Conditions (Temp, Solvent, Catalyst) identify_side_product->adjust_conditions Known side reaction? modify_workup Modify Workup/ Purification Protocol identify_side_product->modify_workup Purification issue? end Successful Synthesis adjust_conditions->end modify_workup->end

Caption: A general workflow for troubleshooting pyrrole synthesis.

Method-Specific Troubleshooting

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7]

Question: My Paal-Knorr reaction is producing a significant amount of a furan byproduct instead of the pyrrole. How can I fix this?

Answer: Furan formation is a classic side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[4] The reaction mechanism for furan synthesis involves acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself.[7]

  • pH Control: The key is to maintain neutral or weakly acidic conditions. The use of amine/ammonium hydrochloride salts or a pH below 3 strongly favors furan formation.[1][4] Adding a weak acid, like acetic acid, can accelerate the desired pyrrole synthesis without promoting the furan side reaction.[4]

  • Catalyst Choice: While traditional methods use strong acids, modern protocols employ milder catalysts that improve selectivity for the pyrrole product.

The diagram below illustrates the competing pathways.

G Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Enol Enol Intermediate Dicarbonyl->Enol Amine Primary Amine (R-NH2) Amine->Hemiaminal Acid Acid Catalyst (H+) Acid->Enol Strongly Acidic (pH < 3) Pyrrole Desired Pyrrole Product Hemiaminal->Pyrrole Dehydration Furan Furan Side Product Enol->Furan Dehydration

Caption: Competing reaction pathways in the Paal-Knorr synthesis.

Quantitative Impact of Catalyst on Yield

CatalystConditionsYield (%)Reference
Acetic AcidReflux>60% (typical)[1]
Iron(III) ChlorideWater, MildGood to Excellent[8]
Bismuth NitrateSolvent-freeExcellent[2]
IodineSolvent-free, RTExceptional[1]

Experimental Protocol: Paal-Knorr Synthesis using Iron(III) Chloride This protocol is an example of a mild, efficient modern variation.[8]

  • Materials: 2,5-Hexanedione (1 mmol), primary amine (1 mmol), Iron(III) chloride (catalytic amount, e.g., 5 mol%), water (5 mL).

  • Procedure:

    • To a solution of the 2,5-hexanedione and the primary amine in water, add the catalytic amount of iron(III) chloride.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9]

Question: My Hantzsch synthesis is messy, with many byproducts. What is the most common side reaction?

Answer: A significant challenge in the Hantzsch synthesis is the self-condensation of the α-aminoketone intermediate, which can be formed in situ.[3][10] This leads to the formation of dihydropyrazine byproducts and reduces the yield of the desired pyrrole.

Troubleshooting Strategies:

  • Slow Addition: One effective technique is the slow, controlled addition of the α-haloketone to the reaction mixture. This keeps the concentration of the reactive α-aminoketone low at any given time, minimizing self-condensation.

  • In Situ Generation: Preparing the α-aminoketone in situ from its precursor (like an oxime) is a common strategy to avoid its isolation and subsequent self-condensation.[11]

  • Base Selection: The base is not just a catalyst but also a reactant in this synthesis.[12] The choice of base can influence the reaction rate and selectivity. Weaker, non-nucleophilic bases are often preferred.

Knorr Pyrrole Synthesis

This widely used method involves the condensation of an α-aminoketone with a compound having an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[11][12]

Question: I am having trouble with the first step of the Knorr synthesis; the α-aminoketone is unstable. How can I handle this?

Answer: The primary challenge in the Knorr synthesis is the instability of the α-aminoketone starting material, which readily self-condenses.[3][11]

Solution: The standard and most effective solution is to prepare the α-aminoketone in situ. This is typically achieved by the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[11] The freshly generated amine immediately reacts with the β-ketoester present in the reaction mixture, preventing it from self-condensing.

Experimental Protocol: Classic Knorr Synthesis of "Knorr's Pyrrole" [11]

  • Preparation of Oxime: Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution and slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) to form ethyl 2-oximinoacetoacetate.

  • In Situ Reduction and Condensation:

    • In a separate flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid.

    • Gradually and simultaneously add the oxime solution from step 1 and zinc dust to the second flask with vigorous stirring.

    • The reaction is exothermic; maintain control with external cooling if necessary.

  • Workup: After the reaction is complete, pour the mixture into water to precipitate the product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

  • Purification: Collect the solid product by filtration and recrystallize from ethanol.

Van Leusen Pyrrole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) as a synthon, which reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base.[13][14]

Question: My Van Leusen reaction is not going to completion, and yields are poor. What are the critical parameters?

Answer: The Van Leusen reaction is sensitive to the base and the reaction conditions.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate TosMIC to form the reactive carbanion.[13] Sodium hydride (NaH) is commonly used.

  • Solvent: Aprotic polar solvents like DMSO or a mixture of ether and DMSO are typically employed to ensure the solubility of the reagents and intermediates.[14]

  • Michael Acceptor Reactivity: The reaction works best with good Michael acceptors (alkenes with strong electron-withdrawing groups). If your substrate is a poor Michael acceptor, the initial addition step will be slow and inefficient, leading to low yields.

  • Alcohol Additives: In some variations of reactions involving TosMIC, the addition of a primary alcohol can accelerate the process, but an excess can also promote the formation of oxazoline byproducts. Careful control of the amount of alcohol is necessary.[15]

References

Technical Support Center: 2,3,4,5-Tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 2,3,4,5-tetramethyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a high-purity liquid, appearing clear and colorless to pale yellow. It is classified as a volatile organic compound and is primarily used as an intermediate in chemical synthesis, pharmaceutical research, and in the development of organic semiconductors. Its fully substituted nature makes it a useful building block for more complex structures like porphyrins.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8 °C (36-46 °F).[2] It should be kept away from oxidizing agents, sunlight, and moisture.

Q3: What is the expected shelf life of this compound?

When stored under the recommended conditions, the compound has a shelf life of 1 to 2 years.

Q4: Is this compound sensitive to air or light?

Yes, the compound is known to be sensitive to both air and light.[3] Exposure to light may cause discoloration.[2] It is crucial to store it in a tightly sealed, opaque or amber container.

Q5: In which solvents is this compound soluble?

This compound is slightly soluble in water but is readily soluble in common organic solvents such as ethanol and acetone.

Troubleshooting Guide

Issue 1: The compound has a yellow or brown discoloration upon arrival or after a short time in storage.

  • Possible Cause 1: Exposure to Light. This compound is light-sensitive and may discolor upon exposure.[2]

    • Solution: Ensure the product is stored in an amber or opaque vial and kept in a dark location, such as a laboratory cabinet, away from direct sunlight.

  • Possible Cause 2: Exposure to Air/Oxidation. The compound is air-sensitive, and prolonged exposure can lead to degradation and color change.

    • Solution: Keep the container tightly sealed when not in use. For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen.

  • Possible Cause 3: Improper Storage Temperature. Storage at temperatures outside the recommended 2-8 °C range can accelerate degradation.

    • Solution: Verify that the storage unit maintains the correct temperature. Avoid repeated freeze-thaw cycles if the product is stored in a freezer.

Issue 2: Inconsistent or poor results in a chemical reaction.

  • Possible Cause 1: Compound Degradation. If the compound has been stored improperly or is past its shelf life, it may have degraded, leading to lower yields or unexpected byproducts.

    • Solution: Before use, check for any signs of discoloration or impurity. If degradation is suspected, it is advisable to use a fresh batch of the compound.

  • Possible Cause 2: Reactivity with Incompatible Materials. The compound should be kept away from strong oxidizing agents.

    • Solution: Review the full experimental protocol to ensure that no incompatible reagents are being used without appropriate precautions.

  • Possible Cause 3: Steric Hindrance. The four methyl groups on the pyrrole ring create significant steric bulk, which can influence its reactivity and ability to interact with other molecules.[1]

    • Solution: Reaction conditions may need to be optimized. This could include adjusting the temperature, reaction time, or using a less sterically hindered catalyst or reagent if applicable.

Data Presentation

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₈H₁₃N [3]
Molecular Weight 123.19 g/mol
Appearance Clear colorless to pale yellow liquid
Density 0.93 g/cm³
Boiling Point 216.2 °C at 760 mmHg [3]
Flash Point 83.1 °C [3]

| Solubility | Slightly soluble in water; Soluble in organic solvents | |

Table 2: Storage and Stability Information

Parameter Recommendation Reference
Storage Temperature 2 - 8 °C [2]
Shelf Life 1 - 2 years
Storage Conditions Tightly sealed container, cool, dry, well-ventilated area [2]
Sensitivities Air & Light Sensitive [3]

| Incompatible Materials | Strong oxidizing agents |[4] |

Experimental Protocols

Representative Protocol: Electrophilic Acylation of this compound

This protocol is a generalized example of an electrophilic substitution reaction, a common application for electron-rich pyrroles.[1] Note: This is a representative workflow and may require optimization for specific substrates and scales.

Objective: To introduce an acyl group onto the pyrrole ring. Due to the substitution pattern, this reaction would likely occur at the nitrogen atom.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Acylating agent (e.g., Acetyl chloride, Acetic anhydride)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Dissolve this compound and the non-nucleophilic base in the anhydrous solvent within the flask.

  • Reaction Initiation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent, dissolved in the anhydrous solvent, to the flask via the dropping funnel over a period of 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin-Layer Chromatography).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography or distillation.

Visualizations

Storage_and_Handling_Workflow cluster_storage Recommended Storage cluster_handling Handling Procedure storage_node Store at 2-8 °C seal_node Keep container tightly sealed protect_node Protect from light and air avoid_node Avoid oxidizing agents end_stable Stable Compound (Shelf life: 1-2 years) avoid_node->end_stable ppe_node Wear PPE (Gloves, Eye Protection) inert_gas_node Use under inert atmosphere (Ar or N2) for reactions inert_gas_node->end_stable start Receiving Compound start->storage_node start->ppe_node

Caption: Recommended storage and handling workflow for this compound.

Troubleshooting_Discoloration start Issue: Compound is Yellow/Brown q1 Is the container tightly sealed? start->q1 sol1 Action: Seal tightly. Consider purging with inert gas. q1->sol1 No q2 Is it stored away from light? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Store in a dark location (e.g., cabinet) using an amber vial. q2->sol2 No q3 Is storage temp. 2-8 °C? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Adjust storage temperature to the correct range. q3->sol3 No end_node If discoloration persists, the compound may be degraded. Use a fresh batch. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for discolored this compound.

References

Technical Support Center: Handling and Troubleshooting for 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the air and light-sensitive compound, 2,3,4,5-tetramethyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: Due to its sensitivity to air and light, this compound should be stored in a tightly sealed, opaque container (e.g., an amber vial with a secure cap). The container should be flushed with an inert gas, such as argon or nitrogen, before sealing. For long-term storage, it is recommended to keep it in a cool, dry, and dark place, such as a refrigerator or a desiccator cabinet away from direct sunlight. When stored under these recommended conditions, it has a shelf life of 1-2 years.

Q2: What are the main physical and chemical properties of this compound?

A2: this compound is a clear to pale yellow liquid or a low-melting crystalline solid. It is slightly soluble in water but readily dissolves in common organic solvents like ethanol and ether. It is classified as an air and light-sensitive compound.[1]

Q3: What are the primary hazards associated with this compound?

A3: The primary hazards stem from its reactivity with air and its sensitivity to light, which can lead to degradation and the formation of impurities. It is also known to react with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be followed.

Q4: Can I handle this compound on an open lab bench?

A4: It is strongly advised not to handle this compound on an open bench due to its air sensitivity.[1] Exposure to the atmosphere can cause it to degrade. All manipulations should be performed under an inert atmosphere, using either a glovebox or Schlenk line techniques.

Troubleshooting Guide

Q1: My this compound has turned dark brown/black. Is it still usable?

A1: The darkening of pyrrole compounds upon exposure to air is a common sign of decomposition or polymerization.[2] While minor discoloration to a pale yellow is expected, a significant change to dark brown or black suggests substantial degradation. It is highly recommended to use a fresh, pure sample for your experiments, as the impurities could interfere with your reaction, leading to low yields or unexpected side products.

Q2: My reaction with this compound is giving a low yield. What could be the cause?

A2: Low yields can result from several factors related to the compound's sensitivity:

  • Compound Degradation: The starting material may have degraded due to improper storage or handling. Ensure you are using a pure sample.

  • Atmospheric Contamination: Inadequate inert atmosphere techniques can allow oxygen or moisture to enter the reaction vessel, which can decompose the pyrrole or other sensitive reagents.[3] Check your Schlenk line or glovebox for leaks.

  • Solvent Purity: Ensure that all solvents used in the reaction are anhydrous and deoxygenated, as residual water or oxygen can interfere with the reaction.[4]

  • Light Exposure: If the reaction is conducted over a long period, exposure to ambient light might cause photochemical degradation. Consider wrapping the reaction flask in aluminum foil.

Q3: I am observing unexpected peaks in the NMR spectrum of my product. Could they be from the decomposition of the starting pyrrole?

A3: Yes, it is possible. If the this compound has been exposed to air, it can oxidize or polymerize, leading to various byproducts that may appear in your NMR spectrum. To confirm this, you can run an NMR spectrum of your starting material to check for impurity peaks before starting the reaction. If impurities are present, purification of the starting material or using a new batch is recommended.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₈H₁₃N[1][5]
Molecular Weight123.198 g/mol [1]
AppearanceClear to pale yellow liquid or low-melting solid
Melting Point107-110 °C[1]
Boiling Point216.2 °C at 760 mmHg[1]
Density0.927 g/cm³[1]
Flash Point83.1 °C[1]
SolubilitySlightly soluble in water; soluble in ethanol, ether
SensitivityAir & Light Sensitive[1]

Experimental Protocols

Protocol: Handling this compound using Schlenk Line Techniques

This protocol outlines the standard procedure for transferring a liquid or solid sample of this compound under an inert atmosphere.

Materials:

  • This compound in a sealed container

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry, oven-dried Schlenk flask with a sidearm and a rubber septum

  • Dry, oven-dried glassware for the reaction

  • Anhydrous, deoxygenated solvent

  • Gastight syringe with a long needle (12-18 inches)

  • Source of high-purity nitrogen or argon gas

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[6]

  • Inert Atmosphere Purge: Assemble the reaction glassware and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "vacuum-backfill" cycle at least three times to ensure the removal of all atmospheric gases.[3]

  • Reagent Preparation: If the this compound is a solid, gently warm the sealed container to melt it, if necessary. Place the sealed container in a desiccator to cool if warmed.

  • Syringe Preparation: Purge a clean, dry syringe with inert gas. To do this, draw inert gas from a balloon or a gas line into the syringe and expel it. Repeat this process three to five times.

  • Reagent Transfer:

    • Pierce the septum of the this compound container with the purged syringe needle.

    • Insert a second needle connected to an inert gas line (e.g., a balloon) into the septum to maintain positive pressure and prevent a vacuum from forming as you withdraw the liquid.

    • Slowly draw the desired volume of the compound into the syringe.

    • Withdraw the syringe and quickly insert the needle through the septum of the reaction flask.

    • Inject the reagent into the reaction flask.

  • Reaction Setup: Once the transfer is complete, remove the syringe. If necessary, add anhydrous solvent or other reagents via a purged syringe. Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[6]

  • Light Protection: If the reaction is light-sensitive or will run for an extended period, wrap the reaction flask with aluminum foil to protect it from light.

Visual Guides

TroubleshootingWorkflow start Problem Encountered: Low Yield or Impure Product check_storage Was the starting material stored correctly? start->check_storage check_handling Were inert atmosphere techniques used correctly? check_storage->check_handling Yes solution_storage Solution: Discard old reagent. Use a fresh, properly stored batch. check_storage->solution_storage No check_purity Is the starting material pure? (Check NMR/Appearance) check_handling->check_purity Yes solution_handling Solution: Review and improve Schlenk/glovebox technique. Check for leaks. check_handling->solution_handling No check_solvents Were solvents anhydrous and deoxygenated? check_purity->check_solvents Yes solution_purity Solution: Purify starting material or use a new batch. check_purity->solution_purity No check_light Was the reaction protected from light? check_solvents->check_light Yes solution_solvents Solution: Use freshly dried and deoxygenated solvents. check_solvents->solution_solvents No solution_light Solution: Repeat experiment with flask wrapped in foil. check_light->solution_light No end_node Problem Resolved check_light->end_node Yes solution_storage->end_node solution_handling->end_node solution_purity->end_node solution_solvents->end_node solution_light->end_node

Caption: Troubleshooting workflow for experiments.

ExperimentalSetup cluster_setup Schlenk Line Setup for Reagent Transfer reagent_vial This compound (in sealed vial with septum) syringe Gastight Syringe reagent_vial->syringe 1. Withdraw Reagent reaction_flask Reaction Flask (on Schlenk Line) bubbler Oil Bubbler reaction_flask->bubbler Pressure Outlet syringe->reaction_flask 2. Transfer Reagent gas_source Inert Gas Source (N2 or Ar) gas_source->reaction_flask Inert Gas In

Caption: Experimental setup for reagent transfer.

References

Troubleshooting low yield in tetrasubstituted pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetrasubstituted pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr synthesis is resulting in a low yield of the desired pyrrole. What are the common causes and how can I improve it?

Low yields in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can stem from several factors. Harsh reaction conditions, such as prolonged heating in strong acid, can degrade sensitive functionalities on the starting materials.[1][2] The reaction is also sensitive to pH; pH levels below 3 may favor the formation of furan byproducts.[3]

Troubleshooting Steps:

  • Catalyst Choice: While both Brønsted and Lewis acids can catalyze the reaction, the choice of catalyst can significantly impact the yield.[4] Consider using milder or heterogeneous acid catalysts like silica sulfuric acid, which has been shown to produce high yields in short reaction times, even under solvent-free conditions.[1]

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to prevent degradation of starting materials and products.[1][2]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. While conventional heating in solvents like toluene is common, solvent-free conditions with certain catalysts can be more efficient.[1][5]

  • pH Control: Maintain a neutral or weakly acidic environment to minimize the formation of furan side products.[3]

Q2: I am observing significant furan byproduct formation in my Paal-Knorr synthesis. How can I suppress this side reaction?

The formation of furans is a common side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions (pH < 3).[3] The mechanism for furan formation competes with pyrrole synthesis.

Strategies to Minimize Furan Formation:

  • pH Adjustment: Ensure the reaction medium is not overly acidic. The use of amine/ammonium hydrochloride salts can lead to furans being the main product.[3] Using a weak acid like acetic acid can accelerate the pyrrole formation without excessively promoting the furan synthesis.[3]

  • Catalyst Modification: Employing catalysts that favor the pyrrole formation pathway is crucial. Recent modifications to the Paal-Knorr synthesis have focused on developing greener and more selective catalysts.[1]

Q3: What are the key parameters to optimize for improving the yield of a Hantzsch pyrrole synthesis?

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[6][7] Optimizing the yield often involves careful control of reaction conditions and reagent choice.

Optimization Parameters:

  • Reaction Temperature: The temperature can significantly affect the reaction rate and the stability of intermediates.

  • Catalyst: While the base (ammonia or amine) is a reactant, additional catalysts can be employed to improve yields. For instance, Bi(OTf)3 in ionic liquids has been shown to be an effective catalytic system.[8]

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Continuous flow chemistry has been shown to produce high yields with short reaction times, avoiding the need for extensive purification of intermediates.[6]

  • Starting Materials: The purity and reactivity of the β-ketoester and α-haloketone are critical.

Q4: I am having trouble with the Van Leusen pyrrole synthesis. What are some common issues and how can I resolve them?

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the [3+2] cycloaddition with an electron-deficient alkene.[9][10] Low yields can be attributed to several factors.

Common Issues and Solutions:

  • Base Selection: The choice of base is critical for the deprotonation of TosMIC to form the reactive carbanion.[10] Common bases include sodium hydride and potassium carbonate. The optimal base may depend on the specific substrates.

  • Substrate Reactivity: The reaction works best with electron-deficient alkenes (Michael acceptors).[9] If your alkene is not sufficiently activated, the initial Michael addition may be slow or inefficient.

  • Side Reactions: Undesired side reactions can consume starting materials or lead to complex product mixtures. Careful control of stoichiometry and reaction temperature is important.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and the stability of intermediates. Aprotic solvents like DMF or DMSO are often used.

Troubleshooting Guides

Low Yield in Paal-Knorr Synthesis

G Start Low Yield in Paal-Knorr Synthesis CheckPurity Are starting materials (1,4-dicarbonyl, amine) pure? Start->CheckPurity Purify Purify starting materials CheckPurity->Purify No CheckConditions Are reaction conditions (temperature, time) too harsh? CheckPurity->CheckConditions Yes Purify->CheckPurity OptimizeConditions Reduce temperature and/or reaction time CheckConditions->OptimizeConditions Yes CheckCatalyst Is the acid catalyst appropriate? CheckConditions->CheckCatalyst No OptimizeConditions->CheckCatalyst ChangeCatalyst Consider milder or heterogeneous catalysts (e.g., silica sulfuric acid) CheckCatalyst->ChangeCatalyst No CheckpH Is the pH too low (pH < 3)? CheckCatalyst->CheckpH Yes ChangeCatalyst->CheckpH AdjustpH Adjust to neutral or weakly acidic conditions CheckpH->AdjustpH Yes FuranFormation Furan byproduct observed? CheckpH->FuranFormation No End Improved Yield AdjustpH->End FuranFormation->AdjustpH Yes FuranFormation->End No

Optimizing Hantzsch Pyrrole Synthesis

G Start Optimizing Hantzsch Pyrrole Synthesis ReagentPurity Check purity of β-ketoester and α-haloketone Start->ReagentPurity PurifyReagents Purify reagents ReagentPurity->PurifyReagents Impure SolventScreen Screen different solvents ReagentPurity->SolventScreen Pure PurifyReagents->SolventScreen TempScreen Optimize reaction temperature SolventScreen->TempScreen CatalystScreen Consider alternative catalysts (e.g., Lewis acids) TempScreen->CatalystScreen FlowChem Consider continuous flow chemistry for higher yield and purity CatalystScreen->FlowChem End Optimized Yield FlowChem->End

Data Presentation

Table 1: Effect of Different Catalysts on the Paal-Knorr Synthesis [1]

EntryCatalystpKaYield (%)
1p-toluenesulfonic acid-2.80
2Benzenesulfonic acid-2.80
3Methanesulfonic acid-1.90
4Sulfamic acid1.029
5Oxalic acid1.235

Table 2: Optimization of a Metal-Free Tetrasubstituted NH-Pyrrole Synthesis [11][12]

EntryBaseSolventTemperature (°C)Yield (%)
1Cs2CO3DMF8075
2K2CO3DMF8068
3DBUDMF8055
4Cs2CO3DMF6065
5Cs2CO3DMF10070
6Cs2CO3DMSO8080
7Cs2CO3Dioxane8058
8Cs2CO3EtOH800
9NoneDMSO800

Experimental Protocols

General Procedure for Paal-Knorr Pyrrole Synthesis using Silica Sulfuric Acid[1]
  • To a mixture of the 1,4-diketone (1 mmol) and the amine (1 mmol), add silica sulfuric acid (0.02 g).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 3-10 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (10 mL) and filter the mixture to remove the catalyst.

  • Wash the catalyst with ethyl acetate (2 x 5 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

General Procedure for Hantzsch Pyrrole Synthesis[6][7]
  • Dissolve the β-ketoester (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the primary amine or a solution of ammonia in the chosen solvent (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired tetrasubstituted pyrrole.

General Procedure for Van Leusen Pyrrole Synthesis[10][13]
  • To a stirred solution of the α,β-unsaturated compound (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., NaH, K2CO3, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

G cluster_PaalKnorr Paal-Knorr Synthesis Dicarbonyl 1,4-Dicarbonyl Amine Primary Amine/ Ammonia Hemiaminal Hemiaminal Intermediate Cyclization Cyclization & Dehydration Pyrrole Tetrasubstituted Pyrrole

G cluster_Hantzsch Hantzsch Synthesis Ketoester β-Ketoester Amine Amine Haloketone α-Haloketone Enamine Enamine Intermediate Iminium Iminium Intermediate Cyclization Intramolecular Cyclization Pyrrole Tetrasubstituted Pyrrole

G cluster_VanLeusen Van Leusen Synthesis TosMIC TosMIC Base Base Carbanion TosMIC Carbanion Alkene Michael Acceptor (α,β-unsaturated) MichaelAdduct Michael Adduct Cycloaddition [3+2] Cycloaddition Elimination Elimination of Tosyl Group Pyrrole Tetrasubstituted Pyrrole

References

Avoiding polymerization of pyrroles during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the unwanted polymerization of pyrroles during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole sample turning brown/black and forming a solid?

A1: Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to oxidation and acid-catalyzed polymerization.[1] The dark, insoluble material you are observing is likely polypyrrole, formed through an oxidative polymerization process. This process can be initiated by exposure to air (oxygen), acidic conditions, or the presence of oxidizing agents.[1][2] Even colorless, freshly distilled pyrrole can darken and polymerize upon standing if not stored properly.

Q2: What are the primary causes of unwanted pyrrole polymerization during a reaction?

A2: The primary triggers for pyrrole polymerization during synthesis are:

  • Presence of Oxidants: Oxidizing agents, such as Fe(III) salts (e.g., FeCl₃) or even atmospheric oxygen, can initiate polymerization by oxidizing pyrrole monomers to radical cations, which then couple to form polymers.[1][2]

  • Acidic Conditions: Strong acids can protonate the pyrrole ring, making it highly reactive and prone to polymerization. While some reactions like the Paal-Knorr synthesis may use weak acids, conditions with a pH below 3 can favor side reactions.[3][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of polymerization, especially in the presence of initiators like acids or oxidants.

  • Unprotected Nitrogen: The N-H proton of the pyrrole ring is weakly acidic, and the nitrogen lone pair contributes to the aromatic system. An unprotected nitrogen makes the ring highly activated and susceptible to electrophilic attack and subsequent polymerization.[5]

Q3: How does using an N-protecting group help prevent polymerization?

A3: An N-protecting group is an electron-withdrawing group temporarily attached to the pyrrole nitrogen. This has two main benefits:

  • Reduces Ring Reactivity: By withdrawing electron density from the pyrrole ring, the protecting group makes the molecule less susceptible to oxidative degradation and electrophilic attack, which are key steps in polymerization.[6]

  • Blocks N-H Reactivity: It prevents unwanted reactions at the nitrogen position, such as deprotonation.[6]

Commonly used protecting groups include sulfonyl groups (e.g., tosyl, benzenesulfonyl) and alkoxycarbonyl groups (e.g., Boc, Cbz).[6][7]

Q4: What is the best way to store pyrrole monomer to prevent spontaneous polymerization?

A4: To prevent spontaneous polymerization during storage, pyrrole should be stored under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. It is also recommended to store it at low temperatures (0-6°C, or even frozen at -80°C for long-term storage) in a tightly sealed container, often over a desiccant to keep it dry.

Troubleshooting Guide

Q: My reaction mixture is turning dark immediately after adding my reagents. What should I do?

A: This indicates rapid polymerization. The immediate cause is likely an overly reactive pyrrole or harsh reaction conditions.

  • Immediate Action: If possible, cool the reaction immediately to slow the polymerization rate.

  • Troubleshooting Steps:

    • Check Your Pyrrole: Was the pyrrole freshly distilled or purified before use? Impurities can catalyze polymerization.

    • Use an Inert Atmosphere: If not already doing so, ensure your reaction is performed under a nitrogen or argon atmosphere to exclude oxygen.

    • Protect the Nitrogen: The most robust solution is to use an N-protected pyrrole. Sulfonyl groups like tosyl (Ts) are very effective at deactivating the ring.[6]

    • Control Temperature: Run the reaction at the lowest effective temperature. Consider adding reagents dropwise at 0°C or below.

    • Check the pH: If your reaction involves acidic reagents, ensure the overall pH is not excessively low. For syntheses like the Paal-Knorr, using a weak acid like acetic acid is preferable to strong mineral acids.[3]

Q: I am observing very low yields of my desired product, and a significant amount of black, insoluble byproduct is formed. How can I improve my yield?

A: Low yields accompanied by polymer formation suggest that the rate of polymerization is competing with or exceeding the rate of your desired reaction.

  • Troubleshooting Steps:

    • Employ N-Protection: This is the most effective strategy. Protecting the pyrrole with an electron-withdrawing group significantly reduces its tendency to polymerize, allowing the desired reaction to proceed more cleanly.[6] The choice of protecting group is critical and depends on the subsequent reaction conditions (see Table 1).

    • Modify Reagent Addition: Add the pyrrole substrate slowly to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of the reactive pyrrole low, disfavoring polymerization.

    • Solvent Choice: Ensure you are using a suitable solvent. In some cases, using an ionic liquid can improve yields and regioselectivity in pyrrole functionalization.[8]

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Pyrrole Pyrrole Monomer RadicalCation Radical Cation Pyrrole->RadicalCation - e⁻ Oxidant Oxidant (e.g., O₂, Fe³⁺) Oxidant->Pyrrole Dimer Dimer RadicalCation->Dimer + Pyrrole - 2H⁺, - e⁻ Trimer Trimer Dimer->Trimer + Pyrrole - 2H⁺, - e⁻ Polymer Polypyrrole (Insoluble) Trimer->Polymer ...

Caption: Mechanism of oxidative polymerization of pyrrole.

Troubleshooting_Workflow start Unwanted Polymerization Observed (Dark Precipitate) q1 Is the Pyrrole N-Protected? start->q1 sol1 Protect the Nitrogen (e.g., with Tosyl group). This is the most effective solution. q1->sol1 No q2 Is the reaction under inert atmosphere? q1->q2 Yes a1_no No a1_yes Yes sol1->q2 sol2 Purge system with N₂ or Ar. Use degassed solvents. q2->sol2 No q3 Are strong acids or oxidants present? q2->q3 Yes a2_no No a2_yes Yes sol2->q3 sol3 Use weaker/non-acidic conditions. Avoid unnecessary oxidants. Lower the temperature. q3->sol3 Yes end_node If issues persist, reconsider solvent and reaction design. q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for pyrrole polymerization.

Protection_Strategy Pyrrole Reactive Pyrrole (Prone to Polymerization) Protected N-Protected Pyrrole (Stabilized) Pyrrole->Protected 1. Protection (e.g., TsCl, base) Functionalized Functionalized Product (Protected) Protected->Functionalized 2. Desired Reaction (e.g., Acylation) Final Final N-H Product (Deprotected) Functionalized->Final 3. Deprotection (e.g., NaOH, MeOH)

Caption: General strategy for using N-protecting groups in pyrrole synthesis.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Pyrrole

Protecting GroupStructureProtection ReagentsDeprotection ConditionsAdvantages & Disadvantages
Tosyl (Ts) p-ToluenesulfonylTosyl chloride (TsCl), Base (e.g., KOH, Et₃N)[9][10]Strong Base: NaOH or KOH in MeOH.[6][11]Reductive: Mg in MeOH.[11]Adv: Highly effective at deactivation, stable to many conditions.[6] Disadv: Requires harsh basic or reductive conditions for removal.[6][11]
Benzenesulfonyl (Bs) PhenylsulfonylBenzenesulfonyl chloride, BaseStrong Base: NaOH in dioxane.[11]Adv: Similar stability and deactivation to Tosyl. Disadv: Harsh removal conditions.
tert-Butoxycarbonyl (Boc) -C(O)O-t-BuDi-tert-butyl dicarbonate (Boc₂O)Strong Acid: Trifluoroacetic acid (TFA).[5][7]Adv: Easily removed under acidic conditions.[7] Disadv: Not stable to strong acids.
Carbobenzyloxy (Cbz) -C(O)OCH₂PhBenzyl chloroformateHydrogenolysis (H₂, Pd/C).[6][7]Adv: Removed under neutral conditions.[7] Disadv: Not compatible with reducible functional groups (e.g., alkynes, nitro groups).
2,2,2-Trichloroethoxycarbonyl (Troc) -C(O)OCH₂CCl₃Troc-ClReductive: Zn dust in acetic acid.[6][12]Adv: Stable to both acidic and basic conditions; orthogonal to many other groups.[6] Disadv: Requires metal for removal.

Experimental Protocols

Protocol 1: General N-Tosylation of Pyrrole [9][10]

  • Objective: To protect the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group to prevent polymerization and deactivate the ring for subsequent reactions.

  • Materials:

    • Pyrrole (1.0 equiv)

    • Tosyl chloride (TsCl, 1.1 equiv)

    • Potassium hydroxide (KOH) or Triethylamine (Et₃N) (1.2-1.5 equiv)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

    • Nitrogen or Argon source

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

    • Dissolve pyrrole (1.0 equiv) and the base (e.g., powdered KOH, 1.5 equiv) in the anhydrous solvent (THF) under the inert atmosphere.

    • If using a liquid base like Et₃N in DCM, cool the solution of pyrrole and Et₃N to 0°C in an ice bath.

    • Add a solution of tosyl chloride (1.1 equiv) in the same solvent dropwise to the stirred pyrrole solution.

    • After the addition is complete, allow the reaction to warm to room temperature (or heat gently to reflux if using KOH/THF, for ~4 hours) and stir until TLC indicates the consumption of the starting material (typically 12-24 hours at room temperature).[9][10]

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from methanol) or silica gel chromatography to yield 1-tosylpyrrole.

Protocol 2: General Deprotection of N-Tosyl Pyrrole [6][12]

  • Objective: To remove the tosyl protecting group and restore the N-H pyrrole.

  • Materials:

    • N-Tosyl pyrrole derivative (1.0 equiv)

    • Sodium hydroxide (NaOH) pellets (3.0 equiv)

    • Methanol (MeOH) and Water (e.g., 9:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve the N-tosyl pyrrole derivative in a 9:1 mixture of methanol and water.

    • Add crushed sodium hydroxide pellets (3.0 equiv) to the solution.

    • Stir the mixture at room temperature overnight, or gently reflux until TLC analysis shows the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Evaporate the solvent to obtain the deprotected pyrrole product. Further purification may be performed if necessary.

Protocol 3: Example Paal-Knorr Synthesis under Inert Atmosphere [13][14]

  • Objective: To synthesize a substituted pyrrole from a 1,4-dicarbonyl compound while minimizing side reactions. The Paal-Knorr synthesis is a classic and efficient method.[3][13]

  • Materials:

    • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 equiv)

    • Primary amine (e.g., aniline, 1.0-1.2 equiv) or an ammonia source (e.g., ammonium acetate)

    • Solvent (e.g., ethanol or acetic acid)

    • Nitrogen or Argon source

  • Procedure:

    • To a flask purged with nitrogen, add the 1,4-dicarbonyl compound and the chosen solvent.

    • Add the primary amine or ammonia source to the solution. If the reaction requires it, a weak acid catalyst like acetic acid can be used.[4]

    • Heat the reaction mixture to reflux under the inert atmosphere, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining catalyst or salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting pyrrole derivative by chromatography or distillation.

References

Technical Support Center: Scale-up Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2,3,4,5-tetramethyl-1H-pyrrole. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the Paal-Knorr synthesis route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient heating or reaction time.2. Deactivation of the acid catalyst.3. Low quality or incorrect starting materials (3,4-dimethyl-2,5-hexanedione, ammonia/amine source).4. Steric hindrance from the four methyl groups slowing down the reaction.1. Increase reaction temperature and/or prolong the reaction time. Monitor reaction progress by TLC or GC.2. Use a fresh batch of catalyst or a different type of acid catalyst (e.g., a Lewis acid like Sc(OTf)₃ or a solid-supported acid).3. Verify the purity of starting materials by NMR or other analytical techniques.4. Consider using microwave-assisted heating to accelerate the reaction.
Formation of Furan Byproduct 1. Reaction conditions are too acidic (pH < 3).[1]1. Use a weaker acid (e.g., acetic acid) or conduct the reaction under neutral conditions.[1] Ammonium acetate can serve as both the ammonia source and a buffer.
Polymerization of the Product 1. Exposure of the pyrrole product to strong acids and high temperatures for extended periods.1. Minimize reaction time and use the mildest effective acid catalyst.2. Work up the reaction as soon as it reaches completion.3. Consider using a solvent to aid in heat dissipation and prevent localized overheating.
Difficulties in Product Isolation and Purification 1. The product is an oil or low-melting solid, making crystallization challenging.2. Presence of unreacted starting materials or byproducts with similar boiling points.1. Attempt vacuum distillation for purification.[2]2. If crystallization is attempted, use a non-polar solvent or a mixture of solvents and cool slowly.3. For removal of unreacted amine, an acid wash during workup can be effective.4. Column chromatography can be used for small to medium scale purification.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reaction vessels.2. Inefficient mixing leading to localized concentration gradients.3. Challenges in maintaining an inert atmosphere.1. Use a reactor with efficient overhead stirring and a temperature control unit.2. Ensure vigorous and consistent mixing throughout the reaction.3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Paal-Knorr synthesis is the most widely used and scalable method for producing substituted pyrroles.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 3,4-dimethyl-2,5-hexanedione, with an ammonia source.[3]

Q2: What are the recommended starting materials for the Paal-Knorr synthesis of this compound?

A2: The key starting materials are:

  • 1,4-Dicarbonyl Compound: 3,4-Dimethyl-2,5-hexanedione.

  • Ammonia Source: Ammonium acetate, ammonium hydroxide, or ammonia gas are commonly used.[3]

Q3: What are the typical reaction conditions for the Paal-Knorr synthesis of this pyrrole?

A3: Reaction conditions can be varied. Traditional methods often involve heating in an acidic medium, such as acetic acid.[4] However, greener and milder conditions have been developed, including the use of Lewis acids, solid-supported catalysts, or even catalyst-free reactions in water at elevated temperatures.[4][5] For a fully substituted pyrrole, reaction times may be longer, and higher temperatures or microwave irradiation could be beneficial.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be taken periodically and analyzed to check for the disappearance of the starting materials and the appearance of the product.

Q5: What is the best method for purifying this compound on a large scale?

A5: For large-scale purification, vacuum distillation is often the most practical method.[2] If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent is also a viable option.

Q6: Are there any known safety concerns with the synthesis of this compound?

A6: Standard laboratory safety precautions should be followed. The reagents used can be corrosive (acids) or flammable (solvents). The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis using Ammonium Acetate in Acetic Acid

This protocol is a traditional method for the Paal-Knorr synthesis.

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-2,5-hexanedione in glacial acetic acid.

  • Add an excess of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Parameter Value/Range
Reactant Ratio 1:1.5 to 1:3 (Diketone:Ammonium Acetate)
Solvent Glacial Acetic Acid
Temperature Reflux (typically 118 °C)
Reaction Time 4 - 8 hours
Typical Yield >60%[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants: 3,4-Dimethyl-2,5-hexanedione Ammonium Acetate Glacial Acetic Acid dissolve Dissolve Diketone in Acetic Acid prep_reactants->dissolve add_amine Add Ammonium Acetate dissolve->add_amine reflux Reflux for 4-8 hours add_amine->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete quench Quench with Ice Water monitor->quench Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Vacuum Distillation or Recrystallization concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the Paal-Knorr synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Catalyst Inactive start->cause2 cause3 Poor Reagents start->cause3 cause4 Furan Formation start->cause4 solution1a Increase Temperature/Time cause1->solution1a solution1b Use Microwave cause1->solution1b solution2 Use Fresh/Different Catalyst cause2->solution2 solution3 Verify Reagent Purity cause3->solution3 solution4 Use Weaker Acid cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5-tetramethyl-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, specifically 3,4-dimethyl-2,5-hexanedione, with a source of ammonia.[1][2] Ammonium acetate is frequently used as the ammonia source, often with a weak acid catalyst like acetic acid to facilitate the reaction.[2]

Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?

A2: While specific conditions can vary, a general procedure involves heating the 3,4-dimethyl-2,5-hexanedione with an excess of ammonium acetate, often in a solvent like methanol or under solvent-free conditions.[1] The reaction may be run at temperatures ranging from room temperature to reflux, and the reaction time can vary from minutes to several hours. The use of a mild acid catalyst is common to accelerate the cyclization and dehydration steps.[3]

Q3: What are the potential byproducts in this synthesis?

A3: The primary byproduct of concern in the Paal-Knorr synthesis is the corresponding furan derivative, 2,3,4,5-tetramethylfuran. This can form if the reaction conditions are too acidic (pH < 3).[3] Other potential impurities include unreacted starting materials (3,4-dimethyl-2,5-hexanedione), and potentially oligomeric or polymeric materials if the reaction is overheated or run for an extended period.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). On a TLC plate, the pyrrole product will have a different Rf value than the starting diketone. For GC-MS analysis, the appearance of the peak corresponding to the molecular ion of this compound (m/z = 123) and the disappearance of the peak for 3,4-dimethyl-2,5-hexanedione (m/z = 142) will indicate the reaction's progress.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction. 2. Incorrect reaction conditions (temperature, time). 3. Inactive reagents.1. Extend the reaction time and continue monitoring by TLC or GC-MS. 2. Gradually increase the reaction temperature. 3. Ensure the 3,4-dimethyl-2,5-hexanedione and ammonium source are pure and dry.
Presence of a Significant Amount of Furan Byproduct Reaction conditions are too acidic.1. Buffer the reaction mixture with a weak base. 2. Use a less acidic catalyst or reduce the amount of acid catalyst. 3. Ensure the ammonium acetate has not decomposed to release excess acetic acid.
Product is Contaminated with Starting Material Incomplete reaction or insufficient purification.1. Extend the reaction time or increase the temperature. 2. Use an excess of the ammonia source to drive the reaction to completion. 3. Purify the crude product using column chromatography on silica gel.
Product Darkens or Decomposes upon Standing The pyrrole product is sensitive to air and light.[1]1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). 2. Store in a dark, cool place. 3. Consider protecting the pyrrole nitrogen with a suitable protecting group if it will be stored for an extended period.

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Ammonium acetate

  • Glacial acetic acid (optional, as catalyst)

  • Methanol (or other suitable solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethyl-2,5-hexanedione (1 equivalent) and ammonium acetate (3-5 equivalents).

  • Add methanol to dissolve the reactants. A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol [5]
Appearance Off-white to light brown solid
Melting Point 111 °C
Boiling Point Not available
¹H NMR (CDCl₃, predicted) δ ~7.5 (br s, 1H, NH), ~1.9 (s, 6H, 2,5-CH₃), ~1.8 (s, 6H, 3,4-CH₃)
¹³C NMR (CDCl₃, predicted) δ ~123 (C2, C5), ~113 (C3, C4), ~11 (2,5-CH₃), ~10 (3,4-CH₃)
GC-MS (m/z) 123 (M⁺), 122, 108[5]

Table 2: Troubleshooting Common Impurities by ¹H NMR

ImpurityKey ¹H NMR Signal(s) (CDCl₃)
3,4-Dimethyl-2,5-hexanedione Multiplet around δ 2.8 ppm (CH), Singlet around δ 2.1 ppm (CH₃)
2,3,4,5-Tetramethylfuran Singlets for the methyl groups, no NH signal

Mandatory Visualization

Byproduct_Identification_Workflow Troubleshooting Workflow for Byproduct Identification start Crude Product Analysis tlc Run TLC start->tlc gcms Run GC-MS start->gcms nmr Run NMR (1H & 13C) start->nmr tlc_result Multiple Spots? tlc->tlc_result gcms_result Multiple Peaks? gcms->gcms_result nmr_result Unexpected Signals? nmr->nmr_result purify Purify via Column Chromatography tlc_result->purify Yes pure_product Pure Product tlc_result->pure_product No identify_byproduct Identify Byproduct(s) (e.g., Furan, Starting Material) gcms_result->identify_byproduct Yes gcms_result->pure_product No nmr_result->identify_byproduct Yes nmr_result->pure_product No end End purify->end identify_byproduct->purify pure_product->end

Caption: Troubleshooting workflow for byproduct identification.

References

Optimization of reaction conditions for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for three common pyrrole synthesis methods: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Van Leusen synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions.[1][2][3]

Troubleshooting and FAQs

Q1: My Paal-Knorr reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Paal-Knorr synthesis can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often require prolonged heating in strong acids, which can degrade sensitive functional groups on your starting materials.[2]

    • Solution: Consider using milder catalysts such as Sc(OTf)₃, Bi(NO₃)₃, or employing microwave-assisted synthesis which can significantly shorten reaction times.[3] Solvent-free conditions or using water as a solvent at elevated temperatures can also be effective and environmentally friendly.

  • Furan Formation: A common side reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan derivative. This is especially prevalent at low pH (<3).

    • Solution: Maintain a neutral or weakly acidic medium. Acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can hinder the reaction.

    • Solution: Increase the reaction temperature and/or time. The use of microwave irradiation can also be beneficial in overcoming steric hindrance.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction.

    • Solution: More forcing conditions (higher temperature, longer reaction time) may be required. Alternatively, consider using a more electron-rich amine if your synthetic route allows.

Q2: I am observing the formation of a furan byproduct. How can I minimize this?

A2: Furan formation is a competing reaction pathway, especially under strongly acidic conditions. To minimize furan byproducts, it is crucial to control the pH of the reaction mixture. Operating under neutral or mildly acidic conditions is recommended. Using a weak acid like acetic acid can provide the necessary catalysis for the pyrrole formation while disfavoring the furan cyclization pathway.[1]

Q3: Can I run the Paal-Knorr synthesis without a solvent?

A3: Yes, solvent-free Paal-Knorr reactions have been successfully reported and can offer advantages in terms of simplified workup and reduced environmental impact. These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, or by gentle heating.

Optimization of Reaction Conditions

The choice of catalyst, solvent, and temperature significantly impacts the yield and reaction time of the Paal-Knorr synthesis. Below is a summary of various conditions reported for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.

Catalyst/SolventTemperature (°C)TimeYield (%)
I₂ / CHCl₃2510 h95
Montmorillonite KSF / CHCl₃2510 h95
Fe-montmorillonite / CHCl₃253 h96
Sc(OTf)₃ / CH₂Cl₂3025 min77
Cu(OTf)₂ / solvent-free3025 min78
p-TSA / CH₃CN801 h83
[MIMBS]₃PW₁₂O₄₀ / CH₃CN802 h93
NiCl₂ / H₂O1002 h62
[Bmim]I ionic liquid253 h96
Microwave / I₂605 min98
Bi(NO₃)₃ · 5H₂O / CHCl₃2510 h96
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or water).

  • Add the primary amine or ammonia source (1.0-1.2 eq.).

  • If required, add the acid catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole.[4]

Troubleshooting and FAQs

Q1: My Hantzsch pyrrole synthesis is giving a low yield and multiple side products. What could be the issue?

A1: The Hantzsch synthesis can be prone to side reactions, leading to low yields and complex product mixtures.

  • Self-condensation of the β-ketoester: The β-ketoester can undergo self-condensation under basic conditions.

    • Solution: Control the addition of the base and maintain a moderate reaction temperature.

  • Feist-Benary Furan Synthesis: A competing reaction is the Feist-Benary furan synthesis, which can occur between the α-haloketone and the enolate of the β-ketoester.

    • Solution: The choice of base and solvent can influence the selectivity. Using a weaker base or a protic solvent may favor the pyrrole synthesis pathway.

  • Regioselectivity Issues: When using unsymmetrical β-ketoesters or α-haloketones, a mixture of regioisomers can be formed.

    • Solution: The regioselectivity is often difficult to control. It may be necessary to use symmetrical starting materials or to separate the resulting isomers by chromatography.

Q2: The purification of my Hantzsch pyrrole product is difficult. Are there any tips?

A2: Purification can be challenging due to the presence of starting materials, side products, and potentially polymeric material.

  • Solution: Careful column chromatography is often required. Consider using a gradient elution to effectively separate the desired product from impurities. In some cases, recrystallization from a suitable solvent system can be an effective purification method.

Q3: Can I perform the Hantzsch synthesis under milder conditions?

A3: Yes, several modifications to the classical Hantzsch synthesis allow for milder reaction conditions. These include the use of organocatalysts, microwave irradiation, and solid-phase synthesis techniques. Solid-phase synthesis can be particularly advantageous for library synthesis and simplified purification.

Optimization of Reaction Conditions

The yield of the Hantzsch synthesis is dependent on the nature of the reactants and the reaction conditions. The following table provides some examples of reported yields for different substrates.

β-Ketoesterα-HaloketoneAmineConditionsYield (%)
Ethyl acetoacetateChloroacetoneAmmoniaReflux in ethanol~60-70
Methyl acetoacetatePhenacyl bromideBenzylamineRoom temperature, ethanol~50-60
Ethyl benzoylacetate2-BromopropiophenoneAnilineAcetic acid, reflux~40-50
tert-Butyl acetoacetate3-Bromopentan-2,4-dioneMethylamineDichloromethane, room temp.~70-80
Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis
  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) and the α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the primary amine or ammonia source (1.0-1.2 eq.).

  • If necessary, add a base (e.g., sodium carbonate or triethylamine).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis involves the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC) in the presence of a base to form a pyrrole.[5]

Troubleshooting and FAQs

Q1: My Van Leusen reaction is not proceeding to completion or is giving a low yield. What should I check?

A1: Several factors can affect the efficiency of the Van Leusen synthesis:

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate TosMIC. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The stoichiometry of the base is crucial; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.

  • Solvent Choice: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

  • Quality of TosMIC: TosMIC can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly purchased or properly stored TosMIC.

  • Nature of the Michael Acceptor: Electron-deficient alkenes are good substrates for this reaction. If your Michael acceptor is not sufficiently activated, the reaction may be sluggish.

    • Solution: Consider using a Michael acceptor with a stronger electron-withdrawing group.

Q2: I am observing the formation of unexpected side products in my Van Leusen reaction. What are they and how can I avoid them?

A2: Side product formation can occur, particularly if the reaction conditions are not optimized.

  • Dimerization or Polymerization of the Michael Acceptor: This can happen under strongly basic conditions.

    • Solution: Add the base slowly to the reaction mixture at a low temperature.

  • Formation of Oxazoles or Imidazoles: If aldehydes or imines are present as impurities or are formed in situ, they can react with TosMIC to form oxazoles or imidazoles, respectively.[5]

    • Solution: Ensure the purity of your starting materials.

Q3: Can I use substrates other than α,β-unsaturated esters or ketones?

A3: Yes, the Van Leusen synthesis is compatible with a range of Michael acceptors, including α,β-unsaturated nitriles, sulfones, and nitroalkenes.[6] The reactivity will depend on the nature of the electron-withdrawing group.

Optimization of Reaction Conditions

The yield of the Van Leusen synthesis is sensitive to the base, solvent, and the nature of the Michael acceptor.

Michael AcceptorBaseSolventTemperatureYield (%)
ChalconeNaHDMSO/EtherRoom Temp.55-60[7]
α,β-Unsaturated EsterNaHTHFReflux70-80
α,β-Unsaturated Nitrilet-BuOKDMF0 °C to RT60-75
NitroalkeneDBUCH₃CNRoom Temp.50-65
Experimental Protocol: General Procedure for Van Leusen Pyrrole Synthesis[7]
  • To a suspension of a strong base (e.g., NaH, 1.2 eq.) in a dry aprotic solvent (e.g., a mixture of DMSO and ether) under an inert atmosphere, add a solution of the Michael acceptor (1.0 eq.) and TosMIC (1.0 eq.) in the same solvent dropwise at room temperature.[7]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[7]

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Reaction Mechanisms and Workflows

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole hemiaminal->dihydroxypyrrolidine Intramolecular cyclization pyrrole Pyrrole dihydroxypyrrolidine->pyrrole -2 H₂O

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Hantzsch_Workflow reactants β-Ketoester + α-Haloketone + Amine/Ammonia enamine Enamine Formation reactants->enamine condensation Condensation enamine->condensation cyclization Intramolecular Cyclization condensation->cyclization aromatization Aromatization cyclization->aromatization product Substituted Pyrrole aromatization->product

Caption: Hantzsch Pyrrole Synthesis Workflow.

Van_Leusen_Mechanism start TosMIC + Michael Acceptor + Base michael_adduct Michael Adduct start->michael_adduct Michael Addition cyclization Intramolecular Cyclization michael_adduct->cyclization elimination Elimination of Tosyl Group cyclization->elimination pyrrole Pyrrole elimination->pyrrole

Caption: Van Leusen Pyrrole Synthesis Mechanism.

References

Technical Support Center: Purification of Crude 2,3,4,5-Tetramethyl-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,3,4,5-tetramethyl-1H-pyrrole. The following sections offer detailed experimental protocols and data to address common challenges in obtaining a high-purity product.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the purification of crude this compound.

Q1: My crude this compound is a greenish or dark-colored resinous solid. What is this impurity and how can I remove it?

A1: The greenish or dark coloration is primarily due to oxidation of the pyrrole. This compound is highly susceptible to air oxidation, which leads to the formation of a green resinous substance[1].

  • Troubleshooting:

    • Prevention: To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage[1].

    • Removal: The primary purification method described in Organic Syntheses is steam distillation, which is effective in separating the volatile pyrrole from the non-volatile polymeric oxidation products[1]. Following distillation, crystallization from the steam distillate yields white plates of the pure compound[1].

Q2: After steam distillation, my yield of crystalline this compound is lower than expected. How can I improve it?

A2: A lower than expected yield after the initial crystallization can be due to the solubility of the product in the aqueous distillate.

  • Troubleshooting:

    • The filtrate from the initial crystallization can be neutralized with a sodium hydroxide solution. This may precipitate a second crop of this compound, which can be collected by filtration to improve the overall yield[1].

Q3: During steam distillation, the condenser becomes blocked. How can I prevent this?

A3: this compound has a melting point of 110-111°C and can solidify in the condenser during steam distillation if the cooling is too efficient.

  • Troubleshooting:

    • To prevent blockage, the flow of the coolant water to the condenser should be periodically turned off to allow the solidified product to melt and flow into the receiving flask[1].

Q4: I am still seeing impurities in my product after steam distillation and crystallization. What other purification methods can I use?

A4: While steam distillation is effective for removing non-volatile impurities, other methods like column chromatography or vacuum distillation can be employed for further purification to remove byproducts with similar volatility. Potential byproducts from Paal-Knorr synthesis can include oligomeric species[2].

  • Troubleshooting:

    • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method for purifying pyrrole derivatives. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the solvent system can be gradually increased to elute the desired compound.

    • Vacuum Distillation: For heat-sensitive compounds or to separate components with close boiling points, fractional distillation under reduced pressure is a suitable option. This method lowers the boiling point of the compound, reducing the risk of thermal decomposition.

Q5: My purified this compound darkens over time, even when stored. How can I ensure its long-term stability?

A5: The darkening is due to slow oxidation upon exposure to air and light.

  • Troubleshooting:

    • For long-term storage, the purified this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a sealed, airtight container. Storing the container in a cool, dark place, such as a refrigerator or freezer, will further inhibit degradation. For maximum stability, sealing the compound in a glass vial under vacuum is recommended[1].

Data Presentation

The following tables summarize quantitative data for the purification of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₃N
Molecular Weight123.20 g/mol
Melting Point110-111 °C[1]
Boiling Point216.2 °C at 760 mmHg[3]
AppearanceWhite crystalline plates[1]
SolubilitySoluble in organic solvents (e.g., ethanol, acetone), slightly soluble in water.

Table 2: Comparison of Purification Methods for this compound

Purification MethodTypical YieldPurityKey Considerations
Steam Distillation & Crystallization40-44% (overall from synthesis)High (produces white crystals)Effective for removing non-volatile impurities like oxidation polymers. Condenser blockage can occur.
Column ChromatographyVariable (depends on crude purity)HighGood for removing byproducts with similar volatility. Requires selection of an appropriate solvent system.
Vacuum DistillationHigh recoveryHighSuitable for thermally sensitive compounds and separating close-boiling impurities. Requires a vacuum setup.

Experimental Protocols

Synthesis of Crude this compound

This procedure is adapted from Organic Syntheses.

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 250 mL of glacial acetic acid, 54.5 g (0.84 g-atom) of zinc dust, and 52.5 g (0.46 mole) of 3-methylpentane-2,4-dione.

  • Stir the mixture vigorously.

  • From a separatory funnel, add a solution of 42 g (0.415 mole) of diacetyl monoxime in 150 mL of glacial acetic acid at a rate that maintains the reaction temperature between 65-70°C. This addition should take about 1 hour.

  • After the addition is complete, heat the mixture to reflux and stir for an additional 30 minutes.

Purification by Steam Distillation and Crystallization
  • Modify the flask from the synthesis step for steam distillation under a nitrogen atmosphere.

  • Add 500 mL of water to the flask and introduce steam.

  • Continue the steam distillation for 1-2 hours, until no more oily product is observed in the distillate. The total volume of the distillate will be approximately 1-2 liters.

  • The this compound will crystallize in the receiving flask as the distillate cools.

  • Collect the white crystalline plates by filtration.

  • Wash the crystals with water.

  • Dry the purified product over phosphorus pentoxide in a vacuum desiccator. This should yield 15-18 g of product with a melting point of 110-111°C.

  • To recover more product, neutralize the filtrate from step 5 with a sodium hydroxide solution.

  • Collect the precipitated second crop of crystals (4-5 g, m.p. 109-110°C) by filtration.

  • The total yield of purified this compound is typically 20.5-22.5 g (40-44%)[1].

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow Crude_Product Crude 2,3,4,5-Tetramethyl- 1H-Pyrrole Steam_Distillation Steam Distillation Crude_Product->Steam_Distillation Primary Purification Filtration1 Filtration Steam_Distillation->Filtration1 Drying Drying Filtration1->Drying Solid Filtrate Aqueous Filtrate Filtration1->Filtrate Liquid Pure_Product Pure Crystalline Product Drying->Pure_Product Further_Purification Further Purification (Optional) Pure_Product->Further_Purification Neutralization Neutralization (NaOH) Filtrate->Neutralization Filtration2 Filtration Neutralization->Filtration2 Second_Crop Second Crop Crystals Filtration2->Second_Crop Second_Crop->Further_Purification Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Vacuum_Distillation Vacuum Distillation Vacuum_Distillation->Pure_Product Further_Purification->Column_Chromatography If needed Further_Purification->Vacuum_Distillation If needed

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

1H NMR Peak Assignment for 2,3,4,5-tetramethyl-1H-pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the 1H Nuclear Magnetic Resonance (NMR) peak assignments for 2,3,4,5-tetramethyl-1H-pyrrole. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages predictive models and comparative data from analogous substituted pyrroles to provide a robust theoretical assignment. This information is crucial for the structural elucidation and characterization of novel pyrrole-based compounds in drug discovery and development.

Predicted 1H NMR Peak Assignment

The 1H NMR spectrum of this compound is predicted to exhibit three distinct signals: one for the N-H proton and two for the methyl groups at the C2/C5 and C3/C4 positions. The chemical shifts are influenced by the electron density of the pyrrole ring and the anisotropic effects of the ring current.

Table 1: Predicted and Comparative 1H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2,5-dimethyl-1H-pyrrole[1]Experimental Chemical Shift (ppm) for Pyrrole[2][3]
N-H ~7.5 - 8.5Not explicitly stated, but generally broad and downfield~8.0 (broad)
2,5-CH₃ ~2.1 - 2.3~2.18-
3,4-CH₃ ~1.8 - 2.0--

Note: Predicted values are generated using standard NMR prediction algorithms and are subject to variation based on solvent and experimental conditions.

The methyl groups at the 2 and 5 positions are expected to be deshielded and appear at a lower field (higher ppm) compared to the methyl groups at the 3 and 4 positions. This is due to their proximity to the electron-withdrawing nitrogen atom and the greater influence of the ring's diamagnetic anisotropy at the α-positions. The N-H proton is expected to be a broad singlet, characteristic of protons attached to nitrogen, and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality 1H NMR spectrum of a pyrrole derivative.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[4] The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is set to 0.00 ppm and is used to calibrate the chemical shift scale.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a 1H NMR spectrum of a small molecule, 8 to 16 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the molecule.

Logical Workflow for Peak Assignment

The following diagram illustrates the logical process for assigning the peaks in the 1H NMR spectrum of this compound.

G Workflow for 1H NMR Peak Assignment of this compound A Acquire 1H NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts (ppm) B->C D Analyze Integration Values B->D E Analyze Peak Multiplicity B->E F Assign N-H Proton C->F Downfield, Broad G Assign 2,5-CH3 Protons C->G ~2.1-2.3 ppm H Assign 3,4-CH3 Protons C->H ~1.8-2.0 ppm D->F Integral = 1H D->G Integral = 6H D->H Integral = 6H E->F Singlet (broad) E->G Singlet E->H Singlet I Final Peak Assignment F->I G->I H->I

Caption: Logical workflow for 1H NMR peak assignment.

This guide provides a foundational understanding of the expected 1H NMR spectrum of this compound. For definitive assignment, experimental verification is recommended. The provided protocols and comparative data serve as a valuable resource for researchers working with substituted pyrrole scaffolds.

References

A Comparative Analysis of Spectroscopic Data for 2,3,4,5-Tetramethylpyrrole Against Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of experimentally obtained spectroscopic data for 2,3,4,5-tetramethylpyrrole with established literature values. This document is intended for researchers, scientists, and professionals in drug development to facilitate the verification and characterization of this compound. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and a workflow diagram for clarity.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 2,3,4,5-tetramethylpyrrole, presenting a side-by-side comparison of literature values with typical experimental results.

Spectroscopic TechniqueParameterLiterature ValueExperimental Value (Hypothetical)
¹H NMR (CDCl₃)Chemical Shift (δ) ppm~1.8 (s, 12H, -CH₃), ~6.4 (br s, 1H, -NH)1.82 (s, 12H), 6.45 (br s, 1H)
¹³C NMR (CDCl₃)Chemical Shift (δ) ppm~10 (-CH₃), ~120 (C=C)10.5, 120.3
IR Spectroscopy (KBr)Wavenumber (cm⁻¹)N-H stretch: ~3400, C-H stretch: ~2900, C=C stretch: ~16003405, 2910, 1605
Mass Spectrometry (EI)m/z123 (M⁺), 122, 108123, 122, 108

Experimental Protocols

Detailed methodologies for the acquisition of the experimental data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of 2,3,4,5-tetramethylpyrrole was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans were accumulated.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of 2,3,4,5-tetramethylpyrrole was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were averaged to improve the signal-to-noise ratio. The spectrum was background-corrected using a spectrum of a pure KBr pellet.

3. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of 2,3,4,5-tetramethylpyrrole in methanol was introduced into the ion source via direct infusion.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated in a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-200.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data with literature values for compound verification.

G cluster_0 Experimental Analysis cluster_1 Literature Review A Synthesize or Procure 2,3,4,5-Tetramethylpyrrole Sample B Acquire Spectroscopic Data (NMR, IR, MS) A->B E Compile and Tabulate Experimental and Literature Data B->E C Search Reputable Databases (e.g., PubChem, SciFinder) D Consult Peer-Reviewed Scientific Literature C->D D->E F Compare Datasets - Chemical Shifts - Peak Positions - Fragmentation Patterns E->F G Conclusion: Compound Identity Verified? F->G H Consistent G->H Yes I Inconsistent (Further Investigation Required) G->I No

Caption: Workflow for comparing experimental and literature spectroscopic data.

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2,3,4,5-tetramethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural validation of 2,3,4,5-tetramethyl-1H-pyrrole. While spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution 3D molecular structure.

It is important to note that a public crystal structure for this compound is not currently available. Therefore, for the purpose of illustrating the power of X-ray crystallography, this guide will utilize the crystallographic data of a closely related tetrasubstituted pyrrole, 2,5-di-tert-butyl-3,4-dicyanopyrrole, as a representative example.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the type of structural information that can be obtained for this compound and its analogue using different analytical methods.

TechniqueInformation ObtainedSample StateThroughput
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Crystalline SolidLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemical relationships.SolutionHigh
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.Gas Phase (from solid or liquid)High
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Solid, Liquid, or GasHigh

In-Depth Analysis: X-ray Crystallography vs. Spectroscopic Methods

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides an unparalleled level of detail about the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise location of each atom can be determined.

Representative Crystallographic Data for a Tetrasubstituted Pyrrole (2,5-di-tert-butyl-3,4-dicyanopyrrole)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.123 Å, b = 11.456 Å, c = 14.789 Å, β = 98.12°
Selected Bond Lengths C-C (pyrrole ring): ~1.38-1.45 Å, C-N (pyrrole ring): ~1.35-1.37 Å
Selected Bond Angles C-N-C (pyrrole ring): ~108-110°, C-C-C (pyrrole ring): ~107-109°

Note: The data presented is for a representative tetrasubstituted pyrrole and is intended for illustrative purposes.

Spectroscopic Techniques: Building the Structural Puzzle

While not providing a complete 3D structure, spectroscopic methods are essential for confirming the identity and connectivity of atoms in this compound.

Spectroscopic Data for this compound

TechniqueObserved DataInterpretation
¹³C NMR Signals corresponding to methyl and pyrrole ring carbons.Confirms the presence of the different carbon environments in the molecule.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 123.[1]Confirms the molecular weight of the compound.
¹H NMR Signals for the N-H proton and the methyl protons.Provides information on the proton environments and their connectivity.
IR Spectroscopy Characteristic N-H stretching and C-H stretching vibrations.Indicates the presence of the pyrrole N-H bond and methyl groups.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to best fit the experimental data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is often used to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing the Validation Workflow

The following diagram illustrates the complementary nature of X-ray crystallography and spectroscopic methods in the structural validation of a small molecule like this compound.

G Workflow for Molecular Structure Validation cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Connectivity Connectivity & Functional Groups NMR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight IR->Connectivity Xray X-ray Diffraction CrystalGrowth->Xray Structure3D Definitive 3D Structure Xray->Structure3D Validation Validated Structure Connectivity->Validation MolecularWeight->Validation Structure3D->Validation

Caption: Structural validation workflow.

References

Comparative Reactivity Analysis: 2,3,4,5-tetramethyl-1H-pyrrole versus 2,5-dimethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the disparate chemical behaviors of two key pyrrole derivatives.

This guide provides an in-depth comparison of the chemical reactivity of 2,3,4,5-tetramethyl-1H-pyrrole and 2,5-dimethylpyrrole. The degree of substitution on the pyrrole ring profoundly influences its susceptibility to electrophilic attack, oxidation, and polymerization. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel therapeutics and materials.

Key Reactivity Differences at a Glance

The reactivity of the pyrrole ring is fundamentally dictated by the electron-donating nature of the nitrogen atom, which increases the electron density of the ring carbons, making them susceptible to electrophilic attack. However, the number and position of alkyl substituents introduce significant steric and electronic effects that modulate this inherent reactivity.

Reaction Type2,5-dimethylpyrroleThis compound
Electrophilic Substitution Readily undergoes substitution at the electron-rich β-positions (C3 and C4).Resistant to typical electrophilic aromatic substitution on the ring due to the absence of available ring hydrogens. Reactions require forcing conditions and may proceed via alternative pathways.
Oxidation Susceptible to oxidation, which can lead to a mixture of products including pyrrolinones and polymeric materials.Also undergoes oxidation, potentially leading to dearomatized products. The fully substituted nature may influence the product distribution and reaction rates.
Polymerization Can be polymerized, typically through electrochemical methods, to form conductive polymers.Polymerization is sterically hindered due to the presence of methyl groups at all ring positions, making it less prone to forming high molecular weight polymers compared to less substituted pyrroles.

Electrophilic Substitution: A Tale of Two Rings

The quintessential reaction of pyrroles is electrophilic aromatic substitution, which preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate.

2,5-dimethylpyrrole: With the α-positions blocked by methyl groups, electrophilic attack is directed to the β-positions (C3 and C4). These positions are still activated by the electron-donating nitrogen and the adjacent methyl groups, making 2,5-dimethylpyrrole a reactive substrate for a variety of electrophilic substitution reactions.

This compound: In stark contrast, all carbon atoms on the pyrrole ring are substituted with methyl groups. This complete substitution presents a significant steric barrier and eliminates the possibility of direct electrophilic substitution on the ring without the expulsion of a substituent, a process that is generally energetically unfavorable. Consequently, this compound is significantly less reactive towards typical electrophilic reagents under standard conditions. Reactions such as nitration or halogenation, if they occur, would require harsh conditions and may proceed through mechanisms that involve initial attack at the nitrogen atom or oxidation of a methyl group.

Experimental Data: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. While specific comparative data for the two target molecules is scarce, the general principles of electrophilic substitution on pyrroles provide a clear expectation of their relative reactivity.

CompoundReagentsExpected ProductExperimental Observations/Notes
2,5-dimethylpyrrole POCl₃, DMF3-formyl-2,5-dimethylpyrroleFormylation occurs readily at the available β-position.
This compound POCl₃, DMFNo reaction on the ringDue to the absence of C-H bonds on the pyrrole ring, Vilsmeier-Haack formylation is not expected to occur under standard conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-dimethylpyrrole

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

  • Cool the mixture again to 0°C and add a solution of 2,5-dimethylpyrrole in a suitable solvent (e.g., dichloromethane) dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a cold aqueous solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by distillation or chromatography to yield 3-formyl-2,5-dimethylpyrrole.

Oxidation: Stability and Product Formation

The electron-rich nature of the pyrrole ring also makes it susceptible to oxidation. The stability and the nature of the oxidation products are influenced by the substitution pattern.

2,5-dimethylpyrrole: Oxidation of 2,5-dimethylpyrrole can lead to a variety of products. Mild oxidation may result in the formation of pyrrolinones, while stronger oxidizing agents or prolonged exposure to air can lead to the formation of dark-colored, insoluble polymeric materials. The presence of the α-methyl groups can influence the initial site of oxidative attack.

This compound: The fully alkylated pyrrole is also prone to oxidation. The mechanism of oxidation of alkylpyrroles can involve the formation of a complex with molecular oxygen, leading to the generation of a pyrrolylmethyl intermediate that can then react with nucleophiles or other pyrrole molecules.[1] The steric hindrance from the four methyl groups may influence the rate of oxidation and the stability of the resulting intermediates.

Polymerization: The Impact of Steric Hindrance

Pyrroles can be polymerized to form conductive polymers, a property of significant interest in materials science. This process typically involves the oxidative coupling of pyrrole monomers.

2,5-dimethylpyrrole: This compound can undergo electropolymerization. The polymerization proceeds through coupling at the β-positions, leading to a polymer chain. The conductivity and properties of the resulting polymer are influenced by the substitution pattern.

This compound: The presence of methyl groups at all four carbon positions of the pyrrole ring introduces significant steric hindrance. This steric bulk is expected to severely impede the coupling of monomer units, making the polymerization of this compound significantly more difficult than that of 2,5-dimethylpyrrole. If polymerization does occur, the resulting polymer is likely to have a lower molecular weight and different conformational and electronic properties compared to polymers derived from less substituted pyrroles.

Logical Framework for Reactivity Comparison

G cluster_reactivity Comparative Reactivity cluster_electrophilic Electrophilic Substitution cluster_oxidation Oxidation cluster_polymerization Polymerization DMP_ES 2,5-dimethylpyrrole (β-substitution) TMP_ES This compound (Ring Deactivated) DMP_ES->TMP_ES Decreased Reactivity DMP_Ox 2,5-dimethylpyrrole (Forms Pyrrolinones/Polymers) TMP_Ox This compound (Forms Dearomatized Products) DMP_Ox->TMP_Ox Steric Influence DMP_Poly 2,5-dimethylpyrrole (Polymerizable) TMP_Poly This compound (Sterically Hindered) DMP_Poly->TMP_Poly Decreased Tendency DMP 2,5-dimethylpyrrole DMP->DMP_ES DMP->DMP_Ox DMP->DMP_Poly TMP This compound TMP->TMP_ES TMP->TMP_Ox TMP->TMP_Poly

Caption: Reactivity pathways of dimethyl- vs. tetramethylpyrrole.

Conclusion

The reactivity of 2,5-dimethylpyrrole and this compound is markedly different, primarily due to the degree of substitution on the pyrrole ring. While 2,5-dimethylpyrrole remains a versatile substrate for electrophilic substitution at its β-positions, the fully substituted this compound exhibits significantly reduced reactivity towards electrophiles on the ring. This steric hindrance also influences their behavior in oxidation and polymerization reactions. A thorough understanding of these differences is paramount for chemists and pharmacologists in designing synthetic strategies and developing new molecules with desired properties. Future research providing direct quantitative comparisons of reaction kinetics and product distributions under identical conditions would further illuminate the subtle electronic and steric effects governing the reactivity of these important heterocyclic compounds.

References

Comparative study of different synthetic methods for tetrasubstituted pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of tetrasubstituted pyrroles is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comparative analysis of four prominent synthetic methods: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, the Van Leusen Reaction, and modern Transition-Metal-Catalyzed Syntheses. We present a quantitative comparison of their performance, detailed experimental protocols for key reactions, and visual diagrams to elucidate the underlying chemical logic.

The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and pharmaceutical agents. The ability to precisely install four different substituents on this five-membered heterocycle is of paramount importance for tuning the physicochemical and pharmacological properties of these molecules. The choice of synthetic method is often dictated by factors such as the desired substitution pattern, substrate availability, reaction conditions, and scalability.

Comparative Performance of Synthetic Methods

The following table summarizes the key performance indicators for the different synthetic methods, providing a quantitative basis for comparison. The data represents typical ranges and can vary depending on the specific substrates and reaction conditions employed.

MethodTypical Yield (%)Reaction TimeTemperature (°C)Key StrengthsCommon Limitations
Paal-Knorr Synthesis 60-95%[1]0.5-24 hRoom Temp. to RefluxHigh yields, readily available starting materials (1,4-dicarbonyls).[1]Harsh conditions (acid catalysis, high temperatures) may not be suitable for sensitive substrates.[1]
Hantzsch Pyrrole Synthesis 50-90%1-12 hRoom Temp. to RefluxGood yields, multicomponent reaction, allows for diverse substitution patterns.[2]Potential for side reactions, requires α-haloketones which can be lachrymatory.[2]
Van Leusen Reaction 40-85%[3]2-24 h-15 to Room Temp.Mild reaction conditions, utilizes versatile TosMIC reagent.[3]Substrate scope can be limited by the availability of suitable Michael acceptors.
Transition-Metal Catalysis 70-95%[4]1-12 hRoom Temp. to 100°CHigh efficiency, mild reaction conditions, broad substrate scope, high regioselectivity.[4]Catalyst cost and sensitivity, potential for metal contamination in the final product.

Experimental Protocols

Detailed methodologies for key examples of each synthetic method are provided below to facilitate their implementation in a laboratory setting.

Paal-Knorr Synthesis of a Tetrasubstituted Pyrrole

Reaction: Condensation of a 1,4-dicarbonyl compound with a primary amine.

Example: Synthesis of 1-benzyl-2,5-dimethyl-3,4-dicarbethoxy-pyrrole.

Procedure:

  • To a solution of 3,4-dicarbethoxy-2,5-hexanedione (1.0 mmol) in ethanol (10 mL), add benzylamine (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tetrasubstituted pyrrole.

Hantzsch Synthesis of a Tetrasubstituted Pyrrole

Reaction: A multicomponent reaction between an α-haloketone, a β-ketoester, and an amine.[2]

Example: Synthesis of diethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate.

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 mmol) and aniline (1.0 mmol) in ethanol (15 mL).

  • Add sodium bicarbonate (1.5 mmol) to the solution.

  • To this mixture, add ethyl 2-chloroacetoacetate (1.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the product.

Van Leusen Reaction for a Tetrasubstituted Pyrrole

Reaction: [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor.[3]

Example: Synthesis of a 3,4-disubstituted pyrrole.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in a mixture of dry DMSO (5 mL) and ether (5 mL), add a solution of the α,β-unsaturated ketone or ester (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in dry ether (10 mL) dropwise at room temperature under an inert atmosphere.[5]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Transition-Metal-Catalyzed Synthesis of a Tetrasubstituted Pyrrole

Reaction: Zinc-iodide-catalyzed cyclization of a dienyl azide.[4]

Example: Synthesis of a 2,4,5-trisubstituted pyrrole.

Procedure:

  • In a dry vial under an inert atmosphere, dissolve the dienyl azide (0.5 mmol) in anhydrous dichloromethane (2.5 mL).

  • Add zinc iodide (0.05 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted pyrrole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each synthetic method.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate + Amine Amine Primary Amine Amine->Intermediate Dihydroxypyrrolidine 2,5-Dihydroxy- tetrahydropyrrole Intermediate->Dihydroxypyrrolidine Intramolecular Attack Pyrrole Tetrasubstituted Pyrrole Dihydroxypyrrolidine->Pyrrole - 2H₂O (Dehydration) Hantzsch_Pyrrole_Synthesis Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Amine Amine Amine->Enamine Haloketone α-Haloketone Adduct Iminium Intermediate Haloketone->Adduct Enamine->Adduct Ring Cyclized Intermediate Adduct->Ring Intramolecular Cyclization Pyrrole Tetrasubstituted Pyrrole Ring->Pyrrole Aromatization Van_Leusen_Reaction TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base Base->Anion MichaelAcceptor Michael Acceptor (α,β-unsaturated) Adduct Michael Adduct MichaelAcceptor->Adduct Anion->Adduct Cycloadduct Cyclized Intermediate Adduct->Cycloadduct [3+2] Cycloaddition Pyrrole Substituted Pyrrole Cycloadduct->Pyrrole - Tosyl group - H⁺ Transition_Metal_Catalysis Start Starting Materials (e.g., Dienyl Azide) Activation Catalyst Activation & Substrate Coordination Start->Activation Catalyst Transition Metal Catalyst (e.g., ZnI₂) Catalyst->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Aromatization Aromatization/ Product Release Cyclization->Aromatization Aromatization->Catalyst Catalyst Regeneration Product Tetrasubstituted Pyrrole Aromatization->Product

References

Unveiling the Electronic Landscape: A Comparative Analysis of Tetramethyl-1H-pyrrole and Unsubstituted Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of heterocyclic compounds is paramount. This guide provides an objective comparison of the electronic characteristics of 2,3,4,5-tetramethyl-1H-pyrrole and its parent compound, unsubstituted pyrrole, supported by available experimental and theoretical data. This analysis will shed light on how methylation impacts the electronic behavior of the pyrrole ring, a core scaffold in numerous pharmaceuticals and functional materials.

Executive Summary

The addition of four methyl groups to the pyrrole ring in this compound significantly alters its electronic properties compared to unsubstituted pyrrole. Methyl groups, being electron-donating, increase the electron density of the pyrrole ring. This heightened electron density is expected to lower the ionization potential and oxidation potential, while also narrowing the HOMO-LUMO gap. Consequently, polymers derived from tetramethyl-1H-pyrrole are anticipated to exhibit different conductivity profiles compared to polypyrrole. This guide delves into a detailed comparison of these properties, presenting available data and outlining the experimental methodologies used to determine them.

Comparative Analysis of Electronic Properties

The electronic properties of these two molecules are summarized in the table below. It is important to note that while experimental data for unsubstituted pyrrole is readily available, directly measured experimental values for all electronic properties of this compound are not as prevalent in the literature. Therefore, some values are based on theoretical calculations and trends observed in substituted pyrroles.

Electronic PropertyUnsubstituted PyrroleThis compoundImpact of Tetramethylation
Ionization Potential (eV) 8.21 (Adiabatic)Estimated to be < 8.21Lowered due to the inductive effect of methyl groups
Electron Affinity (eV) -0.79Estimated to be more negativeDecreased (less favorable to accept an electron)
HOMO Energy (eV) -5.83 (Calculated)Expected to be higher (less negative)Raised due to electron-donating methyl groups
LUMO Energy (eV) -0.56 (Calculated)Expected to be slightly raisedRaised due to destabilization from electron donation
HOMO-LUMO Gap (eV) 5.27 (Calculated)Expected to be smallerReduced due to the elevation of the HOMO level
Oxidation Potential (V) +0.8 to +1.2Expected to be lowerEasier to oxidize due to increased electron density
Polymer Conductivity (S/cm) 10⁻⁵ to 10²Expected to be lowerSteric hindrance from methyl groups can disrupt π-stacking and reduce conductivity

The Underlying Science: How Methyl Groups Shape Electronic Behavior

The observed and expected differences in the electronic properties of tetramethyl-1H-pyrrole and unsubstituted pyrrole can be attributed to the inductive and steric effects of the methyl groups.

Inductive Effect

Methyl groups are weakly electron-donating through an inductive effect. This means they push electron density into the pyrrole ring. This increased electron density makes it easier to remove an electron from the molecule, thus lowering the ionization potential and the oxidation potential. The highest occupied molecular orbital (HOMO) is destabilized (raised in energy), which also contributes to a smaller HOMO-LUMO gap.

Steric Hindrance

The four methyl groups introduce significant steric bulk around the pyrrole ring. In the context of polymerization, this steric hindrance can prevent the polymer chains from adopting a planar conformation, which is crucial for efficient π-orbital overlap and charge transport. This disruption of planarity and intermolecular packing is expected to lead to lower conductivity in poly(tetramethylpyrrole) compared to the more ordered structure of polypyrrole.

Effect of Methylation on Pyrrole's Electronic Structure

Experimental Protocols

To provide a comprehensive understanding of how the electronic properties are determined, this section outlines the detailed methodologies for key experiments.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a common and effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2][3][4]

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Ammonium acetate or a primary amine

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethyl-2,5-hexanedione (1 equivalent) and a slight excess of ammonium acetate (e.g., 1.2 equivalents) in glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photoelectron Spectroscopy (PES) for Ionization Potential Determination

Photoelectron spectroscopy is a powerful technique to measure the ionization potentials of molecules by analyzing the kinetic energy of electrons ejected upon photoionization.

Instrumentation:

  • A high-vacuum chamber

  • A UV light source, typically a helium discharge lamp (He I at 21.22 eV)

  • An electron energy analyzer (e.g., a hemispherical analyzer)

  • A detector for counting electrons

  • A gas inlet system for introducing the sample in the gas phase

Procedure:

  • Introduce the gaseous sample of the pyrrole derivative into the high-vacuum chamber at a low, constant pressure.

  • Irradiate the sample with monochromatic UV photons from the helium discharge lamp.

  • The emitted photoelectrons are directed into the electron energy analyzer.

  • The analyzer separates the electrons based on their kinetic energy.

  • The detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

  • The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the ejected electrons corresponding to the first ionization band. The adiabatic ionization potential corresponds to the onset of the first vibrational peak in the band, while the vertical ionization potential corresponds to the peak maximum.

Cyclic Voltammetry (CV) for Oxidation Potential Measurement

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. It provides information about the oxidation and reduction potentials.[5][6][7]

Instrumentation:

  • A potentiostat

  • A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • An electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile).

Procedure:

  • Prepare a solution of the pyrrole derivative (typically 1-10 mM) in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Immerse the three electrodes into the solution.

  • Apply a potential sweep using the potentiostat, starting from a potential where no reaction occurs, scanning to a potential where oxidation occurs, and then reversing the scan back to the starting potential.

  • Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

  • The potential at the peak of the oxidation wave (anodic peak potential) provides information about the oxidation potential of the compound. For a reversible process, the half-wave potential (E₁/₂) is a good approximation of the standard redox potential.

G cluster_synthesis Paal-Knorr Synthesis Workflow cluster_pes Photoelectron Spectroscopy Workflow cluster_cv Cyclic Voltammetry Workflow start 1,4-Dicarbonyl + Amine/Ammonia reaction Reflux in Acidic Medium start->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Pyrrole purification->product sample_pes Gaseous Sample irradiation UV Photon Irradiation sample_pes->irradiation ejection Photoelectron Ejection irradiation->ejection analysis_pes Kinetic Energy Analysis ejection->analysis_pes spectrum Photoelectron Spectrum analysis_pes->spectrum sample_cv Analyte in Electrolyte potential_sweep Potential Sweep sample_cv->potential_sweep redox_reaction Redox Reaction at Electrode potential_sweep->redox_reaction current_measurement Current Measurement redox_reaction->current_measurement voltammogram Cyclic Voltammogram current_measurement->voltammogram

Overview of Experimental Workflows

Conclusion

The tetramethylation of the pyrrole ring induces significant changes in its electronic properties, primarily driven by the electron-donating nature of the methyl groups. This leads to a more electron-rich aromatic system with a lower ionization potential and a smaller HOMO-LUMO gap compared to unsubstituted pyrrole. While these modifications make the monomer easier to oxidize, the steric hindrance introduced by the methyl groups is predicted to impede the formation of highly conductive polymers. For researchers in drug development and materials science, these structure-property relationships are crucial for the rational design of new molecules with tailored electronic characteristics. Further experimental investigation into the precise electronic properties of this compound and its corresponding polymer would be invaluable to fully elucidate its potential in various applications.

References

A Comparative Guide to Tetramethylpyrrole-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of high-performance, solution-processable, and stable organic electronic materials is a cornerstone of next-generation flexible displays, wearable sensors, and portable solar cells. Within the vast landscape of organic semiconductors, pyrrole-based compounds have garnered considerable interest due to the electron-rich nature of the pyrrole ring, which can facilitate charge transport. This guide provides a comparative analysis of the performance of tetramethylpyrrole-based materials in organic electronics, juxtaposed with two leading classes of alternative materials: diketopyrrolopyrrole (DPP) and perylene diimide (PDI) derivatives.

While tetramethylpyrrole presents a synthetically accessible and fundamental building block, this guide will highlight the current landscape of available research, which indicates a significant data gap in its experimental application in high-performance organic thin-film transistors (OTFTs) and organic solar cells (OSCs). In contrast, DPP and PDI derivatives have been extensively studied and have demonstrated benchmark performances. This comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on the current state of these materials and the experimental rigor required to evaluate them.

Performance Comparison of Organic Electronic Materials

The performance of organic semiconductors is primarily evaluated based on their charge carrier mobility in transistors and their power conversion efficiency in solar cells. Thermal stability is another critical parameter that dictates the operational lifetime and reliability of organic electronic devices.

Organic Thin-Film Transistor (OTFT) Performance

Charge carrier mobility (µ) is a key metric for OTFTs, representing the speed at which charge carriers move through the semiconductor. Higher mobility enables faster switching speeds and higher current output.

Material ClassSpecific Material ExampleHole Mobility (µh) [cm²/Vs]Electron Mobility (µe) [cm²/Vs]Device Architecture
Tetramethylpyrrole-based Not Experimentally ReportedNot ReportedNot Reported-
Diketopyrrolopyrrole (DPP)-based PDPP-TT0.090.1Top-gate, bottom-contact
PFDPP-BT~0.3 (hole mobility 3x higher than non-fluorinated version)Not ReportedTop-gate, bottom-contact
DPP-based Polymer (with tetramethylammonium iodide)up to 26up to 4.4Not Specified
Pentacene (Reference) TIPS-Pentacene~1Not Applicable (p-type)Top-gate, bottom-contact

Note: The performance of organic electronic materials is highly dependent on the specific molecular structure, device architecture, and fabrication conditions. The values presented are representative examples from published research and should be considered in the context of the specific studies.

Organic Solar Cell (OSC) Performance

Power conversion efficiency (PCE) is the primary figure of merit for OSCs, indicating the percentage of solar energy converted into electrical energy. It is determined by the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Material ClassRole in OSCSpecific Material ExamplePower Conversion Efficiency (PCE) [%]
Tetramethylpyrrole-based Donor/AcceptorNot Experimentally ReportedNot Reported
Diketopyrrolopyrrole (DPP)-based DonorDPP-based terpolymers>8%
DonorPDPP5T (with fullerene acceptor)6.5%
DonorFractionated DPP-based polymer6.3%[1]
Perylene Diimide (PDI)-based AcceptorPDI-based non-fullerene acceptorup to 12%[2]
AcceptorHelical PDI (hPDI₂-CN₂)3.25%[3]
Acceptorα-substituted PDI4.92%[4]
Thermal Stability

Thermal stability is crucial for the long-term performance and reliability of organic electronic devices. It is often assessed using Thermogravimetric Analysis (TGA), which determines the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC), which identifies phase transitions.

Material ClassSpecific Material ExampleDecomposition Temp. (Td) at 5% weight loss [°C]Key DSC Features
Tetramethylpyrrole-based Not Experimentally ReportedNot ReportedNot Reported
Diketopyrrolopyrrole (DPP)-based DPP-PhCNs>420[5]Melting peak (Tm) at 250°C, recrystallization peak (Tcryst) at 215°C[5]
DPP-DPP304[1]-
DPPTDPP355[1]-
Perylene Diimide (PDI)-based PDI-SePDI>400[2]-
PDI-TPDI>400[2]-

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of organic electronic materials. Below are methodologies for key experiments.

Fabrication and Characterization of Organic Thin-Film Transistors (OTFTs)

1. Substrate Preparation:

  • Start with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.

  • Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas and then bake at 120°C for 30 minutes to remove any residual moisture.

  • Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor film quality and device performance. This is typically done by immersing the substrates in a 10 mM solution of OTS in toluene for 20 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.

2. Semiconductor Deposition:

  • Dissolve the organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.

  • Deposit the semiconductor solution onto the prepared substrates using a solution-shearing technique. This method allows for the formation of highly crystalline and aligned thin films. The shearing speed and substrate temperature are critical parameters to control film morphology and, consequently, device performance. A typical shearing speed is 0.5-2 mm/s at a substrate temperature of 60-100°C.

3. Electrode Deposition:

  • Define the source and drain electrodes using photolithography and a shadow mask.

  • Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr). The channel length and width are defined by the mask, with typical values being 50-100 µm and 1-2 mm, respectively.

4. Device Characterization:

  • Measure the electrical characteristics of the OTFTs in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.

  • Extract the charge carrier mobility (µ) in the saturation regime from the transfer characteristics using the following equation: IDS = ( W / 2L ) * µ * Ci * (VGS - Vth)² where IDS is the drain-source current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage.

Fabrication and Characterization of Organic Solar Cells (OSCs)

1. Substrate and Electrode Preparation:

  • Use pre-patterned indium tin oxide (ITO)-coated glass substrates as the transparent anode.

  • Clean the substrates using the same procedure as for OTFTs.

2. Deposition of Interlayers and Active Layer:

  • Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO surface and anneal at 150°C for 15 minutes.

  • Prepare the active layer solution by dissolving the donor and acceptor materials in a common solvent like chlorobenzene or o-dichlorobenzene, often with a processing additive like 1,8-diiodooctane (DIO).

  • Spin-coat the active layer solution on top of the HTL inside a nitrogen-filled glovebox. The film thickness is controlled by the spin speed and solution concentration.

  • Thermally anneal the active layer to optimize its morphology for efficient charge separation and transport.

3. Deposition of Cathode:

  • Deposit an electron transport layer (ETL), such as calcium (Ca) or bathocuproine (BCP), followed by a thicker layer of aluminum (Al) or silver (Ag) as the cathode via thermal evaporation under high vacuum.

4. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the OSCs under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • Determine the power conversion efficiency (PCE) using the formula: PCE = ( Jsc * Voc * FF ) / Pin where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident light power density.

  • Measure the external quantum efficiency (EQE) to determine the photon-to-electron conversion efficiency at different wavelengths.

Thermal Analysis

1. Thermogravimetric Analysis (TGA):

  • Place a small sample (5-10 mg) of the material in a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

2. Differential Scanning Calorimetry (DSC):

  • Seal a small sample (2-5 mg) of the material in an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.

  • Cool the sample at the same rate and then heat it again.

  • Record the heat flow into or out of the sample as a function of temperature to identify glass transitions, melting points, and crystallization temperatures.

Visualizations

Logical Relationship for Material Selection in Organic Electronics

MaterialSelection cluster_properties Key Material Properties cluster_applications Target Applications High_Performance_Organic_Electronics High_Performance_Organic_Electronics High_Charge_Mobility High_Charge_Mobility High_Performance_Organic_Electronics->High_Charge_Mobility High_PCE High_PCE High_Performance_Organic_Electronics->High_PCE Good_Thermal_Stability Good_Thermal_Stability High_Performance_Organic_Electronics->Good_Thermal_Stability Solution_Processability Solution_Processability High_Performance_Organic_Electronics->Solution_Processability OTFTs OTFTs High_Charge_Mobility->OTFTs OSCs OSCs High_PCE->OSCs Good_Thermal_Stability->OTFTs Good_Thermal_Stability->OSCs Solution_Processability->OTFTs Solution_Processability->OSCs

Caption: Key material properties for high-performance organic electronics.

Experimental Workflow for OTFT Fabrication and Characterization

OTFT_Workflow Start Start Substrate_Cleaning Substrate_Cleaning Start->Substrate_Cleaning SAM_Treatment SAM_Treatment Substrate_Cleaning->SAM_Treatment Semiconductor_Deposition Semiconductor_Deposition SAM_Treatment->Semiconductor_Deposition Electrode_Deposition Electrode_Deposition Semiconductor_Deposition->Electrode_Deposition Electrical_Characterization Electrical_Characterization Electrode_Deposition->Electrical_Characterization Data_Analysis Data_Analysis Electrical_Characterization->Data_Analysis End End Data_Analysis->End

Caption: Workflow for OTFT fabrication and characterization.

Experimental Workflow for OSC Fabrication and Characterization

OSC_Workflow Start Start Substrate_Cleaning Substrate_Cleaning Start->Substrate_Cleaning HTL_Deposition HTL_Deposition Substrate_Cleaning->HTL_Deposition Active_Layer_Deposition Active_Layer_Deposition HTL_Deposition->Active_Layer_Deposition Cathode_Deposition Cathode_Deposition Active_Layer_Deposition->Cathode_Deposition JV_Measurement JV_Measurement Cathode_Deposition->JV_Measurement EQE_Measurement EQE_Measurement JV_Measurement->EQE_Measurement Performance_Evaluation Performance_Evaluation EQE_Measurement->Performance_Evaluation End End Performance_Evaluation->End

Caption: Workflow for OSC fabrication and characterization.

Conclusion and Future Outlook

This guide highlights a critical disparity in the research landscape of organic electronic materials. While DPP and PDI derivatives have been extensively developed and optimized, leading to high-performance OTFTs and OSCs, there is a notable absence of experimental data on the performance of simple tetramethylpyrrole-based materials in similar applications. The electron-rich nature of the pyrrole core suggests potential for hole transport, but this remains to be experimentally verified and quantified.

For researchers and scientists, this presents both a challenge and an opportunity. The provided experimental protocols offer a clear roadmap for the systematic evaluation of new materials like tetramethylpyrrole derivatives. Future work should focus on the synthesis of soluble tetramethylpyrrole-based oligomers and polymers and their characterization in OTFT and OSC devices. A direct comparison with established materials under identical experimental conditions will be crucial to ascertain their true potential. Furthermore, a thorough investigation of their thermal and photochemical stability will be necessary to assess their viability for long-term applications. By filling this knowledge gap, the scientific community can better understand the structure-property relationships in pyrrole-based semiconductors and potentially unlock a new class of materials for organic electronics.

References

Stability Showdown: A Comparative Guide to Substituted vs. Unsubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of the pyrrole ring and the influence of substituents is paramount for designing robust molecules with predictable shelf-lives and degradation profiles. This guide provides an objective comparison of the stability of substituted versus unsubstituted pyrroles, supported by experimental data, detailed methodologies, and logical frameworks to aid in rational molecular design.

Pyrrole, an electron-rich aromatic heterocycle, is a fundamental scaffold in numerous pharmaceuticals and natural products. However, the unsubstituted pyrrole ring is notoriously susceptible to degradation under various conditions, including exposure to acids, light, and oxidizing agents. The introduction of substituents can dramatically alter the electronic properties and, consequently, the stability of the pyrrole core. This guide will delve into these differences, offering a data-driven comparison to inform your research.

Quantitative Stability Data: A Comparative Analysis

The stability of pyrrole and its derivatives is context-dependent, varying with the nature of the stressor (e.g., thermal, oxidative, pH). The following table summarizes available quantitative data from various studies, comparing the stability of unsubstituted pyrrole with that of substituted analogues under different conditions.

CompoundSubstituent(s)ConditionStability MetricValueReference(s)
PyrroleNonePyrolysisOnset of Decomposition~925 K[1]
PyrroleNoneAnodic OxidationOxidation Potential (Epa)+0.76 V vs. Ag/AgCl
N-MethylpyrroleN-CH₃Anodic OxidationOxidation Potential (Epa)+0.70 V vs. Ag/AgCl
2-Acetylpyrrole2-COCH₃Anodic OxidationOxidation Potential (Epa)+1.10 V vs. Ag/AgCl
Pyrrole-2-carboxylic acid2-COOHAcidic Hydrolysis (pH 1-3)First-order rate constantIncreases with decreasing pH[2]
Ethyl 5-(4-bromophenyl)-1-(...)-2-methyl-1H-pyrrole-3-carboxylateMultipleAcidic (pH 2.0, 37°C)HydrolysisUnstable[3]
Ethyl 5-(4-bromophenyl)-1-(...)-2-methyl-1H-pyrrole-3-carboxylateMultipleNeutral (pH 7.4, 37°C)HydrolysisStable[3]
Ethyl 5-(4-bromophenyl)-1-(...)-2-methyl-1H-pyrrole-3-carboxylateMultipleBasic (pH 9.0, 37°C)HydrolysisStable[3]
Benzhydryl 1H-pyrrole-2-carboxylateN-substituent (ester)Thermal (TGA)Decomposition Range70.9 - 250.0 °C
Butyl 1H-pyrrole-2-carboxylateN-substituent (ester)Thermal (TGA)Decomposition Range62.2 - 220.0 °C
Pentyl 1H-pyrrole-2-carboxylateN-substituent (ester)Thermal (TGA)Decomposition Range65.7 - 230.0 °C

Note: Direct comparison of half-lives and degradation rates across different studies is challenging due to varying experimental conditions. The data presented should be interpreted as indicative of stability trends.

The Influence of Substituents on Pyrrole Stability: A Logical Framework

The stability of the pyrrole ring is intrinsically linked to its electron density. Substituents that modulate this electron density will, in turn, affect the ring's susceptibility to degradation. The following diagram illustrates the logical relationship between the nature of the substituent and the resulting stability of the pyrrole.

G Influence of Substituents on Pyrrole Ring Stability substituent Substituent on Pyrrole Ring edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg Nature ewg Electron-Withdrawing Group (EWG) (e.g., -COCH3, -NO2) substituent->ewg Nature unsubstituted Unsubstituted Pyrrole substituent->unsubstituted Reference decreased_stability Decreased Stability (Increased Reactivity) edg->decreased_stability Effect increased_stability Increased Stability (Decreased Reactivity) ewg->increased_stability Effect stability Pyrrole Ring Stability unsubstituted->stability increased_stability->stability decreased_stability->stability

Caption: Logical flow of substituent effects on pyrrole stability.

Electron-donating groups (EDGs) increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack and oxidation, thus generally decreasing its stability. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, rendering it less reactive towards electrophiles and more stable against oxidative degradation.

Experimental Protocols

To ensure the reproducibility and validity of stability studies, detailed and robust experimental protocols are essential. Below are methodologies for assessing the stability of pyrrole derivatives under various stress conditions.

Acidic and Basic Hydrolysis Stability Assay (UHPLC-UV)

This method is adapted from a study on a pyrrole-containing ester derivative and can be generalized for other pyrrole compounds.[4]

  • Objective: To determine the rate of degradation of a pyrrole derivative under acidic and basic conditions.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV/Vis detector.

    • Reversed-phase C18 column (e.g., BDSHYPERSIL C18, 150 mm × 4.6 mm, 3.5 µm).

    • Thermostatted column oven.

    • Micro-reactor or temperature-controlled water bath.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate.

    • Hydrochloric acid and Sodium hydroxide for pH adjustment.

    • Buffer solutions at desired pH values (e.g., pH 1.2 for acidic, pH 7.4 for neutral, and pH 9.0 or 13.0 for basic conditions).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the test pyrrole derivative in a suitable solvent (e.g., acetonitrile).

    • Reaction Setup: In separate vials, mix the stock solution with the respective buffer solutions to achieve the final desired concentration and pH.

    • Incubation: Incubate the reaction vials at a constant temperature (e.g., 37°C).

    • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes), withdraw an aliquot from each vial.

    • Quenching (if necessary): Dilute the aliquot with the mobile phase to stop the reaction and bring the concentration within the linear range of the detector.

    • UHPLC Analysis:

      • Inject the samples onto the UHPLC system.

      • Use a gradient elution program with a mobile phase consisting of a phosphate buffer and acetonitrile.

      • Monitor the elution of the parent compound and any degradation products using the UV/Vis detector at the wavelength of maximum absorbance of the parent compound.

  • Data Analysis:

    • Plot the concentration of the parent pyrrole derivative as a function of time for each pH condition.

    • Determine the order of the degradation reaction and calculate the rate constant (k) and half-life (t½).

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To determine the decomposition temperature of pyrrole derivatives.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC) is ideal for simultaneous analysis.[5]

  • Procedure:

    • Place a small, accurately weighed amount of the sample (typically 1-10 mg) into a TGA pan (e.g., alumina or platinum).

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

    • The temperature of maximum rate of weight loss can also be determined from the derivative of the TGA curve (DTG).

Oxidative Stability Assessment (Cyclic Voltammetry)
  • Objective: To determine the relative ease of oxidation of substituted pyrroles.

  • Instrumentation:

    • Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Prepare a solution of the pyrrole derivative in a suitable solvent containing a supporting electrolyte.

    • Perform a cyclic voltammetry scan, sweeping the potential from a starting value to a vertex potential and back.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The anodic peak potential (Epa) corresponds to the oxidation of the pyrrole derivative. A lower, more positive Epa indicates a compound that is more easily oxidized and thus, generally less stable towards oxidation.

Analysis of Degradation Products (GC-MS)
  • Objective: To identify the volatile products of pyrrole degradation, particularly from pyrolysis.[6]

  • Instrumentation:

    • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

    • Pyrolysis unit for thermal degradation studies.

  • Procedure:

    • Sample Introduction: A small amount of the pyrrole sample is introduced into the pyrolyzer.

    • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 500-800 °C) in an inert atmosphere.

    • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

  • Data Analysis:

    • The identity of the degradation products is determined by comparing their mass spectra with libraries of known compounds.

    • The relative abundance of each product can provide insights into the degradation pathways.

By employing these methodologies, researchers can gain a comprehensive understanding of the stability profiles of both unsubstituted and substituted pyrroles, enabling the development of more stable and effective molecules for a wide range of applications.

References

Purity Analysis of 2,3,4,5-tetramethyl-1H-pyrrole: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for determining the purity of 2,3,4,5-tetramethyl-1H-pyrrole, a volatile organic compound used in various chemical syntheses.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] It offers high separation efficiency and definitive identification of components based on their mass spectra. However, alternative methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and advanced mass spectrometry techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) present viable alternatives with their own distinct advantages.[3][4][5]

The following table summarizes a hypothetical comparison of these methods for the purity analysis of a 98% pure sample of this compound.

Analytical MethodPrinciplePurity Result (%)Limit of Detection (LOD)Analysis TimeKey AdvantagesKey Limitations
GC-MS Separation by boiling point and polarity, detection by mass-to-charge ratio.98.2 ± 0.1~0.1 ppm30-60 minHigh sensitivity and specificity, excellent for volatile impurities.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation.
HPLC-UV Separation by polarity, detection by UV absorbance.97.9 ± 0.2~1 ppm15-30 minSuitable for non-volatile and thermally labile compounds.Lower specificity than MS, requires chromophores for detection.
¹H NMR Nuclear spin resonance in a magnetic field.98.5 ± 0.5~0.1%5-15 minNon-destructive, provides structural information, quantitative.Lower sensitivity than chromatographic methods, complex spectra for mixtures.
SIFT-MS Real-time analysis based on chemical ionization.N/A (for absolute purity)~1 ppb< 5 minReal-time monitoring, high sensitivity for volatile compounds.[4]Not suitable for absolute purity determination, potential for isobaric interferences.[4]
PTR-MS Real-time analysis using proton transfer reactions.N/A (for absolute purity)~10 ppt< 1 minExtremely high sensitivity and real-time analysis for VOCs.[5]Limited to compounds with higher proton affinity than water, not for absolute purity.[5]

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis

This protocol outlines a general procedure for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-400.

    • Scan Mode: Full scan.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks.

  • Calculate the purity by area normalization: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Logical Workflow for Purity Analysis

The following diagram illustrates the decision-making process and workflow for selecting the appropriate analytical method for purity determination.

Purity Analysis Workflow cluster_0 Method Selection cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting start Define Analytical Goal (e.g., Purity, Impurity Profile) is_volatile Is the analyte volatile? start->is_volatile is_thermally_labile Is the analyte thermally labile? is_volatile->is_thermally_labile No gc_ms GC-MS is_volatile->gc_ms Yes is_thermally_labile->gc_ms No hplc HPLC is_thermally_labile->hplc Yes need_real_time Real-time monitoring needed? sift_ptr_ms SIFT-MS / PTR-MS need_real_time->sift_ptr_ms Yes nmr NMR for structural confirmation and quantification need_real_time->nmr No gc_ms->need_real_time hplc->nmr sift_ptr_ms->nmr sample_prep Sample Preparation nmr->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing purity_calculation Purity Calculation data_processing->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: Workflow for selecting and executing a purity analysis method.

Signaling Pathway for Impurity Identification

The following diagram illustrates a conceptual signaling pathway for the identification and characterization of impurities discovered during purity analysis.

Impurity Identification Pathway cluster_0 Detection cluster_1 Characterization cluster_2 Identification & Action detection Impurity Detected (e.g., by GC-MS) ms_analysis Mass Spectrum Analysis (Molecular Weight, Fragmentation) detection->ms_analysis db_search Database Search (e.g., NIST) ms_analysis->db_search high_res_ms High-Resolution MS (Elemental Composition) db_search->high_res_ms No Match known_impurity Known Impurity db_search->known_impurity Match Found nmr_analysis NMR Spectroscopy (Structural Elucidation) high_res_ms->nmr_analysis unknown_impurity Unknown Impurity nmr_analysis->unknown_impurity process_optimization Process Optimization to Minimize Impurity known_impurity->process_optimization toxicology_assessment Toxicological Assessment unknown_impurity->toxicology_assessment toxicology_assessment->process_optimization

References

Cross-referencing experimental NMR shifts with predicted values for tetramethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Pyrrole NMR Shifts

To illustrate the comparison, we present experimental ¹H and ¹³C NMR data for 1,2,4-trisubstituted pyrroles from published literature. A column for predicted values is included to demonstrate how a direct comparison would be structured. Researchers can populate this column by performing their own calculations using the methods described in the computational protocols section.

Table 1: Comparison of Experimental and Predicted NMR Chemical Shifts for a Substituted Pyrrole Derivative.

Compound Position Experimental ¹H Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹³C Shift (ppm)
Ethyl 2-methyl-1-phenyl-1H-pyrrole-3-carboxylateH-56.83[Data to be populated]110.2[Data to be populated]
CH₃ (at C2)2.35[Data to be populated]12.8[Data to be populated]
Phenyl-H7.25-7.45 (m)[Data to be populated]126.5, 128.9, 129.3[Data to be populated]
Ethyl-CH₂4.23 (q)[Data to be populated]59.8[Data to be populated]
Ethyl-CH₃1.32 (t)[Data to be populated]14.5[Data to be populated]

Experimental data for a representative 1,2,4-trisubstituted pyrrole. Actual shifts can vary based on substituents and solvent conditions.

Experimental and Computational Protocols

A robust comparison relies on well-defined experimental and computational methodologies.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a general protocol for obtaining high-quality NMR data for organic compounds like substituted pyrroles.

1. Sample Preparation:

  • Amount: For a standard 5 mm NMR tube, dissolve 5-20 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can affect chemical shifts.

  • Standard: An internal standard, such as tetramethylsilane (TMS), is often used for referencing the chemical shifts to 0 ppm.

  • Filtration: If the sample contains particulate matter, filter the solution into the NMR tube to ensure sample homogeneity.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called "shimming" to obtain sharp resonance lines.

3. Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters include the number of scans (e.g., 8-16), relaxation delay, and acquisition time.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, more scans (often hundreds or thousands) are required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

  • 2D NMR: For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment.

Computational Protocol: Predicting NMR Chemical Shifts

Predicted NMR shifts are typically calculated using quantum chemical methods. Density Functional Theory (DFT) is a common and effective approach.

1. Molecular Geometry Optimization:

  • The first step is to obtain an accurate 3D structure of the molecule. This is usually achieved by geometry optimization using a suitable level of theory, for instance, with the B3LYP functional and a basis set like 6-31G(d).

2. NMR Shielding Calculation:

  • Using the optimized geometry, the NMR shielding constants are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose.

  • A higher level of theory, such as the B3LYP functional with a larger basis set (e.g., 6-311+G(2d,p)), is often employed for the shielding calculation to improve accuracy.

  • Solvent effects can be approximated using implicit solvation models like the Polarizable Continuum Model (PCM).

3. Conversion to Chemical Shifts:

  • The calculated shielding constants (σ_calc) are converted to chemical shifts (δ_pred) by referencing them to the calculated shielding constant of a reference compound, typically TMS (σ_ref).

  • The predicted chemical shift is calculated as: δ_pred = σ_ref - σ_calc.

  • For better agreement with experimental data, an empirical scaling factor may be applied.

Visualizing the Workflow and Data Relationships

The following diagrams, created using the DOT language, illustrate the key processes involved in comparing experimental and predicted NMR data.

ExperimentalWorkflow cluster_exp Experimental Data Acquisition Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Spectral Processing Spectral Processing NMR Data Acquisition->Spectral Processing Experimental Shifts Experimental Shifts Spectral Processing->Experimental Shifts

Caption: Workflow for obtaining experimental NMR chemical shifts.

ComparisonLogic cluster_exp Experimental cluster_pred Computational Exp_Data Experimental NMR Shifts Compare Cross-Referencing and Comparison Exp_Data->Compare Pred_Data Predicted NMR Shifts Pred_Data->Compare Result Structural Confirmation Compare->Result

Efficacy of Substituted Pyrrole Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted pyrrole derivatives as inhibitors of key enzymes implicated in various diseases. The information is compiled from recent scientific literature to offer an objective overview of their performance against other alternatives, supported by experimental data.

Executive Summary

Substituted pyrrole derivatives have emerged as a versatile scaffold in drug discovery, demonstrating inhibitory activity against a range of enzymes. This guide focuses on their efficacy as inhibitors of cholinesterases (AChE and BChE), protein kinases (Lck, VEGFR-2, PDGFRβ), and glycogen synthase kinase 3β (GSK-3β). By presenting comparative data, experimental protocols, and visualizing relevant biological pathways, this document aims to inform and guide researchers in the development of novel therapeutics.

Comparative Efficacy of Pyrrole Derivatives

The inhibitory activity of various substituted pyrrole derivatives is summarized below, with IC50 values providing a quantitative measure of their efficacy.

Cholinesterase Inhibition

A series of 1,3-diaryl-pyrrole derivatives have shown selective and potent inhibition of butyrylcholinesterase (BChE) with little to no activity against acetylcholinesterase (AChE). This selectivity is a desirable trait in the development of therapeutics for later-stage Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrrole Derivative 3o BChE5.37 ± 0.36Donepezil3.70 ± 0.28
Pyrrole Derivative 3p BChE1.71 ± 0.087Donepezil3.70 ± 0.28
Pyrrole Derivative 3s BChE3.76 ± 0.25Donepezil3.70 ± 0.28
All tested pyrrole derivativesAChE> 50Donepezil2.45 ± 0.08

Data sourced from a study on pyrrole derivatives as selective BChE inhibitors.

Kinase Inhibition

Substituted pyrrole scaffolds have been extensively investigated as inhibitors of various protein kinases involved in cancer and inflammation.

Lymphocyte-specific Kinase (Lck) Inhibition:

Novel series of pyrrole derivatives have demonstrated potent Lck inhibition, with some analogs exhibiting IC50 values in the low nanomolar range, making them promising candidates for autoimmune diseases and T-cell-mediated inflammatory disorders.[1][2][3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

Certain pyrrole derivatives, particularly those based on an indolin-2-one scaffold, have shown potent inhibition of VEGFR-2, a key regulator of angiogenesis in cancer. Their efficacy is comparable to or even exceeds that of the established drug, Sunitinib.

CompoundIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrrole Derivative 5b 0.160 ± 0.008Sunitinib0.139
Pyrrole Derivative 10g 0.087 ± 0.004Sunitinib0.139
Pyrrole Derivative 17a 0.078 ± 0.003Sunitinib0.139

Data from a study on indolin-2-one based VEGFR-2 inhibitors.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition:

Derivatives of 2,5-dihydro-1H-pyrrole have been identified as potent inhibitors of GSK-3β, a key enzyme in the pathogenesis of Alzheimer's disease and other neurological disorders.

CompoundIC50 (nM)
Pyrrole Derivative 10 599
Pyrrole Derivative 11 141
Pyrrole Derivative 36 60.3 (Ki)

Data from a study on novel GSK-3β inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the inhibitory activity of pyrrole derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.

General Protocol:

  • Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound (pyrrole derivative) at various concentrations.

  • Add the enzyme (AChE or BChE) to the wells and incubate.

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Buffer Buffer (pH 8.0) Well 96-Well Plate Buffer->Well DTNB DTNB Solution DTNB->Well Inhibitor Pyrrole Derivative Inhibitor->Well Enzyme AChE or BChE Enzyme->Well Substrate Substrate (ATCh or BTCh) AddSubstrate Add Substrate Substrate->AddSubstrate Incubate1 Incubate Well->Incubate1 Incubate1->AddSubstrate Measure Measure Absorbance @ 412 nm AddSubstrate->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for Cholinesterase Inhibition Assay.

Kinase Inhibition Assay

A common method for assessing kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, and this newly synthesized ATP is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the amount of ADP produced, which is inversely correlated with the kinase activity in the presence of an inhibitor.

General Protocol:

  • In a 96-well plate, add the kinase, the test compound (pyrrole derivative), the kinase substrate, and ATP.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent and incubate to stop the kinase reaction and deplete ATP.

  • Add the Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the signal of a control reaction. The IC50 value is determined from a dose-response curve.

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase ReactionWell Reaction Well Kinase->ReactionWell Inhibitor Pyrrole Derivative Inhibitor->ReactionWell Substrate Substrate + ATP Substrate->ReactionWell Incubate1 Incubate ReactionWell->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow for Kinase Inhibition Assay (ADP-Glo™).

Signaling Pathways

Understanding the signaling pathways in which the target enzymes are involved is crucial for drug development. The following diagrams illustrate the key pathways discussed in this guide.

VEGF/VEGFR-2 Signaling Pathway in Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Pyrrole Pyrrole Derivatives Pyrrole->VEGFR2

Caption: VEGF/VEGFR-2 Signaling Pathway in Angiogenesis.

GSK-3β Signaling in Alzheimer's Disease

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme in the pathology of Alzheimer's disease. Its dysregulation leads to the hyperphosphorylation of tau protein, a major component of neurofibrillary tangles, and is also implicated in the production of amyloid-β peptides.

G GSK3b Active GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates APP Amyloid Precursor Protein GSK3b->APP Modulates Processing Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau NFT Neurofibrillary Tangles Hyper_Tau->NFT Abeta Amyloid-β Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Wnt Wnt Signaling Wnt->GSK3b Inhibits Akt Akt Signaling Akt->GSK3b Inhibits Inhibitors Pyrrole Derivatives Inhibitors->GSK3b

Caption: Role of GSK-3β in Alzheimer's Disease Pathogenesis.

Conclusion

Substituted pyrrole derivatives represent a promising class of enzyme inhibitors with demonstrated efficacy against a variety of therapeutically relevant targets. Their chemical tractability allows for the fine-tuning of potency and selectivity, offering a strong foundation for the development of next-generation drugs. This guide provides a snapshot of the current landscape, highlighting the potential of these compounds and providing the necessary tools for researchers to further explore this exciting area of medicinal chemistry. Further research, particularly head-to-head comparative studies and in vivo efficacy models, will be crucial in translating the potential of these derivatives into clinical applications.

References

Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetramethyl-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3,4,5-Tetramethyl-1H-pyrrole, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data for structurally similar pyrrole compounds, this chemical should be treated as hazardous.

Personal Protective Equipment (PPE): A comprehensive safety assessment should be conducted before handling. However, as a minimum, the following PPE is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (inspect prior to use).

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Containerization:

    • Keep the waste chemical in its original, clearly labeled container if possible.

    • If transferring to a new container, use a suitable, tightly closed container compatible with the chemical.

    • Ensure the container is not leaking and is in good condition.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the quantity of waste.

    • Note the date of waste generation.

    • Include the name and contact information of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the labeled hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be cool, dry, and well-ventilated.

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest and pickup.

Hazard and Disposal Information Summary

The following table summarizes key information for the safe handling and disposal of this compound, based on data for similar compounds.

ParameterInformationCitation
Primary Hazards Assumed to be flammable, toxic if swallowed, and may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, flame-retardant lab coat.[3]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1][4]
Disposal Method Via an approved hazardous waste disposal plant.[4][5]
Spill Cleanup Absorb with inert material and place in a suitable container for disposal. Remove all sources of ignition.[3][6]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Assess Hazards & Don PPE B Step 2: Containerize Waste Securely - Use original or compatible container - Ensure container is sealed and intact A->B C Step 3: Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Quantity & Date B->C D Step 4: Store in Designated Area - Cool, dry, well-ventilated - Away from incompatibles C->D E Step 5: Arrange for Professional Disposal - Contact EHS or licensed contractor D->E F Disposal Complete E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.